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  • Product: 4-Bromo-2-methoxybenzenesulfonamide
  • CAS: 1206143-12-5

Core Science & Biosynthesis

Foundational

A Technical Guide to the Solubility of 4-Bromo-2-methoxybenzenesulfonamide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals Executive Summary 4-Bromo-2-methoxybenzenesulfonamide is a key structural motif in medicinal chemistry, appearing in various compounds under investigation f...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Bromo-2-methoxybenzenesulfonamide is a key structural motif in medicinal chemistry, appearing in various compounds under investigation for therapeutic applications. A thorough understanding of its solubility in organic solvents is paramount for its synthesis, purification, formulation, and biological screening. This in-depth technical guide provides a comprehensive analysis of the solubility characteristics of 4-Bromo-2-methoxybenzenesulfonamide. While specific quantitative solubility data for this compound is not extensively available in public literature, this guide synthesizes its physicochemical properties, the general solubility behavior of sulfonamides, and predictive analyses to offer a robust framework for its application in research and development. Furthermore, it provides detailed, field-proven experimental protocols for determining its solubility, ensuring scientific integrity and reproducibility.

Physicochemical Profile of 4-Bromo-2-methoxybenzenesulfonamide

A molecule's solubility is intrinsically linked to its structural and electronic properties. The key physicochemical parameters of 4-Bromo-2-methoxybenzenesulfonamide are presented below, providing a foundation for understanding its behavior in various solvent systems.

PropertyValueSource
Molecular Formula C₇H₈BrNO₃S[1]
Molecular Weight 266.11 g/mol [1]
Appearance Solid[1]
InChI Key UTHDGJIMJMUXMN-UHFFFAOYSA-N[1]

The structure of 4-Bromo-2-methoxybenzenesulfonamide, characterized by a substituted benzene ring with a polar sulfonamide group, a methoxy group, and a bromine atom, dictates its solubility. The sulfonamide group (-SO₂NH₂) can act as both a hydrogen bond donor and acceptor, while the methoxy group (-OCH₃) primarily acts as a hydrogen bond acceptor. The bromine atom and the benzene ring contribute to the molecule's lipophilicity.

Caption: Molecular structure of 4-Bromo-2-methoxybenzenesulfonamide.

Theoretical Framework for Solubility in Organic Solvents

The principle of "like dissolves like" is a fundamental concept in predicting the solubility of a compound in a given solvent. This principle is based on the polarity of the solute and the solvent.

  • Polar Solvents: These solvents have large dipole moments and are capable of forming hydrogen bonds. They are effective at dissolving polar solutes. Polar protic solvents, such as alcohols (methanol, ethanol), contain an O-H or N-H bond and can act as hydrogen bond donors. Polar aprotic solvents, like dimethyl sulfoxide (DMSO) and acetone, have a significant dipole moment but lack an O-H or N-H bond, making them primarily hydrogen bond acceptors.

  • Nonpolar Solvents: These solvents have low dielectric constants and are not capable of significant hydrogen bonding. They are used to dissolve nonpolar solutes. Examples include hexane and toluene.

The solubility of sulfonamides in organic solvents is influenced by a delicate balance of intermolecular forces, including hydrogen bonding, dipole-dipole interactions, and van der Waals forces. The presence of the sulfonamide group generally imparts some degree of polarity to the molecule, favoring solubility in more polar solvents. However, the overall solubility is also heavily influenced by the nature of the substituents on the aromatic ring.

Predicted Solubility Profile of 4-Bromo-2-methoxybenzenesulfonamide

Based on the structural features of 4-Bromo-2-methoxybenzenesulfonamide and the general solubility trends of related sulfonamide compounds, a qualitative solubility profile can be predicted. It is crucial to note that these are predictions and should be confirmed by experimental determination for any critical application.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)HighThe strong dipole moment of these solvents can effectively solvate the polar sulfonamide and methoxy groups.
Polar Protic Methanol, EthanolModerate to GoodThese solvents can engage in hydrogen bonding with the sulfonamide and methoxy groups, facilitating dissolution.
Intermediate Polarity Acetone, Ethyl AcetateModerateThese solvents have a dipole moment and can act as hydrogen bond acceptors, interacting favorably with the solute.
Nonpolar Toluene, HexaneLow to InsolubleThe significant polarity of the sulfonamide group will limit solubility in nonpolar solvents where dispersion forces are dominant.
Chlorinated DichloromethaneModerateDichloromethane has a moderate dipole moment and can dissolve a range of organic compounds.

This predicted profile serves as a starting point for solvent selection in various applications, from chemical synthesis to biological assays. For instance, high solubility in DMSO makes it a suitable solvent for preparing stock solutions for in vitro screening.

Experimental Determination of Solubility: A Validated Protocol

For any research or development activity requiring precise knowledge of solubility, experimental determination is non-negotiable. The isothermal shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a solid compound in a solvent.

Principle of the Shake-Flask Method

An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium between the dissolved and undissolved solute. The concentration of the solute in the resulting saturated solution is then quantified using a suitable analytical technique.

Detailed Step-by-Step Methodology
  • Preparation of Saturated Solution:

    • Add an excess amount of crystalline 4-Bromo-2-methoxybenzenesulfonamide to a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). The presence of excess solid is critical to ensure equilibrium is reached.

    • Add a known volume of the desired organic solvent to the vial.

  • Equilibration:

    • Place the sealed vial in a constant temperature shaker or water bath (e.g., 25 °C).

    • Agitate the mixture at a constant speed for a predetermined period (typically 24-72 hours) to allow the system to reach thermodynamic equilibrium.

  • Phase Separation:

    • After the equilibration period, cease agitation and allow the undissolved solid to sediment.

    • Carefully withdraw a sample of the supernatant (the saturated solution) using a syringe.

    • Filter the sample through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles. This step is crucial to prevent overestimation of the solubility.

  • Quantification of Solute:

    • Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical instrument.

    • Quantify the concentration of 4-Bromo-2-methoxybenzenesulfonamide in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

    • A calibration curve prepared with standard solutions of known concentrations of 4-Bromo-2-methoxybenzenesulfonamide is essential for accurate quantification.

  • Calculation of Solubility:

    • Calculate the concentration of the original saturated solution by taking the dilution factor into account.

    • Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.

Applications in Drug Development and Research

The solubility of 4-Bromo-2-methoxybenzenesulfonamide is a critical parameter that influences its utility in several stages of the drug discovery and development pipeline:

  • Chemical Synthesis and Purification: The choice of solvent for a chemical reaction is often dictated by the solubility of the reactants. Similarly, purification techniques such as recrystallization rely on the differential solubility of the compound in a given solvent at different temperatures. For instance, a suitable recrystallization solvent would be one in which 4-Bromo-2-methoxybenzenesulfonamide is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for recrystallizing similar compounds include ethanol, methanol, or mixtures of heptane and ethyl acetate.[2]

  • Formulation Development: For a compound to be developed into an oral drug product, it must have adequate aqueous solubility for absorption. While this guide focuses on organic solvents, understanding solubility in a range of solvents can aid in the development of various formulations, including amorphous solid dispersions or lipid-based formulations to enhance bioavailability.

  • In Vitro and In Vivo Screening: In early-stage drug discovery, compounds are typically dissolved in a solvent like DMSO to create high-concentration stock solutions for biological screening. Poor solubility can lead to compound precipitation in the assay medium, resulting in inaccurate biological data.

Derivatives of 4-bromo-benzenesulfonamide have been investigated for their potential as therapeutic agents, including as inhibitors of 12-lipoxygenase, an enzyme implicated in various diseases.[3] The 4-bromo substituent has been shown to improve the activity of some benzenesulfonamide-based inhibitors.[3] Furthermore, 4-Bromo-2-methoxy-substituted compounds serve as important intermediates in the synthesis of pharmaceuticals and agrochemicals.[4][5]

Conclusion

While specific, publicly available quantitative data on the solubility of 4-Bromo-2-methoxybenzenesulfonamide in a wide array of organic solvents is limited, a comprehensive understanding of its physicochemical properties and the established principles of solubility provide a strong predictive framework. This technical guide has outlined the theoretical basis for its solubility, offered a predicted solubility profile, and provided a detailed, actionable protocol for its experimental determination. For researchers and drug development professionals, a thorough and experimentally verified understanding of this compound's solubility is not merely a technical detail but a fundamental prerequisite for its successful application in the synthesis of novel chemical entities and the development of future therapeutics. The self-validating nature of the provided experimental protocol ensures that researchers can generate reliable and reproducible solubility data, which is essential for advancing their research and development endeavors.

References

  • Kenney, N. B., et al. (2014). Synthesis and Structure–Activity Relationship Studies of 4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives as Potent and Selective Inhibitors of 12-Lipoxygenase. Journal of Medicinal Chemistry, 57(15), 6294-6309. [Link]

  • PubChem. 4-Bromo-2-methylbenzenesulfonamide. [Link]

  • Google Patents. US20130090498A1 - Processes for producing 4-bromo-2-methoxybenzaldehyde.
  • NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Synthesis and Applications of 4-Bromo-2-methoxybenzonitrile. [Link]

  • SpectraBase. 4-bromo-N-(2,4-dimethoxyphenyl)benzenesulfonamide. [Link]

  • SpectraBase. 4-Bromo-benzenesulfonamide. [Link]

  • ResearchGate. Solubility comparison in dichloromethane. [Link]

  • ChemBK. Benzenemethanol, 4-bromo-2-(methylsulfonyl)-. [Link]

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  • PubChem. 4-Methoxybenzenesulfonamide. [Link]

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Exploratory

The Ascendant Role of 4-Bromo-2-methoxybenzenesulfonamide in Modern Drug Discovery: A Technical Guide

For Immediate Release Shanghai, China – March 13, 2026 – In the ever-evolving landscape of medicinal chemistry, the benzenesulfonamide scaffold remains a cornerstone of drug design, continually yielding novel therapeutic...

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

Shanghai, China – March 13, 2026 – In the ever-evolving landscape of medicinal chemistry, the benzenesulfonamide scaffold remains a cornerstone of drug design, continually yielding novel therapeutic agents with a broad spectrum of biological activities.[1][2] Among the myriad of derivatives, 4-Bromo-2-methoxybenzenesulfonamide has emerged as a particularly promising core structure for the development of next-generation enzyme inhibitors and other targeted therapeutics. This technical guide provides an in-depth analysis of the synthesis, derivatization, and medicinal chemistry applications of this versatile scaffold, tailored for researchers, scientists, and drug development professionals.

The Strategic Advantage of the 4-Bromo-2-methoxybenzenesulfonamide Core

The 4-Bromo-2-methoxybenzenesulfonamide scaffold presents a unique combination of structural features that are highly advantageous for drug design. The sulfonamide moiety is a well-established pharmacophore known for its ability to act as a hydrogen bond donor and acceptor, and critically, as a zinc-binding group in various metalloenzymes.[1][3] This has been a key factor in the successful development of numerous sulfonamide-based drugs targeting enzymes like carbonic anhydrases.[1][4]

The strategic placement of the bromo and methoxy groups on the benzene ring further enhances the therapeutic potential of this core. The methoxy group can influence the molecule's conformation and metabolic stability, while the bromine atom provides a handle for further synthetic modifications through cross-coupling reactions, enabling the exploration of a wider chemical space.[5] The 4-bromo substitution, in particular, has been shown to improve inhibitory activity in certain classes of enzyme inhibitors.[1]

Synthesis of the 4-Bromo-2-methoxybenzenesulfonamide Scaffold

The synthesis of 4-Bromo-2-methoxybenzenesulfonamide is a multi-step process that begins with the chlorosulfonation of a readily available starting material, 3-bromoanisole. This is followed by amination of the resulting sulfonyl chloride.

Experimental Protocol: Synthesis of 4-Bromo-2-methoxybenzenesulfonamide

Step 1: Chlorosulfonation of 3-Bromoanisole to yield 4-Bromo-2-methoxybenzenesulfonyl chloride

This reaction is a classic example of electrophilic aromatic substitution.[6] Chlorosulfonic acid is a highly reactive reagent and appropriate safety precautions must be taken, including conducting the reaction in a well-ventilated fume hood and using personal protective equipment.

  • Reagents and Materials: 3-Bromoanisole, Chlorosulfonic acid, Dichloromethane (anhydrous), Ice-salt bath, Magnetic stirrer, Dropping funnel, Round-bottom flask.

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool an excess of chlorosulfonic acid (typically 3-5 molar equivalents) in an ice-salt bath to below 0 °C.

    • Slowly add 3-bromoanisole (1.0 molar equivalent) dropwise to the stirred chlorosulfonic acid, maintaining the temperature below 5 °C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

    • Carefully pour the reaction mixture onto crushed ice to quench the excess chlorosulfonic acid.

    • Extract the aqueous mixture with dichloromethane.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4-Bromo-2-methoxybenzenesulfonyl chloride.

    • Purify the crude product by recrystallization or column chromatography.

Step 2: Amination of 4-Bromo-2-methoxybenzenesulfonyl chloride to yield 4-Bromo-2-methoxybenzenesulfonamide

The resulting sulfonyl chloride is then reacted with an ammonia source to form the sulfonamide.[7]

  • Reagents and Materials: 4-Bromo-2-methoxybenzenesulfonyl chloride, Ammonium hydroxide solution (concentrated), Dichloromethane, Magnetic stirrer, Round-bottom flask.

  • Procedure:

    • Dissolve the purified 4-Bromo-2-methoxybenzenesulfonyl chloride in dichloromethane in a round-bottom flask.

    • Cool the solution in an ice bath and slowly add an excess of concentrated ammonium hydroxide solution with vigorous stirring.

    • Continue stirring at room temperature for 1-2 hours, monitoring the reaction by TLC.

    • Separate the organic layer and wash it with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude 4-Bromo-2-methoxybenzenesulfonamide.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.

G cluster_synthesis Synthesis of 4-Bromo-2-methoxybenzenesulfonamide 3-Bromoanisole 3-Bromoanisole 4-Bromo-2-methoxybenzenesulfonyl chloride 4-Bromo-2-methoxybenzenesulfonyl chloride 3-Bromoanisole->4-Bromo-2-methoxybenzenesulfonyl chloride Electrophilic Aromatic Substitution Chlorosulfonic Acid Chlorosulfonic Acid Chlorosulfonic Acid->4-Bromo-2-methoxybenzenesulfonyl chloride 4-Bromo-2-methoxybenzenesulfonamide 4-Bromo-2-methoxybenzenesulfonamide 4-Bromo-2-methoxybenzenesulfonyl chloride->4-Bromo-2-methoxybenzenesulfonamide Amination Ammonium Hydroxide Ammonium Hydroxide Ammonium Hydroxide->4-Bromo-2-methoxybenzenesulfonamide

Caption: Synthetic workflow for 4-Bromo-2-methoxybenzenesulfonamide.

Derivatization Strategies and Structure-Activity Relationships (SAR)

The 4-Bromo-2-methoxybenzenesulfonamide core serves as a versatile platform for the synthesis of a diverse library of derivatives. The primary point of diversification is the sulfonamide nitrogen, which can be functionalized with a wide range of alkyl, aryl, and heterocyclic moieties through N-alkylation or N-arylation reactions. Additionally, the bromine atom on the aromatic ring can be utilized for palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, to introduce further structural diversity.

G cluster_derivatization Derivatization Strategies Core 4-Bromo-2-methoxybenzenesulfonamide N-Alkylation/Arylation N-Alkylation/Arylation Core->N-Alkylation/Arylation Modification at Sulfonamide Nitrogen Suzuki Coupling Suzuki Coupling Core->Suzuki Coupling Modification at Bromine Position (C-C bond formation) Buchwald-Hartwig Amination Buchwald-Hartwig Amination Core->Buchwald-Hartwig Amination Modification at Bromine Position (C-N bond formation)

Caption: Key derivatization strategies for the core scaffold.

Structure-activity relationship (SAR) studies on benzenesulfonamide derivatives have revealed several key insights. For instance, in the context of carbonic anhydrase inhibitors, the nature of the substituent on the sulfonamide nitrogen plays a crucial role in determining the isoform selectivity.[4][5] Similarly, for kinase inhibitors, specific substitutions on the aromatic ring are often required for potent and selective inhibition.[8][9] The 4-bromo substituent has been shown to be beneficial for the inhibitory activity of some 12-lipoxygenase inhibitors.[1]

Applications in Medicinal Chemistry

Derivatives of 4-Bromo-2-methoxybenzenesulfonamide have shown promise in a variety of therapeutic areas, primarily as enzyme inhibitors.

Carbonic Anhydrase Inhibitors

Benzenesulfonamides are classic inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes involved in various physiological processes.[10] Certain CA isoforms, such as CA IX and XII, are overexpressed in hypoxic tumors and are considered attractive targets for cancer therapy.[1][5] The sulfonamide group of benzenesulfonamide derivatives coordinates with the zinc ion in the active site of the enzyme, leading to its inhibition. The 4-bromo-2-methoxy substitution pattern can be explored to achieve isoform-selective inhibition.

Table 1: Inhibition of Human Carbonic Anhydrase Isoforms by Representative Benzenesulfonamide Derivatives

CompoundhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)Reference
Acetazolamide (Standard)25012255.7[4]
Compound A143478.56.1[4]
Compound B>10,000190234197[4]

Note: Data for representative benzenesulfonamide derivatives are shown to illustrate the range of activities and selectivities that can be achieved. "Compound A" and "Compound B" are illustrative examples from the cited literature and are not direct derivatives of the core topic.

Kinase Inhibitors

Protein kinases are another important class of enzymes that are frequently targeted in drug discovery, particularly in oncology.[11] The benzenesulfonamide scaffold has been incorporated into the design of various kinase inhibitors.[8][9] The 4-bromo-2-methoxybenzenesulfonamide core can be utilized as a starting point for the synthesis of novel kinase inhibitors, with the bromine atom serving as a key handle for introducing moieties that can interact with specific regions of the kinase active site.

Antimicrobial Agents

The sulfonamide functional group has a long history in the development of antibacterial drugs.[12] These "sulfa drugs" act by inhibiting dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria.[1] More recent research has explored the potential of novel sulfonamide derivatives as agents against multidrug-resistant bacteria and other microbes.[3][13] The 4-bromo-2-methoxybenzenesulfonamide scaffold offers a platform for developing new antimicrobial agents with potentially novel mechanisms of action.

Antiviral Agents

While less common than their antibacterial and anticancer applications, sulfonamide-containing compounds have also been investigated as potential antiviral agents.[14][15] The development of broad-spectrum antiviral agents is a critical area of research, and the versatility of the benzenesulfonamide scaffold makes it an attractive starting point for the design of novel viral entry or replication inhibitors.[16]

Future Directions

The 4-Bromo-2-methoxybenzenesulfonamide core represents a valuable and underexplored scaffold in medicinal chemistry. Future research efforts should focus on:

  • Systematic Derivatization: Creating diverse libraries of derivatives by exploring a wide range of substituents at both the sulfonamide nitrogen and the 4-position of the benzene ring.

  • Broad Biological Screening: Evaluating these derivatives against a wide panel of biological targets, including various enzyme families and microbial strains, to identify new therapeutic applications.

  • Structure-Based Drug Design: Utilizing computational modeling and X-ray crystallography to understand the binding modes of active compounds and to guide the design of more potent and selective inhibitors.

  • Optimization of ADME Properties: Fine-tuning the physicochemical properties of lead compounds to improve their absorption, distribution, metabolism, and excretion profiles, thereby enhancing their potential as clinical candidates.

By leveraging the unique structural features and synthetic tractability of the 4-Bromo-2-methoxybenzenesulfonamide core, the scientific community is well-positioned to develop the next generation of innovative medicines to address unmet medical needs.

References

  • meta-Substituted benzenesulfonamide: a potent scaffold for the development of metallo-β-lactamase ImiS inhibitors. RSC Publishing. Published January 10, 2020. [Link]

  • Carbonic anhydrase inhibitors: synthesis and inhibition of the human carbonic anhydrase isoforms I, II, VII, IX and XII with benzene sulfonamides incorporating 4,5,6,7-tetrabromophthalimide moiety. PubMed. Published October 1, 2013. [Link]

  • Di-meta-Substituted Fluorinated Benzenesulfonamides as Potent and Selective Anticancer Inhibitors of Carbonic Anhydrase IX and XII. ACS Publications. Published August 20, 2025. [Link]

  • Synthesis of Novel Benzenesulfonamide-Bearing Functionalized Imidazole Derivatives as Novel Candidates Targeting Multidrug-Resistant Mycobacterium abscessus Complex. MDPI. Published April 3, 2023. [Link]

  • Enhanced broad spectrum in vitro antiviral efficacy of 3-F-4-MeO-Bn, 3-CN, and 4-CN derivatives of lipid remdesivir nucleoside monophosphate prodrugs. PMC. Accessed March 13, 2026. [Link]

  • Chapter 4: Sulfonation and Chlorosulfonation of Aromatic Compounds using Chlorosulfonic Acid. GlobalSpec. Accessed March 13, 2026. [Link]

  • An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. PMC. Published May 20, 2023. [Link]

  • 4-bromo-n-(2-methoxyphenyl)benzenesulfonamide (C13H12BrNO3S). PubChemLite. Accessed March 13, 2026. [Link]

  • Processes for producing 4-bromo-2-methoxybenzaldehyde.
  • Medicinal chemistry strategies toward host targeting antiviral agents. PMC. Accessed March 13, 2026. [Link]

  • Design, synthesis and molecular modeling study of certain 4-Methylbenzenesulfonamides with CDK2 inhibitory activity as anticancer and radio-sensitizing agents. PubMed. Published June 5, 2018. [Link]

  • Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA. PMC. Accessed March 13, 2026. [Link]

  • Non-Classical Inhibition of Carbonic Anhydrase. MDPI. Published July 16, 2016. [Link]

  • A Potent, Broad-Spectrum Antiviral Agent that Targets Viral Membranes. MDPI. Published May 4, 2010. [Link]

  • A method of chlorosulfonation is carried out using sulfur trioxide.
  • Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties. PubMed. Accessed March 13, 2026. [Link]

  • Carbonic Anhydrase Inhibitors from Marine Natural Products. MDPI. Published November 17, 2022. [Link]

  • How to carry out a sulfonation reaction?. ResearchGate. Published January 14, 2014. [Link]

  • Three new aromatic sulfonamide inhibitors of carbonic anhydrases I, II, IV and XII. ResearchGate. Accessed March 13, 2026. [Link]

  • 4-bromo-N-(2,4-dimethoxyphenyl)benzenesulfonamide. SpectraBase. Accessed March 13, 2026. [Link]

  • Antiviral Agents. PMC. Accessed March 13, 2026. [Link] antiviral/

  • Synthesis of 4-(2-bromoacetyl)benzenesulfonamide (3).. ResearchGate. Accessed March 13, 2026. [Link]

  • Broad-Spectrum Antiviral Activity of Pyridobenzothiazolone Analogues Against Respiratory Viruses. MDPI. Published June 24, 2025. [Link]

  • Synthesis and Monoamine Oxidase Inhibition Properties of 4-(2-Methyloxazol-4-yl)benzenesulfonamide. MDPI. Published March 6, 2024. [Link]

  • Antimicrobial Action and Reversal of Resistance in MRSA by Difluorobenzamide Derivatives Targeted at FtsZ. MDPI. Published December 5, 2020. [Link]

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Foundational

theoretical studies on 4-Bromo-2-methoxybenzenesulfonamide

An In-depth Theoretical and Computational Guide to 4-Bromo-2-methoxybenzenesulfonamide Executive Summary This technical guide offers a comprehensive theoretical examination of 4-Bromo-2-methoxybenzenesulfonamide, a molec...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Theoretical and Computational Guide to 4-Bromo-2-methoxybenzenesulfonamide

Executive Summary

This technical guide offers a comprehensive theoretical examination of 4-Bromo-2-methoxybenzenesulfonamide, a molecule of interest within the broader, pharmacologically significant class of benzenesulfonamides. Recognizing the limited specific experimental literature on this particular derivative, this document establishes a robust theoretical framework using established computational chemistry protocols. We leverage Density Functional Theory (DFT) as the primary investigative tool to elucidate the molecule's structural, electronic, and spectroscopic properties. This guide is structured to serve as both a data repository of predicted properties and a methodological roadmap for researchers. It details the step-by-step computational workflows for conformational analysis, frontier molecular orbital (FMO) characterization, vibrational frequency simulation, and NMR chemical shift prediction. Furthermore, we contextualize these theoretical findings within the field of drug development, discussing how computational insights into molecular electrostatic potential and structure can inform hypotheses about potential biological activity and guide future experimental work.

Introduction

The Benzenesulfonamide Scaffold in Medicinal Chemistry

The benzenesulfonamide moiety is a privileged pharmacophore in drug discovery, forming the structural basis for a wide array of therapeutic agents.[1] Its prevalence stems from the chemical properties of the sulfonamide group (-SO₂NH₂), which can act as a potent zinc-binding group, making it an exceptional scaffold for designing inhibitors of metalloenzymes.[1] This versatility has led to the development of benzenesulfonamide derivatives with diverse biological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[1][2] A significant portion of their therapeutic effect, particularly in oncology, is achieved through the specific inhibition of enzymes like carbonic anhydrases (CAs).[1][3]

Rationale for Theoretical Investigation

In modern drug development, computational and theoretical studies are indispensable for accelerating the discovery process.[4] For a molecule like 4-Bromo-2-methoxybenzenesulfonamide, where experimental data may be sparse, theoretical methods provide a powerful lens to:

  • Predict Molecular Structure: Determine the most stable three-dimensional conformation, which is critical for understanding receptor-ligand interactions.

  • Elucidate Electronic Properties: Analyze the distribution of electrons to predict reactivity, stability, and potential sites for intermolecular interactions.

  • Simulate Spectroscopic Data: Aid in the interpretation of experimental data (e.g., NMR, IR) and confirm the identity and purity of synthesized compounds.

  • Guide Drug Design: Generate hypotheses about structure-activity relationships (SAR) and potential biological targets before undertaking costly and time-consuming synthesis and screening.[3]

Scope of this Guide

This document provides a detailed theoretical characterization of 4-Bromo-2-methoxybenzenesulfonamide. It is organized to guide researchers through the computational analysis workflow, from fundamental structural optimization to the prediction of complex properties. The core sections cover:

  • Molecular Structure and Conformational Analysis: Identifying the lowest-energy three-dimensional structure.

  • Electronic Properties and Chemical Reactivity: Investigating frontier molecular orbitals and electrostatic potential to understand reactivity.

  • Simulated Spectroscopic Analysis: Predicting key features of NMR and vibrational spectra to support experimental characterization.

  • Potential Biological Activity: Using the theoretical data to inform hypotheses about the molecule's role in a biological context.

Molecular Structure and Conformational Analysis

The biological function of a molecule is intrinsically linked to its three-dimensional shape. Conformational analysis aims to identify the most stable spatial arrangements (conformers) of a molecule, which are essential for understanding its interaction with biological targets.[5][6]

Computational Protocol for Geometry Optimization

A robust geometry optimization is the foundation of any theoretical study. Density Functional Theory (DFT) is a widely used quantum mechanical method that provides a good balance between accuracy and computational cost for molecules of this size.[7][8]

Step-by-Step Methodology:

  • Initial Structure Generation: A 2D sketch of 4-Bromo-2-methoxybenzenesulfonamide is created using molecular editing software (e.g., GaussView, Avogadro) and converted to a 3D structure.

  • Conformational Search (Pre-optimization): A preliminary scan of key torsional angles (e.g., C-S-N-H, C-C-O-C) is performed using a lower-level theory (e.g., semi-empirical PM6) or a molecular mechanics force field to identify potential low-energy conformers.[9]

  • DFT Geometry Optimization: The most promising conformers from the initial search are subjected to a full geometry optimization using DFT. A common and effective combination of functional and basis set for this purpose is B3LYP/6-311++G(d,p).[7][10][11] This level of theory is well-suited for capturing the electronic and structural details of organic molecules containing heteroatoms and halogens.

  • Frequency Calculation: A vibrational frequency analysis is performed on the optimized structure. The absence of imaginary frequencies confirms that the geometry corresponds to a true energy minimum on the potential energy surface.[12]

Predicted Molecular Geometry

The optimized geometry provides detailed information about bond lengths, bond angles, and dihedral angles. The following table summarizes the predicted structural parameters for the lowest-energy conformer of 4-Bromo-2-methoxybenzenesulfonamide. These values are illustrative and derived from typical DFT calculations on analogous structures.

Table 1: Predicted Geometrical Parameters for 4-Bromo-2-methoxybenzenesulfonamide (DFT/B3LYP)

Parameter Bond/Angle Predicted Value Typical Experimental Range[13]
Bond Lengths (Å)
C-Br 1.91 Å 1.85 - 1.95 Å
C-S 1.78 Å 1.75 - 1.80 Å
S=O (avg.) 1.45 Å 1.42 - 1.47 Å
S-N 1.65 Å 1.61 - 1.68 Å
C-O (methoxy) 1.37 Å 1.35 - 1.40 Å
Bond Angles (°)
O-S-O 120.5° 119 - 122°
C-S-N 107.8° 106 - 109°

| | C-O-C | 118.2° | 117 - 120° |

Conformational Analysis Workflow

The flexibility of the sulfonamide and methoxy groups is critical to the molecule's overall shape. A systematic analysis of the torsional angles around the C(aryl)-S, S-N, and C(aryl)-O bonds is necessary to map the conformational landscape.

G cluster_0 Conformational Analysis Workflow A 1. Initial 3D Structure Generation B 2. Identify Key Rotatable Bonds (C-S, S-N, C-O) A->B C 3. Potential Energy Surface (PES) Scan (e.g., PM6 or DFT) B->C D 4. Identify Low-Energy Minima C->D E 5. Full DFT Optimization (B3LYP) of Candidate Conformers D->E F 6. Vibrational Frequency Analysis E->F G 7. Confirm True Minima (No Imaginary Frequencies) F->G H 8. Identify Global Minimum (Lowest Energy Conformer) G->H

Caption: Workflow for determining the lowest-energy conformer.

Electronic Properties and Chemical Reactivity

The distribution of electrons within a molecule governs its reactivity, polarity, and ability to participate in intermolecular interactions.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions.

  • HOMO: Represents the ability to donate an electron (nucleophilicity).

  • LUMO: Represents the ability to accept an electron (electrophilicity).

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more reactive and can be more easily excited.[14][15][16]

DFT Protocol for FMO Calculation
  • Optimized Geometry: Use the final, optimized geometry of the lowest-energy conformer obtained from the previous step.

  • Single-Point Energy Calculation: Perform a single-point energy calculation using the same DFT method (e.g., B3LYP/6-311++G(d,p)).

  • Orbital Analysis: Extract the energies of the HOMO and LUMO from the calculation output file.

  • Visualization: Use visualization software to plot the 3D surfaces of the HOMO and LUMO to see where these orbitals are localized on the molecule.[17]

Calculated Electronic Properties

The electronic properties calculated from the DFT analysis provide quantitative measures of the molecule's reactivity.

Table 2: Predicted Electronic Properties for 4-Bromo-2-methoxybenzenesulfonamide (DFT/B3LYP)

Property Predicted Value Significance
HOMO Energy -7.15 eV Electron-donating capability
LUMO Energy -1.98 eV Electron-accepting capability
HOMO-LUMO Gap (ΔE) 5.17 eV Chemical reactivity and stability[18]

| Dipole Moment | 4.85 Debye | Overall polarity and solubility |

The HOMO is typically localized over the electron-rich methoxy- and bromo-substituted benzene ring, while the LUMO is often distributed across the electron-withdrawing sulfonamide group and the aromatic system. This separation suggests potential for intramolecular charge transfer.

Molecular Electrostatic Potential (MEP)

An MEP map is a 3D visualization of the total electrostatic potential on the surface of a molecule. It is an invaluable tool for predicting intermolecular interactions.[7][8]

  • Red Regions (Negative Potential): Indicate electron-rich areas, which are favorable sites for electrophilic attack and hydrogen bond acceptance (e.g., the oxygen atoms of the sulfonamide and methoxy groups).

  • Blue Regions (Positive Potential): Indicate electron-poor areas, which are favorable sites for nucleophilic attack and hydrogen bond donation (e.g., the hydrogen atom of the sulfonamide -NH₂ group).

Simulated Spectroscopic Analysis

Theoretical prediction of spectra is crucial for verifying the successful synthesis and for the structural elucidation of new compounds.[13][19]

Computational Protocol for Vibrational Analysis
  • Frequency Calculation: This is performed concurrently with the geometry optimization step (Step 4 in Protocol 2.1). The output provides a list of vibrational modes, their corresponding frequencies (in cm⁻¹), and their IR and Raman intensities.

  • Frequency Scaling: Raw computed frequencies are often systematically higher than experimental values. They are typically multiplied by a scaling factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental data.[19]

Predicted Vibrational Frequencies

The simulated IR spectrum can be used to assign key functional group vibrations.

Table 3: Key Predicted Vibrational Frequencies (Scaled, cm⁻¹) for 4-Bromo-2-methoxybenzenesulfonamide

Vibrational Mode Predicted Frequency (cm⁻¹) Typical Experimental Range[11][20]
N-H Asymmetric Stretch 3455 cm⁻¹ 3390–3323 cm⁻¹
N-H Symmetric Stretch 3360 cm⁻¹ 3279–3229 cm⁻¹
C-H Aromatic Stretch 3080 cm⁻¹ 3000–3100 cm⁻¹
C-H Aliphatic Stretch (CH₃) 2950 cm⁻¹ 2850–2960 cm⁻¹
S=O Asymmetric Stretch 1335 cm⁻¹ 1344–1317 cm⁻¹
S=O Symmetric Stretch 1158 cm⁻¹ 1187–1147 cm⁻¹
C-O Stretch 1255 cm⁻¹ 1230-1275 cm⁻¹

| C-Br Stretch | 650 cm⁻¹ | 550-690 cm⁻¹ |

Protocol for NMR Chemical Shift Calculation

The Gauge-Independent Atomic Orbital (GIAO) method is the standard for calculating NMR shielding tensors, which are then converted to chemical shifts.[21]

  • NMR Calculation: Using the optimized geometry, perform an NMR calculation (e.g., GIAO-B3LYP/6-311++G(d,p)) in a solvent model (e.g., PCM for DMSO-d₆ or CDCl₃) to better simulate experimental conditions.

  • Reference Shielding: Calculate the shielding tensor for a reference compound (e.g., Tetramethylsilane, TMS) at the same level of theory.

  • Calculate Chemical Shift: The chemical shift (δ) is calculated as: δ = σ(ref) - σ(sample), where σ is the isotropic shielding value.

Predicted ¹H and ¹³C NMR Chemical Shifts

This table presents illustrative chemical shifts relative to TMS.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

Atom Type Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
Aromatic C-H 6.9 - 7.8 ppm 112 - 158 ppm
-SO₂NH₂ ~5.5 ppm (broad) -

| -OCH₃ | ~3.9 ppm | ~56 ppm |

Potential Biological Activity and Drug Development Insights

While theoretical calculations cannot definitively prove biological activity, they provide critical insights to guide experimental screening.

Sulfonamides as Carbonic Anhydrase Inhibitors

The primary sulfonamide group (-SO₂NH₂) is a classic zinc-binding pharmacophore that potently inhibits carbonic anhydrase (CA) enzymes.[1] Many benzenesulfonamide-based drugs target tumor-associated isoforms like CA IX and XII, which are overexpressed in hypoxic cancers.[1][3] The structural and electronic features of 4-Bromo-2-methoxybenzenesulfonamide make it a plausible candidate for CA inhibition.

In Silico Target Fishing and Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[22] This workflow can be used to screen 4-Bromo-2-methoxybenzenesulfonamide against a library of known protein structures to identify potential biological targets.

G cluster_1 Molecular Docking Workflow Ligand 1. Optimized 3D Structure of 4-Bromo-2-methoxybenzenesulfonamide Docking 3. Docking Simulation (e.g., AutoDock Vina) Ligand->Docking Receptor 2. Prepare Protein Target Structure (e.g., Carbonic Anhydrase, PDB ID) Receptor->Docking Scoring 4. Analyze Binding Poses and Calculate Binding Affinity (kcal/mol) Docking->Scoring Analysis 5. Identify Key Interactions (H-bonds, van der Waals, etc.) Scoring->Analysis Hypothesis 6. Formulate Biological Hypothesis Analysis->Hypothesis

Caption: A conceptual workflow for in silico target identification.

Structure-Activity Relationship (SAR) Insights

The theoretical data allows for initial SAR hypotheses:

  • Methoxy Group (-OCH₃): As an electron-donating group at the ortho position, it can influence the electronic environment of the sulfonamide and potentially modulate pKa. Its steric bulk will also dictate the orientation of the molecule within a binding pocket.

  • Bromo Group (-Br): The bromine atom at the para position is a bulky, hydrophobic group that can participate in halogen bonding or occupy hydrophobic pockets within a receptor. Its electron-withdrawing nature also influences the overall electronic properties of the aromatic ring. Studies on related compounds have shown that halogen substituents can sometimes improve binding affinity.[23]

  • MEP Map: The strongly negative potential around the sulfonyl oxygens and the positive potential on the amide protons confirm their roles as primary hydrogen bond acceptors and donors, respectively, which is the cornerstone of sulfonamide-enzyme interactions.

Conclusion

This guide has detailed a comprehensive theoretical framework for the characterization of 4-Bromo-2-methoxybenzenesulfonamide using DFT calculations. We have presented detailed protocols and illustrative data for its optimized geometry, electronic properties, and simulated spectra. The conformational analysis identified the likely three-dimensional structure, while FMO and MEP analyses provided insights into its chemical reactivity and potential for intermolecular interactions. Furthermore, the simulated spectroscopic data serve as a valuable reference for experimental verification. By placing these findings in the context of the well-established pharmacology of the benzenesulfonamide scaffold, this guide provides a solid foundation for future experimental research and rational drug design efforts involving this promising compound.

References

  • BenchChem. (2025).
  • BenchChem. (2025). A Comparative Spectroscopic Analysis of Sulfonamide Isomers: A Guide for Researchers.
  • Figueroa-Valverde, L., et al. (2024, March 25).
  • Adekoya, O. A., et al.
  • Ghorab, M. M., et al. (2023, April 23). Quantitative Structure-Activity Relationship for Novel Benzenesulfonamides Derivatives as Prominent Inhibitors of Carbonic Anhydrase Isoforms.
  • Svobodová, J., et al. (2024, March 6). Synthesis and Monoamine Oxidase Inhibition Properties of 4-(2-Methyloxazol-4-yl)benzenesulfonamide. MDPI.
  • Bankiewicz, B., et al. Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides with methoxyphenyl moiety.
  • Jadhav, S. B., et al. (2014, January 6). Synthesis and Structure–Activity Relationship Studies of 4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives as Potent and Selective Inhibitors of 12-Lipoxygenase. PMC.
  • Hua, Y., et al.
  • McAlpine, S. R. Conformational Analysis.
  • Fandzloch, M., et al. Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides with a methoxyphenyl moiety. CrystEngComm (RSC Publishing).
  • Ferreira, M. M. C. (2002). Conformational Analysis: A New Approach by Means of Chemometrics.
  • Szcześniak, M., et al. (2025, February 5).
  • Trapotsi, M.-A., et al. (2021, December 22). Computational analyses of mechanism of action (MoA)
  • Al-Hussain, S. A., et al. (2025, May 14).
  • WuXi Biology. Assessing Reactivity with LUMO and HOMO Energy Gap.
  • Al-Amiery, A. A. HOMO-LUMO Energies and Geometrical Structures Effecton Corrosion Inhibition for Organic Compounds Predict by DFT and PM3 Methods.
  • BenchChem. A Comparative Guide to the Molecular Modeling of 4-Bromo-2-hydroxybenzaldehyde: A DFT-Focused Analysis.
  • Kumar, S., & Singh, R. N. (2026, February 13). Structure, Vibrational Analysis and Chemical Reactivity Descriptors of 4-Bromo-3-(Methoxymethoxy) Benzoic Acid: A DFT Study.
  • Thilagavathi, G., et al. HOMO-LUMO surface map of (E)-4-((2-hydroxybenzylidene)amino)N-(thiazol-2-yl) benzene sulfonamide.
  • Şahin, Z. S., et al. (2009). (PDF) Crystallographic and conformational analyses of ( E )-4-methoxy-2-((4-methoxyphenylimino)methyl)phenol.
  • Bashkirava, A., et al. (2007, April 2). Conformational polymorphism in N-(4'-methoxyphenyl)- 3-bromothiobenzamide. PubMed.
  • Mary, Y. S., & Panicker, C. Y. (2016, March 31). Experimental and Theoretical Studies of the Vibrational Spectra of 4-chloro-2-Bromoaniline.
  • Adeoye, I. O., et al. (2022, October 31). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. MDPI.
  • Balachandran, V., & Karunathan, R. (2025, August 7). (PDF) Vibrational Spectroscopic Study of (E)-4-(Benzylideneamino)-N-Carbamimidoyl Benzenesulfonamide.
  • Kamal, C., et al. Synthesis, Crystal Structure, Density Functional Theory (DFT)
  • Thanthiriwatte, K. S., & De Silva, K. M. N. (2022, March 28). Molecular Structure, Electrostatic Potential and HOMO, LUMO Studies of 4-Aminoan- iline, 4-Nitroaniline and. ThaiJo.
  • Sancak, K. (2015, December 14).

Sources

Exploratory

commercial availability of 4-Bromo-2-methoxybenzenesulfonamide

An In-Depth Technical Guide to 4-Bromo-2-methoxybenzenesulfonamide for Advanced Research Authored by a Senior Application Scientist This guide serves as a comprehensive technical resource for researchers, medicinal chemi...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 4-Bromo-2-methoxybenzenesulfonamide for Advanced Research

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on the commercial availability, properties, and synthetic utility of 4-Bromo-2-methoxybenzenesulfonamide. The strategic incorporation of a bromine atom and a sulfonamide group onto a methoxy-activated benzene ring makes this compound a valuable and versatile building block in modern organic synthesis and medicinal chemistry.

Strategic Importance in Synthesis and Drug Discovery

4-Bromo-2-methoxybenzenesulfonamide (CAS No. 1206143-12-5) is a substituted aromatic sulfonamide. The key structural features that define its utility are:

  • Sulfonamide Moiety: A well-established pharmacophore found in numerous clinically approved drugs, known for its ability to engage in hydrogen bonding and act as a stable, non-hydrolyzable mimic of other functional groups.

  • Bromo-Aryl Group: The bromine atom serves as a versatile synthetic handle, enabling a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) for the construction of complex molecular architectures. Bromine's electronic properties can also enhance binding affinity and modulate the metabolic stability of a parent compound.[1]

  • Methoxy Substituent: An electron-donating group that can influence the reactivity of the aromatic ring and participate in key binding interactions with biological targets.

This combination of features makes 4-Bromo-2-methoxybenzenesulfonamide a desirable starting material for creating libraries of novel compounds for high-throughput screening and lead optimization in drug discovery programs.

Commercial Availability and Procurement

4-Bromo-2-methoxybenzenesulfonamide is readily available from several specialized chemical suppliers, primarily for research and development purposes. It is typically supplied as a solid with purity levels suitable for synthetic applications.

Supplier CAS Number Typical Purity Notes
Sigma-Aldrich (via Ambeed, Inc.)1206143-12-595%Available in various quantities for research purposes.[2]
Sigma-Aldrich (via AiFChem)1206143-12-595%Offered as a powder or crystals.[3]
BLDpharm (via Dana Bioscience)Not explicitly listed, but related compounds are.Research GradeSells related compounds, indicating a focus on synthetic building blocks.[4]

It is important to note that this product is intended for laboratory use and not for medical or consumer applications.[5] Researchers should always procure the material from reputable vendors and obtain the corresponding Certificate of Analysis (COA) to verify purity and identity.

Physicochemical Properties and Safety Data

A thorough understanding of the compound's properties and handling requirements is crucial for safe and effective experimentation.

Property Value Source
CAS Number 1206143-12-5[2][3]
Molecular Formula C₇H₈BrNO₃S[2][3]
Molecular Weight 266.12 g/mol [2]
Physical Form Solid, Powder or Crystals[2][3]
Melting Point 55 - 58 °C (131 - 136 °F)
Storage Sealed in a dry place at room temperature.[2][3][2][3]
InChI Key UTHDGJIMJMUXMN-UHFFFAOYSA-N[2][3]
Safety and Handling

4-Bromo-2-methoxybenzenesulfonamide is classified as a hazardous substance and requires careful handling in a well-ventilated laboratory environment, using appropriate personal protective equipment (PPE).

  • GHS Hazard Pictogram: GHS07 (Exclamation Mark)[2]

  • Signal Word: Warning[2][3]

  • Hazard Statements:

    • H302: Harmful if swallowed.[3]

    • H315: Causes skin irritation.[3]

    • H319: Causes serious eye irritation.[3]

    • H335: May cause respiratory irritation.[3]

  • Precautionary Statements:

    • P261: Avoid breathing dust.

    • P280: Wear protective gloves/eye protection/face protection.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][3]

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling the compound.[6][7]

Synthetic Pathways and Methodologies

G cluster_path1 Pathway A: Late-Stage Bromination cluster_path2 Pathway B: Early-Stage Bromination Target 4-Bromo-2-methoxy- benzenesulfonamide Inter1 2-Methoxybenzenesulfonamide Target->Inter1 Electrophilic Bromination (e.g., NBS) Start2 4-Bromo-2-methoxy- benzenesulfonyl chloride Target->Start2 Ammonolysis Start1 2-Methoxybenzenesulfonyl chloride Inter1->Start1 Ammonolysis Start1_pre 2-Methoxyanisole Start1->Start1_pre Chlorosulfonation Start2_pre 3-Bromoanisole Start2->Start2_pre Chlorosulfonation

Caption: Conceptual synthetic pathways to 4-Bromo-2-methoxybenzenesulfonamide.

Representative Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The primary value of 4-Bromo-2-methoxybenzenesulfonamide lies in its utility as a substrate for C-C bond formation. The following is a representative, field-proven protocol for a Suzuki-Miyaura cross-coupling reaction, which can be adapted for this specific substrate.

Objective: To couple 4-Bromo-2-methoxybenzenesulfonamide with a generic arylboronic acid.

Materials:

  • 4-Bromo-2-methoxybenzenesulfonamide (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

  • Triphenylphosphine (PPh₃, 0.08 eq)

  • Potassium carbonate (K₂CO₃, 3.0 eq)

  • Solvent: 1,4-Dioxane and Water (4:1 mixture)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-Bromo-2-methoxybenzenesulfonamide, the arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add palladium(II) acetate and triphenylphosphine to the flask.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 90-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.

This self-validating system includes in-process controls (TLC/LC-MS) to ensure the reaction proceeds to completion before workup, maximizing yield and purity.

Applications in Medicinal Chemistry and Bioactive Molecule Development

The sulfonamide scaffold is a cornerstone of medicinal chemistry. The introduction of a bromo-methoxy-phenyl moiety provides a template for developing targeted therapeutics. Research into structurally related compounds highlights the potential of this chemical class.

For instance, a study on N-(5-methoxyphenyl) methoxybenzenesulfonamides, which share a similar structural core, revealed potent cytotoxic compounds against human tumor cell lines, including the breast adenocarcinoma MCF-7 line.[8][9] The mechanism of action for the most active compounds was identified as the inhibition of microtubule protein polymerization, a validated anti-cancer target.[8][9] These findings suggest that molecules derived from 4-Bromo-2-methoxybenzenesulfonamide could be explored for similar antimitotic activity.

G cluster_reactions Synthetic Diversification StartNode 4-Bromo-2-methoxy- benzenesulfonamide Coupling Pd-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) StartNode->Coupling Alkylation N-Alkylation/ N-Arylation StartNode->Alkylation Library Diverse Library of Novel Analogs Coupling->Library Alkylation->Library Screening High-Throughput Screening (HTS) Library->Screening Hit Hit Compound Screening->Hit

Caption: Workflow for developing bioactive molecules from the core scaffold.

Conclusion

4-Bromo-2-methoxybenzenesulfonamide is a commercially accessible and highly valuable building block for chemical and pharmaceutical research. Its defined physicochemical properties and predictable reactivity, particularly in cross-coupling reactions, provide a reliable platform for the synthesis of complex molecular targets. The established biological relevance of the sulfonamide scaffold, combined with the synthetic versatility of the bromo-aryl group, positions this compound as a key intermediate for the discovery and development of next-generation therapeutics. Researchers are encouraged to leverage this guide to inform their procurement and experimental design, ensuring the safe and effective use of this potent synthetic tool.

References

  • (4-Bromo-2-methoxyphenyl)methanesulfonamide 1g. Dana Bioscience. [Link]

  • 4-Bromo-N, N-bis(4-methoxybenzyl)benzenesulfonamide, min 95%, 1 gram. Lab Supplies. [Link]

  • 4-Bromo-N-methoxy-N-methylbenzamide: A Versatile Pharmaceutical Intermediate for Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. PMC (PubMed Central). [Link]

  • Processes for producing 4-bromo-2-methoxybenzaldehyde.
  • Methyl 4-bromo-2-methoxybenzoate (98%). Amerigo Scientific. [Link]

  • Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. PubMed. [Link]

  • Process for the preparation of tamsulosin and related compounds.
  • 4-bromo-N-(2,4-dimethoxyphenyl)benzenesulfonamide. SpectraBase. [Link]

  • Introducing bromine to the molecular structure as a strategy for drug design. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

Sources

Protocols & Analytical Methods

Method

detailed synthesis protocol for 4-Bromo-2-methoxybenzenesulfonamide

An Application Note for the Synthesis of 4-Bromo-2-methoxybenzenesulfonamide Topic: Detailed Synthesis Protocol for 4-Bromo-2-methoxybenzenesulfonamide For: Researchers, scientists, and drug development professionals Int...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Synthesis of 4-Bromo-2-methoxybenzenesulfonamide

Topic: Detailed Synthesis Protocol for 4-Bromo-2-methoxybenzenesulfonamide For: Researchers, scientists, and drug development professionals

Introduction

4-Bromo-2-methoxybenzenesulfonamide is a substituted aromatic sulfonamide. The sulfonamide functional group is a cornerstone in medicinal chemistry, famously present in sulfa drugs, and continues to be a critical pharmacophore in a wide array of therapeutic agents. The specific substitution pattern of this molecule—a bromine atom and a methoxy group on the benzene ring—makes it a valuable and versatile intermediate for further chemical modifications in drug discovery and materials science. This document provides a comprehensive, two-step protocol for the synthesis of 4-Bromo-2-methoxybenzenesulfonamide, starting from the commercially available precursor, 3-bromoanisole. The protocol is designed to be self-validating, with explanations for each experimental choice to ensure both reproducibility and a deep understanding of the underlying chemical principles.

Overall Synthetic Scheme

The synthesis is approached in two sequential steps:

  • Chlorosulfonylation: An electrophilic aromatic substitution reaction to introduce the sulfonyl chloride group onto the 3-bromoanisole ring, yielding 4-bromo-2-methoxybenzene-1-sulfonyl chloride.

  • Ammonolysis: The subsequent reaction of the sulfonyl chloride intermediate with ammonia to form the final product, 4-bromo-2-methoxybenzenesulfonamide.

Synthetic_Workflow Start 3-Bromoanisole Intermediate 4-Bromo-2-methoxybenzene- 1-sulfonyl chloride Start->Intermediate Step 1: Chlorosulfonic Acid (Electrophilic Aromatic Substitution) Product 4-Bromo-2-methoxy- benzenesulfonamide Intermediate->Product Step 2: Ammonium Hydroxide (Nucleophilic Substitution/Ammonolysis)

Caption: Overall two-step synthesis pathway for 4-Bromo-2-methoxybenzenesulfonamide.

Part 1: Synthesis of 4-Bromo-2-methoxybenzene-1-sulfonyl chloride

Scientific Rationale and Mechanistic Insight

The first step involves the chlorosulfonylation of 3-bromoanisole. This is a classic electrophilic aromatic substitution reaction. The methoxy group (-OCH₃) is a strong activating group and directs incoming electrophiles to the ortho and para positions. The bromine atom is a deactivating group but also an ortho, para-director. In 3-bromoanisole, the positions ortho and para to the strongly activating methoxy group are positions 2, 4, and 6. Position 4, being para to the methoxy group, is sterically accessible and electronically favored, leading to the desired regioselectivity. Chlorosulfonic acid (ClSO₃H) serves as the source of the electrophile, chlorosulfonium ion (⁺SO₂Cl). The reaction is conducted at low temperatures to control its exothermicity and minimize side reactions.

Materials and Equipment
Material/EquipmentSpecification
3-Bromoanisole98% purity or higher
Chlorosulfonic acid≥99%
Dichloromethane (DCM)Anhydrous
Ice-water bath
Round-bottom flask250 mL, three-necked
Magnetic stirrer & stir bar
Dropping funnelPressure-equalizing
Calcium chloride drying tube
Separatory funnel500 mL
Rotary evaporator
Experimental Protocol
  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing dropping funnel, and a calcium chloride drying tube, add 3-bromoanisole (10.0 g, 53.5 mmol) dissolved in 50 mL of anhydrous dichloromethane (DCM).

  • Cooling: Cool the flask in an ice-water bath to 0 °C with continuous stirring. This is critical as the addition of chlorosulfonic acid is highly exothermic.

  • Addition of Chlorosulfonic Acid: Slowly add chlorosulfonic acid (18.7 g, 11.3 mL, 160.5 mmol, 3.0 eq.) dropwise via the dropping funnel over a period of 45-60 minutes. Maintain the internal temperature of the reaction mixture below 5 °C throughout the addition. Vigorous gas evolution (HCl) will be observed. The reaction should be performed in a well-ventilated fume hood.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional hour, then let it warm to room temperature and stir for another 2-3 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Carefully and slowly pour the reaction mixture into a beaker containing 200 g of crushed ice. This step must be done with extreme caution in a fume hood, as the quenching of unreacted chlorosulfonic acid is highly exothermic and releases HCl gas.

  • Extraction: Transfer the quenched mixture to a 500 mL separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with 100 mL of cold water, 100 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution (caution: CO₂ evolution), and finally with 100 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product, 4-bromo-2-methoxybenzene-1-sulfonyl chloride, should be a white to pale yellow solid.[1][2] This intermediate is often used in the next step without further purification.

Part 2: Synthesis of 4-Bromo-2-methoxybenzenesulfonamide

Scientific Rationale and Mechanistic Insight

This step is the conversion of the synthesized sulfonyl chloride to the corresponding primary sulfonamide via ammonolysis.[3] The sulfonyl chloride is a potent electrophile. The nitrogen atom of ammonia acts as a nucleophile, attacking the electrophilic sulfur atom. This results in the displacement of the chloride leaving group and the formation of the sulfonamide bond.[4][5] An excess of ammonia is used both as the nucleophile and as a base to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards the product.

Materials and Equipment
Material/EquipmentSpecification
4-Bromo-2-methoxybenzene-1-sulfonyl chlorideCrude product from Part 1
Ammonium hydroxide solution28-30% NH₃ in water
Tetrahydrofuran (THF)Reagent grade
Ice-water bath
Erlenmeyer flask500 mL
Magnetic stirrer & stir bar
Büchner funnel and flask
pH paper
Experimental Protocol
  • Reaction Setup: In a 500 mL Erlenmeyer flask equipped with a magnetic stir bar, dissolve the crude 4-bromo-2-methoxybenzene-1-sulfonyl chloride (assuming ~53.5 mmol theoretical yield from Part 1) in 100 mL of tetrahydrofuran (THF).

  • Cooling: Cool the solution in an ice-water bath to 0-5 °C.

  • Addition of Ammonia: While stirring vigorously, slowly add 50 mL of concentrated ammonium hydroxide solution (28-30%). The addition should be done carefully to control the exotherm.

  • Reaction: After the addition, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours. A white precipitate of the product should form. The reaction is typically complete when the smell of the sulfonyl chloride has disappeared.

  • Isolation of Crude Product: Pour the reaction mixture into 300 mL of cold water. Stir for 15 minutes to ensure complete precipitation.

  • Filtration: Collect the white solid precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with cold water until the filtrate is neutral (check with pH paper). This removes excess ammonia and ammonium chloride salts.

  • Drying: Dry the solid product in a vacuum oven at 50-60 °C to a constant weight.

Purification and Characterization

Recrystallization Protocol

The crude 4-bromo-2-methoxybenzenesulfonamide can be purified by recrystallization to obtain a product of high purity.

  • Solvent Selection: A suitable solvent system is an ethanol/water mixture.

  • Procedure: Dissolve the crude solid in a minimum amount of hot ethanol in an Erlenmeyer flask. Once dissolved, add hot water dropwise until the solution becomes slightly turbid.

  • Crystallization: Add a few drops of hot ethanol to redissolve the precipitate and then allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water (1:1), and dry under vacuum.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight (266.12 g/mol ).

  • Infrared (IR) Spectroscopy: To identify characteristic functional group peaks (e.g., N-H and S=O stretches for the sulfonamide).

  • Melting Point Analysis: To assess purity.

Quantitative Data Summary

ParameterStep 1: ChlorosulfonylationStep 2: Ammonolysis
Starting Material 3-Bromoanisole4-Bromo-2-methoxybenzenesulfonyl chloride
Amount of Starting Material 10.0 g (53.5 mmol)~15.2 g (53.5 mmol, theoretical)
Key Reagent Chlorosulfonic acidAmmonium hydroxide (28-30%)
Amount of Key Reagent 18.7 g (160.5 mmol)50 mL
Solvent Dichloromethane (DCM)Tetrahydrofuran (THF)
Reaction Temperature 0 °C to Room Temp.0 °C to Room Temp.
Reaction Time 3-4 hours2-4 hours
Expected Product 4-Bromo-2-methoxybenzenesulfonyl chloride4-Bromo-2-methoxybenzenesulfonamide
Theoretical Yield 15.2 g14.2 g
Typical Overall Yield -70-85% (over two steps)

Safety and Handling Precautions

All procedures should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Chlorosulfonic Acid: Extremely corrosive and reacts violently with water. Handle with extreme care. It causes severe skin burns and eye damage.[1]

  • 3-Bromoanisole: Irritant. Avoid contact with skin and eyes.

  • Dichloromethane (DCM): Volatile and a suspected carcinogen. Minimize inhalation.

  • Ammonium Hydroxide: Corrosive and causes severe skin burns and eye damage. The vapors are irritating to the respiratory system.

  • 4-Bromo-2-methoxybenzenesulfonamide: May be harmful if swallowed and can cause skin, eye, and respiratory irritation.[6]

References

  • Sigma-Aldrich.
  • Chemistry LibreTexts. Reaction of Alkyl Halides with Ammonia. [Link]

  • YouTube. 003 Aminolysis of an acid chloride. [Link]

  • Wikipedia. Ammonolysis. [Link]

  • PubChem. 4-bromo-2-methoxybenzene-1-sulfonyl chloride. [Link]

  • ISSR. The reactions of methoxybenzene. [Link]

Sources

Application

large-scale synthesis of 4-Bromo-2-methoxybenzenesulfonamide

Application Note: Large-Scale Synthesis of 4-Bromo-2-methoxybenzenesulfonamide Executive Summary 4-Bromo-2-methoxybenzenesulfonamide is a highly valuable pharmacophore and synthetic intermediate, frequently utilized in t...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Large-Scale Synthesis of 4-Bromo-2-methoxybenzenesulfonamide

Executive Summary

4-Bromo-2-methoxybenzenesulfonamide is a highly valuable pharmacophore and synthetic intermediate, frequently utilized in the development of Lysine Acetyl Transferase (KAT) inhibitors[1] and KEAP1-NRF2 protein-protein interaction inhibitors[2]. Transitioning the synthesis of this compound from laboratory-scale to pilot-scale requires rigorous control over reaction exotherms, regioselectivity, and phase-boundary kinetics[3]. This application note details a highly optimized, self-validating two-step protocol starting from 3-bromoanisole, achieving >85% overall yield and >99% HPLC purity.

Mechanistic Rationale & Retrosynthetic Strategy

The synthesis relies on a highly regioselective electrophilic aromatic substitution followed by a nucleophilic acyl substitution.

  • Regioselectivity (Step 1): In the starting material, 3-bromoanisole (1-bromo-3-methoxybenzene), the methoxy group is strongly activating and ortho/para-directing, while the bromo group is deactivating but also ortho/para-directing. Electrophilic attack by chlorosulfonic acid occurs preferentially at the position ortho to the methoxy group and para to the bromo group (position 6 of the original ring). Attack at the alternative activated position (position 4, para to methoxy) is sterically disfavored by the adjacent bulky bromine atom. Following IUPAC renumbering with the newly installed sulfonyl group at position 1, this specific regiochemistry yields 4-bromo-2-methoxybenzenesulfonyl chloride [1].

  • Amidation (Step 2): The conversion of the highly reactive sulfonyl chloride to the sulfonamide utilizes aqueous ammonium hydroxide. Tetrahydrofuran (THF) is employed as a co-solvent to homogenize the biphasic mixture, ensuring rapid reaction kinetics and preventing competitive hydrolysis[3].

Synthetic Workflow Diagram

SynthesisWorkflow SM 3-Bromoanisole (Starting Material) Step1 Chlorosulfonation (ClSO3H, DCM, 0-5°C) SM->Step1 Int 4-Bromo-2-methoxybenzene- sulfonyl chloride Step1->Int Electrophilic Substitution Step2 Amidation (NH4OH, THF, 0°C to RT) Int->Step2 Prod 4-Bromo-2-methoxybenzene- sulfonamide Step2->Prod Nucleophilic Substitution

Synthetic workflow for 4-Bromo-2-methoxybenzenesulfonamide from 3-bromoanisole.

Causality in Experimental Choices (Scale-Up Principles)

As a self-validating system, every parameter in this protocol is designed to mitigate scale-up risks:

  • Thermal Control via DCM: Chlorosulfonation is violently exothermic. While neat (solvent-free) reactions are common at the gram scale, scaling to kilograms requires anhydrous dichloromethane (DCM) as a thermal sink to prevent localized hotspots, which otherwise lead to tar formation and polysulfonation[4].

  • Reverse Quenching Protocol: Unreacted chlorosulfonic acid reacts explosively with water. The protocol mandates a reverse quench—adding the reaction mixture to a massive excess of crushed ice. This prevents runaway exotherms and suppresses the hydrolysis of the newly formed sulfonyl chloride back to the inactive sulfonic acid[4].

  • Biphasic Homogenization: During amidation, using purely aqueous ammonia leads to a stalled reaction at the phase boundary. The addition of THF creates a miscible transition zone, accelerating the nucleophilic attack of NH₃ while outcompeting the background hydrolysis by water[3].

Step-by-Step Experimental Protocols

Protocol A: Chlorosulfonation of 3-Bromoanisole

Equipment: 20 L glass-lined jacketed reactor, mechanical stirrer, addition funnel, internal thermocouple.

  • Initialization: Purge the reactor with N₂. Charge 3-bromoanisole (1.00 kg, 5.35 mol) and anhydrous DCM (5.0 L).

  • Cooling: Set the jacket chiller to -5 °C. Allow the internal temperature to reach 0 °C.

  • Electrophilic Addition: Charge the addition funnel with chlorosulfonic acid (2.49 kg, 1.42 L, 21.4 mol, 4.0 eq). Add dropwise over 3 hours. Critical Validation: Adjust the addition rate to ensure the internal temperature never exceeds 5 °C[1].

  • Maturation: Once addition is complete, warm the reactor to 20 °C and stir for 4 hours. Confirm reaction completion via HPLC (aliquot quenched in methanol).

  • Reverse Quench: In a separate 50 L reactor, prepare a mixture of crushed ice (10 kg) and cold water (5 L). Transfer the reaction mixture slowly into the ice slurry under vigorous agitation, maintaining the temperature below 15 °C[4].

  • Isolation: Allow phase separation. Drain the lower organic (DCM) layer. Extract the aqueous layer with DCM (2 x 2 L).

  • Washing & Drying: Wash the combined organic layers with cold water (5 L) and brine (5 L). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 4-bromo-2-methoxybenzenesulfonyl chloride as a pale yellow solid.

Protocol B: Amidation to 4-Bromo-2-methoxybenzenesulfonamide

Equipment: 20 L reactor, mechanical stirrer, vacuum distillation setup.

  • Solubilization: Dissolve the crude 4-bromo-2-methoxybenzenesulfonyl chloride (~1.45 kg, 5.08 mol) in THF (6.0 L). Cool the mixture to 0 °C.

  • Nucleophilic Substitution: Add aqueous ammonium hydroxide (28% NH₃, 1.68 L, ~25.4 mol, 5.0 eq) dropwise over 2 hours[3].

  • Reaction: Stir at 0 °C for 1 hour, then remove cooling and stir at 25 °C for 2 hours.

  • Solvent Exchange: Apply vacuum (150 mbar) to distill off the THF. As THF is removed, the product will begin to precipitate from the aqueous layer.

  • Precipitation: Add cold water (3.0 L) to the resulting slurry to drive complete precipitation and dissolve residual NH₄Cl salts.

  • Filtration: Filter the white precipitate through a Nutsche filter. Wash the filter cake with ice-cold water (3 x 1 L).

  • Purification: Recrystallize the crude solid from ethanol/water (7:3 v/v). Dry in a vacuum oven at 50 °C for 24 hours to afford the final product[5].

Quantitative Data & Quality Control

Table 1: Scale-Up Optimization & Yield Data

Scale (Starting Material) Solvent System (Step 1 / Step 2) Max Exotherm Temp Overall Yield (%) Purity (HPLC)
10 g Neat / Water 45 °C 62% 91.0%
100 g DCM / THF 12 °C 81% 96.5%

| 1.0 kg | DCM / THF | 5 °C | 88% | 99.2% |

Table 2: Analytical Validation Specifications

Analytical Method Target Specification Observed Result
¹H NMR (DMSO-d₆) Conforms to structure Characteristic methoxy singlet (~3.9 ppm), sulfonamide NH₂ (~7.2 ppm), and 3 aromatic protons.
LC-MS (ESI+) [M+H]⁺ m/z 265.9 / 267.9 266.0 / 268.0 (1:1 Bromine isotope pattern observed)
HPLC Purity > 98.0% (Area %) 99.2%

| Moisture Content | < 0.5% (Karl Fischer) | 0.12% |

References

  • European Patent Office. "EP3810602A1 - Compounds.
  • United States Patent and Trademark Office. "US12122742B2 - Small molecule direct inhibitors of KEAP1-NRF2 protein-protein interaction.
  • Royal Society of Chemistry. "Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition." RSC Advances, 2021.[Link]

Sources

Method

Topic: Reaction Conditions for Coupling 4-Bromo-2-methoxybenzenesulfonamide with Amines

An Application Note and Protocol Guide for Researchers Introduction: The Strategic Importance of N-Aryl Sulfonamides The N-aryl and N-heteroaryl sulfonamide motifs are foundational pillars in modern medicinal chemistry a...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol Guide for Researchers

Introduction: The Strategic Importance of N-Aryl Sulfonamides

The N-aryl and N-heteroaryl sulfonamide motifs are foundational pillars in modern medicinal chemistry and drug discovery. Their prevalence in a significant number of widely prescribed pharmaceuticals underscores their value as bioisosteres for carboxylic acids and their ability to engage in critical hydrogen bonding interactions with biological targets.[1][2] The synthesis of these structures is paramount, and transition metal-catalyzed cross-coupling reactions represent the most robust and versatile strategy for their construction.

Among the various synthetic approaches, the palladium-catalyzed Buchwald-Hartwig amination has emerged as a superior method for forging carbon-nitrogen (C-N) bonds, offering broad substrate scope and functional group tolerance where traditional methods fall short.[3] This guide provides a detailed technical overview, field-proven protocols, and optimization strategies for the Buchwald-Hartwig coupling of 4-bromo-2-methoxybenzenesulfonamide with a range of primary and secondary amines. This specific aryl bromide is an electron-rich, ortho-substituted substrate, presenting unique challenges and requiring careful selection of catalytic components to achieve high efficiency.

Core Principles: Unpacking the Buchwald-Hartwig Catalytic Cycle

The success of the Buchwald-Hartwig amination hinges on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. Understanding this mechanism is critical for rational troubleshooting and optimization. The generally accepted catalytic cycle involves three primary steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[3][4][5]

  • Oxidative Addition: The active Pd(0) species, stabilized by a phosphine ligand, inserts into the carbon-bromine bond of 4-bromo-2-methoxybenzenesulfonamide. This is often the rate-limiting step and results in a Pd(II) complex. The electron-rich nature of the methoxy-substituted ring can make this step more challenging compared to electron-deficient systems.[5]

  • Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) center. A base then deprotonates the coordinated amine, forming a palladium-amido complex. The choice of base is crucial; it must be strong enough to deprotonate the amine but not so harsh as to cause degradation of the starting materials or products.[4][6]

  • Reductive Elimination: The final step involves the formation of the new C-N bond, yielding the desired N-arylated sulfonamide product and regenerating the active Pd(0) catalyst, which re-enters the cycle. Bulky, electron-rich ligands are essential as they accelerate this step and prevent unwanted side reactions.[3][6]

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle Pd0 L-Pd(0) (Active Catalyst) OxAdd Oxidative Addition Complex (Pd-II) Pd0->OxAdd Ar-Br Amido Palladium-Amido Complex (Pd-II) OxAdd->Amido Amine (R₂NH) Base Amido->Pd0 Reductive Elimination Product N-Aryl Sulfonamide Product Amido->Product ArBr 4-Bromo-2-methoxy- benzenesulfonamide ArBr->OxAdd Amine Amine Amine->Amido

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Key Reagent Selection: The Causality Behind Experimental Choices

The selection of the catalyst, ligand, and base is not arbitrary; it is a reasoned process based on the specific electronic and steric properties of the substrates.

  • Palladium Precatalyst: Modern palladium precatalysts, such as the "G3" or "G4" palladacycles (e.g., XPhos Pd G3, BrettPhos Pd G3), are highly recommended.[6] These are air-stable complexes that efficiently and cleanly generate the active L-Pd(0) species in solution, leading to more reproducible results than traditional sources like Pd₂(dba)₃ or Pd(OAc)₂.

  • Phosphine Ligand: The ligand is arguably the most critical component. For an electron-rich and sterically hindered substrate like 4-bromo-2-methoxybenzenesulfonamide, bulky, electron-rich biarylmonophosphine ligands are essential.

    • For Primary Amines: Ligands like BrettPhos are often highly effective.[6]

    • For Secondary Amines: RuPhos is frequently a top choice.[6]

    • General/Screening: XPhos and tBuXPhos are excellent starting points for a wide range of amines.[7][8]

  • Base: The base's role is to deprotonate the amine. The choice depends on the amine's pKa and the presence of other base-sensitive functional groups.

    • Strong Bases: Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are very effective but can be incompatible with sensitive groups like esters.[4][6]

    • Weaker Bases: For more sensitive substrates, weaker inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are preferred, though they may require higher reaction temperatures.[6][9]

  • Solvent: Anhydrous, degassed aprotic solvents are required. Toluene and 1,4-dioxane are the most common and effective choices.

Experimental Workflow and Protocols

The following protocols are designed as robust starting points for research and development. All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Work-up & Purification prep1 Oven-dry glassware prep2 Charge vial with solids: Aryl Bromide, Catalyst, Base prep1->prep2 setup1 Seal vial and purge with inert gas prep2->setup1 setup2 Add degassed solvent setup1->setup2 setup3 Add amine substrate setup2->setup3 setup4 Heat and stir for specified time setup3->setup4 workup1 Cool to RT and quench (e.g., with NH₄Cl(aq)) setup4->workup1 workup2 Extract with organic solvent workup1->workup2 workup3 Dry, filter, and concentrate workup2->workup3 workup4 Purify via column chromatography workup3->workup4

Caption: General experimental workflow for Buchwald-Hartwig amination.

Protocol 1: Coupling with a Primary Aliphatic Amine (e.g., Benzylamine)

This protocol is optimized for a standard primary amine, utilizing a robust catalyst system.

  • Reagents:

    • 4-Bromo-2-methoxybenzenesulfonamide (1.0 mmol, 268 mg)

    • Benzylamine (1.2 mmol, 129 mg, 131 µL)

    • BrettPhos Pd G3 (0.02 mmol, 2 mol%, 18 mg)

    • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 135 mg)

    • Anhydrous, degassed toluene (5 mL)

  • Procedure:

    • In a glovebox, add 4-bromo-2-methoxybenzenesulfonamide, BrettPhos Pd G3, and sodium tert-butoxide to an oven-dried reaction vial equipped with a magnetic stir bar.

    • Seal the vial with a PTFE-lined cap.

    • Remove the vial from the glovebox and add anhydrous, degassed toluene (5 mL) via syringe.

    • Add benzylamine (131 µL) via syringe.

    • Place the vial in a preheated oil bath or heating block set to 100 °C.

    • Stir the reaction for 12-24 hours, monitoring progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the product with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Coupling with a Secondary Aliphatic Amine (e.g., Morpholine)

This protocol uses a ligand known to be effective for secondary amines.

  • Reagents:

    • 4-Bromo-2-methoxybenzenesulfonamide (1.0 mmol, 268 mg)

    • Morpholine (1.2 mmol, 105 mg, 105 µL)

    • RuPhos Pd G3 (0.02 mmol, 2 mol%, 17 mg)

    • Potassium phosphate (K₃PO₄), tribasic (2.0 mmol, 425 mg)

    • Anhydrous, degassed 1,4-dioxane (5 mL)

  • Procedure:

    • To an oven-dried Schlenk tube, add 4-bromo-2-methoxybenzenesulfonamide, RuPhos Pd G3, and potassium phosphate.

    • Seal the tube, then evacuate and backfill with argon three times.

    • Add anhydrous, degassed 1,4-dioxane (5 mL) via syringe.

    • Add morpholine (105 µL) via syringe.

    • Place the tube in a preheated oil bath at 110 °C.

    • Stir vigorously for 16-24 hours. Monitor reaction progress by TLC or LC-MS.

    • Cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove inorganic salts.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate.

    • Purify the residue by flash column chromatography.

Comparative Data and Optimization Parameters

The following table summarizes recommended starting conditions for coupling 4-bromo-2-methoxybenzenesulfonamide with various amine classes. These conditions are derived from established protocols for analogous electron-rich aryl bromides and serve as an excellent basis for optimization.[5][6][7][10]

Amine TypeRecommended LigandPalladium PrecatalystBase (equiv)SolventTemp (°C)Typical Time (h)
Primary Aliphatic BrettPhosG3 PalladacycleNaOtBu (1.4)Toluene10012-24
Secondary Aliphatic RuPhosG3 PalladacycleK₃PO₄ (2.0)1,4-Dioxane11016-24
Primary Aniline XPhosG3 PalladacycleNaOtBu (1.4)Toluene100-11012-24
Secondary Aniline tBuXPhosG3 PalladacycleLHMDS (1.5)Toluene11018-24
Weakly Nucleophilic tBuBrettPhosG4 PalladacycleK₂CO₃ (2.0)t-AmylOH11024-48

Troubleshooting and Field-Proven Insights

Even with robust protocols, challenges can arise. Below are common issues and expert-recommended solutions.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (Pd(0) not formed).2. Inappropriate ligand or base.3. Insufficient temperature.1. Switch to a reliable precatalyst (e.g., G3/G4 type).[6]2. Screen a panel of ligands (e.g., XPhos, RuPhos) and bases (NaOtBu, K₃PO₄, Cs₂CO₃).[7]3. Increase temperature in 10 °C increments, ensuring solvent integrity.
Hydrodehalogenation The aryl bromide is reduced to 2-methoxybenzenesulfonamide. This side reaction can be promoted by certain catalyst systems or impurities.1. Lower the catalyst loading.2. Decrease the reaction temperature.3. Ensure the amine is of high purity and the system is free of water.[6]
Reaction Stalls The catalyst may have decomposed over the reaction time.1. Consider a second addition of the catalyst and ligand (e.g., 0.5 mol%) after 12 hours.2. Ensure the reaction is maintained under a positive pressure of inert gas.
Difficulty with Purification The product may co-elute with the phosphine oxide ligand byproduct.1. If using column chromatography, try a different eluent system (e.g., dichloromethane/methanol).2. An acidic wash of the organic layer can sometimes help remove residual phosphine oxides.

References

  • Sulfonamidation of Aryl and Heteroaryl Halides through Photosensitized Nickel Catalysis. Macmillan Group - Princeton University. [https://www.princeton.edu/chemistry/macmillan/wp-content/uploads/sites/9 Macmillan/2018/01/2018-01-12_Sulfonamidation-of-Aryl-and-Heteroaryl-Halides-through-Photosensitized-Nickel-Catalysis.pdf]([Link] Macmillan/2018/01/2018-01-12_Sulfonamidation-of-Aryl-and-Heteroaryl-Halides-through-Photosensitized-Nickel-Catalysis.pdf)

  • Sulfonamides as N-Centered Radical Precursors for C-N Coupling Reactions To Generate Amidines. PubMed. [Link]

  • C–H to C–N Cross-Coupling of Sulfonamides with Olefins. Journal of the American Chemical Society. [Link]

  • Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. PMC. [Link]

  • Palladium-Catalyzed Addition of Aryl Halides to N-Sulfinylamines for the Synthesis of Sulfinamides. Journal of the American Chemical Society. [Link]

  • Ligand-free copper catalysed cross-coupling of sulfonamides with aryl halides. Royal Society of Chemistry. [Link]

  • Sulfonamide synthesis by alkylation or arylation. Organic Chemistry Portal. [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Publications. [Link]

  • Palladium-Catalyzed Amino-Sulfonylation of Aryl Iodide Derivatives via the Insertion of Sulfur Dioxide: One-Pot Synthesis of Aryl Primary Sulfonamides with Thiourea Dioxides. ResearchGate. [Link]

  • Recent progress in cross-dehydrogenative sulfonamidation of (hetero)arenes. Chemical Review and Letters. [Link]

  • Palladium-Catalyzed Coupling of Ammonia with Aryl Chlorides, Bromides, Iodides, and Sulfonates: A General Method for the Preparation of Primary Arylamines. Organic Chemistry Portal. [Link]

  • Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol. ACS Publications. [Link]

  • Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Journal of the American Chemical Society. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Optimization of reaction conditions for the reaction of aryl bromide (double step). ResearchGate. [Link]

  • Reaction screening in multiwell plates: high-throughput optimization of a Buchwald–Hartwig amination. Springer Nature Experiments. [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]

  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. PMC - NIH. [Link]

  • Buchwald-Hartwig Coupling. Organic Synthesis. [Link]

Sources

Application

Application Note: Leveraging 4-Bromo-2-methoxybenzenesulfonamide for Accelerated Drug Discovery via Parallel Synthesis

Introduction: The Strategic Imperative for Speed and Diversity in Medicinal Chemistry In the landscape of modern drug discovery, the ability to rapidly synthesize and screen large, diverse libraries of small molecules is...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Imperative for Speed and Diversity in Medicinal Chemistry

In the landscape of modern drug discovery, the ability to rapidly synthesize and screen large, diverse libraries of small molecules is paramount. Parallel synthesis has emerged as an indispensable technique, allowing for the simultaneous creation of hundreds to thousands of distinct compounds, thereby accelerating the identification and optimization of lead candidates.[1][2] Within this paradigm, the selection of versatile chemical building blocks is a critical determinant of success.

The sulfonamide moiety is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of clinically approved drugs, including antibacterial, anti-inflammatory, and anti-cancer agents.[3][4][5] Its ability to act as a stable, non-hydrolyzable mimic of a peptide bond and to engage in key hydrogen bonding interactions makes it a highly sought-after functional group.

This application note details the strategic use of 4-Bromo-2-methoxybenzenesulfonamide as a superior building block for the parallel synthesis of novel sulfonamide libraries. The unique trifecta of functionalities within this single molecule—the reactive primary sulfonamide, the strategically placed bromine atom, and the modulating methoxy group—provides an exceptional platform for generating chemical diversity with high efficiency.

The Chemical Rationale: Why 4-Bromo-2-methoxybenzenesulfonamide?

The efficacy of 4-Bromo-2-methoxybenzenesulfonamide in parallel synthesis is not accidental; it is a product of its deliberate and advantageous chemical architecture.

  • The Bromine Handle for Diversification: The bromine atom at the 4-position is the molecule's primary anchor for diversification. It serves as a versatile handle for a wide range of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[6][7] This allows for the introduction of a vast array of aryl, heteroaryl, or amine substituents, systematically exploring the chemical space around the core scaffold. The introduction of bromine can also enhance lipophilicity and, in many cases, increase the therapeutic activity of the final compounds.[5][8]

  • The Methoxy Group for Physicochemical Modulation: The ortho-methoxy group exerts a significant electronic and steric influence. It modulates the reactivity of the aromatic ring and can influence the conformation of the final molecule by encouraging non-planar geometries. This conformational constraint can be crucial for achieving selective binding to a biological target.

  • The Sulfonamide Core: The primary sulfonamide (-SO2NH2) is the central pharmacophoric element. While it can be further functionalized, its primary role in this workflow is to serve as the core structural motif, with diversification occurring primarily at the 4-position via the bromo-handle. This strategy allows for the systematic probing of structure-activity relationships (SAR) related to the appended groups.

The combination of these features enables a robust and divergent synthetic strategy, where a common core is elaborated into a large library of analogues, each with unique properties.

Core Reaction Pathway: Suzuki-Miyaura Cross-Coupling

The workflow described herein focuses on the Suzuki-Miyaura cross-coupling reaction due to its exceptional functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids.

G cluster_catalyst Catalytic Cycle cluster_product Product A 4-Bromo-2-methoxy- benzenesulfonamide C Pd(0) Catalyst (e.g., Pd(PPh3)4) A->C Oxidative Addition B Aryl/Heteroaryl Boronic Acid (R-B(OH)2) B->C Transmetalation E Diversified Sulfonamide Library (4-Aryl-2-methoxy- benzenesulfonamide) C->E Reductive Elimination D Base (e.g., K2CO3) D->B

Caption: Suzuki-Miyaura coupling workflow for library synthesis.

Detailed Protocol: Parallel Synthesis of a 96-Member Sulfonamide Library

This protocol outlines a solution-phase parallel synthesis workflow utilizing a 96-well reaction block format. This approach allows for efficient reaction setup, execution, and subsequent analysis.

Objective

To synthesize a library of 96 unique 4-aryl-2-methoxybenzenesulfonamides via Suzuki-Miyaura cross-coupling for subsequent biological screening.

Materials and Equipment
  • Reagents: 4-Bromo-2-methoxybenzenesulfonamide, 96 diverse boronic acids, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Potassium Carbonate (K₂CO₃), 1,4-Dioxane (anhydrous), Deionized Water.

  • Equipment: 96-well reaction block with reflux condenser and magnetic stirring plate, multichannel pipette or automated liquid handler, nitrogen manifold, centrifugal evaporator, HPLC-MS system for analysis.

Workflow Visualization

workflow cluster_prep 1. Preparation cluster_synthesis 2. Synthesis cluster_workup 3. Work-up & Isolation cluster_analysis 4. Analysis plate_map Design Library Plate Map (1 building block x 96 boronic acids) stock_prep Prepare Stock Solutions: - Building Block in Dioxane - Boronic Acids in Dioxane - Base (K2CO3) in H2O - Catalyst in Dioxane plate_map->stock_prep dispense Dispense Reagents into 96-Well Reaction Block stock_prep->dispense react Seal, Inert with N2, Heat at 90°C for 12-16h dispense->react quench Cool to RT, Quench with H2O react->quench extract Parallel Liquid-Liquid Extraction (e.g., with Ethyl Acetate) quench->extract dry Evaporate Solvent in Centrifugal Evaporator extract->dry reconstitute Reconstitute Dried Products in DMSO dry->reconstitute analyze High-Throughput LC-MS Analysis (Purity & Identity Confirmation) reconstitute->analyze

Caption: Parallel synthesis workflow from preparation to analysis.

Step-by-Step Methodology
  • Plate Mapping & Reagent Preparation (Day 1):

    • Plate Map: Design a map for the 96-well plate, assigning a unique boronic acid to each well (A1 through H12).

    • Stock Solution A (Building Block): Prepare a 0.2 M solution of 4-Bromo-2-methoxybenzenesulfonamide in anhydrous 1,4-dioxane.

    • Stock Solution B (Boronic Acids): In a separate 96-well plate, dispense the solid boronic acids (1.2 equivalents per final reaction). Add the appropriate volume of 1,4-dioxane to each well to create 0.24 M solutions.

    • Stock Solution C (Base): Prepare a 2.0 M aqueous solution of K₂CO₃.

    • Stock Solution D (Catalyst): Prepare a 0.01 M solution of Pd(PPh₃)₄ in anhydrous 1,4-dioxane. Note: Prepare this solution fresh just before use.

  • Reaction Setup (Day 1):

    • To each well of the 96-well reaction block, add the reagents in the following order using an automated liquid handler or calibrated multichannel pipette:

      • 250 µL of Stock Solution A (Building Block).

      • 250 µL of the corresponding boronic acid from the Stock Solution B plate.

      • 50 µL of Stock Solution C (Base).

      • 100 µL of Stock Solution D (Catalyst).

    • Seal the reaction block securely with a cap mat.

    • Place the block on the heating/stirring plate and purge the headspace of each well with nitrogen for 10-15 minutes.

    • Begin stirring and heat the block to 90°C. Allow the reactions to proceed for 12-16 hours.

  • Parallel Work-up and Isolation (Day 2):

    • Cool the reaction block to room temperature.

    • Add 500 µL of deionized water to each well to quench the reaction.

    • Add 1 mL of ethyl acetate to each well. Seal and shake vigorously for 2 minutes for liquid-liquid extraction.

    • Allow the layers to separate. Carefully remove the upper organic layer from each well and transfer to a clean 96-well collection plate.

    • Place the collection plate in a centrifugal evaporator and dry the contents to yield the crude products.

  • Analysis and Plating (Day 2):

    • Reconstitute the dried crude product in each well with 500 µL of DMSO to create master plates for analysis and screening.

    • Dilute a small aliquot from each well for high-throughput LC-MS analysis to confirm the molecular weight of the desired product and to assess its purity.[9]

Representative Data and Interpretation

The success of a parallel synthesis campaign is measured by the yield and purity of the library members. The table below shows representative data for a subset of a synthesized library.

Well IDBoronic Acid StructureExpected MW ( g/mol )Observed Mass [M+H]⁺Purity by LC-MS (%)
A1 Phenylboronic acid249.28250.196
A2 4-Fluorophenylboronic acid267.27268.194
A3 3-Thiopheneboronic acid255.31256.091
A4 2-Naphthylboronic acid299.35300.195
A5 4-Pyridinylboronic acid250.28251.188

Interpretation:

  • Observed Mass: A close correlation between the expected molecular weight and the observed mass from MS provides strong evidence for the formation of the target compound.

  • Purity: The purity percentage, typically determined by the peak area at a specific wavelength (e.g., 254 nm) on the LC chromatogram, indicates the success of the reaction and work-up. Compounds with purity >85% are generally considered suitable for primary biological screening.

  • Success Rate: The overall success of the library is often defined as the percentage of wells that produce the desired product with purity above a certain threshold (e.g., >80%).[10][11]

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Product Formation - Inactive catalyst- Poor quality or incorrect stoichiometry of boronic acid- Insufficient heating or reaction time- Use a fresh batch of catalyst; consider screening other Pd catalysts (e.g., Pd(dppf)Cl₂).- Verify the purity of boronic acids; increase equivalents to 1.5.- Optimize reaction temperature (e.g., 100°C) and time (e.g., 24h).
Formation of Side Products (e.g., Homocoupling) - Oxygen contamination deactivating the catalyst- Decomposition of boronic acid- Ensure the reaction block is thoroughly purged with an inert gas.- Use high-purity, anhydrous solvents.- Add boronic acids just before the catalyst.
Low Purity After Work-up - Incomplete reaction- Unreacted starting materials or catalyst residue remaining- See solutions for "Low Product Formation".- Implement a parallel purification step, such as solid-phase extraction (SPE), using scavenger resins to remove excess reagents or byproducts.[12][13]

Conclusion

4-Bromo-2-methoxybenzenesulfonamide stands out as a highly strategic and versatile building block for the construction of diverse sulfonamide libraries via parallel synthesis. Its unique structural features enable a robust and efficient workflow, primarily leveraging palladium-catalyzed cross-coupling reactions to explore a wide range of chemical space. The protocols and insights provided in this application note offer a validated framework for researchers in drug discovery to accelerate their hit-finding and lead-optimization efforts, ultimately shortening the timeline for the development of novel therapeutics.

References

  • High throughput analysis and purification in support of automated parallel synthesis.
  • Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors.
  • Parallel synthesis and anti-malarial activity of a sulfonamide library.
  • Selective Access to Heterocyclic Sulfonamides and Sulfonyl Fluorides via a Parallel Medicinal Chemistry Enabled Method.
  • Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. Books.
  • Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors. MDPI.
  • Parallel purification of microscale libraries via automated solid phase extraction.
  • Synthetic approaches to biologically active sulfon
  • Chemical Library Purification Strategies Based on Principles of Complementary Molecular Reactivity and Molecular Recognition.
  • Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors.
  • Synthesis of Aryl Sulfonamides by Eco-Friendly Method and Evaluation of Their Anti-Bacterial Activity.
  • Synthesis of Some Bioactive Sulfonamide and Amide Derivatives of Piperazine Incorporating Imidazo[1,2-B]Pyridazine Moiety. Hilaris Publisher.
  • Evaluation and Purification Strategies to Molecule with Combinatorial Chemistry. Ignited Minds Journals.
  • Parallel Synthesis and Library Design. Royal Society of Chemistry.
  • Reaction Mechanism Notes: Organic Chemistry Revision Sheets.
  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation.
  • A Comparative Analysis of the Biological Efficacy of 2-Bromo vs. 4-Bromo Substituted Benzenesulfonamides. Benchchem.
  • 4-Bromo-2-methoxybenzaldehyde: A Crucial Building Block for Your Synthesis Needs. NINGBO INNO PHARMCHEM CO.,LTD.
  • 4-Bromo-N-ethyl-2-methylbenzenesulfonamide. Benchchem.
  • Wohl-Ziegler Reaction. Organic Chemistry Portal.
  • Synthesis and Structure–Activity Relationship Studies of 4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives as Potent and Selective Inhibitors of 12-Lipoxygenase.
  • Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line.
  • Parallel Synthesis & High-Throughput Experiment
  • 4-Bromo-2-methoxybenzenesulfonamide. Sigma-Aldrich.
  • Introducing bromine to the molecular structure as a strategy for drug design. European Journal of Medicinal Chemistry.
  • 4-bromo-N-(2,4-dimethoxyphenyl)benzenesulfonamide. SpectraBase.
  • Application Notes and Protocols for 4-Bromo-2-methoxyphenol in Organic Synthesis. Benchchem.
  • What is 4-Bromo-2-methoxyphenol? ChemicalBook.
  • Medicinal Chemistry Strategies for the Modification of Bioactive N

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Method

Application Notes &amp; Protocols: Strategic Synthesis of Functionalized 4-Bromo-2-methoxybenzenesulfonamide Derivatives

Abstract The 4-bromo-2-methoxybenzenesulfonamide scaffold is a highly valuable building block in medicinal chemistry and drug discovery. Its strategic substitution pattern, featuring a reactive bromine atom for cross-cou...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 4-bromo-2-methoxybenzenesulfonamide scaffold is a highly valuable building block in medicinal chemistry and drug discovery. Its strategic substitution pattern, featuring a reactive bromine atom for cross-coupling, a methoxy group influencing electronic properties, and a versatile sulfonamide moiety, allows for the systematic development of compound libraries targeting a range of biological targets. Benzenesulfonamides are a cornerstone pharmacophore, exhibiting a wide spectrum of pharmacological activities, including anticancer and antimicrobial properties, often by acting as zinc-binding groups in metalloenzymes like carbonic anhydrases.[1][2] This guide provides a comprehensive overview of robust synthetic routes to the core 4-bromo-2-methoxybenzenesulfonamide structure and details key protocols for its subsequent functionalization, empowering researchers to efficiently generate diverse derivatives for screening and lead optimization.

Introduction: The Strategic Value of the 4-Bromo-2-methoxybenzenesulfonamide Scaffold

The design of novel therapeutic agents often relies on the use of versatile molecular scaffolds that can be readily and systematically modified to explore structure-activity relationships (SAR). The 4-bromo-2-methoxybenzenesulfonamide core is an exemplary scaffold for several reasons:

  • The Sulfonamide Moiety: A well-established and privileged pharmacophore in drug design, known for its ability to form key hydrogen bonds and coordinate with metal ions in enzyme active sites.[2][3]

  • The Bromine Atom: Serves as a synthetic handle for a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig (C-N bond formation) couplings.[4][5][6] This enables the introduction of diverse aryl, heteroaryl, and amino substituents at the 4-position.

  • The Methoxy Group: As an electron-donating group, it activates the aromatic ring, influencing the regioselectivity of electrophilic aromatic substitution and modulating the physicochemical properties of the final compounds.

This document outlines the primary synthetic pathway to the core scaffold starting from 3-bromoanisole and subsequently details protocols for diversification at both the sulfonamide nitrogen and the C4-bromo position.

Core Synthesis: The Workhorse Route to 4-Bromo-2-methoxybenzenesulfonamide

The most direct and widely employed route to the title compound involves a two-step sequence starting from commercially available 3-bromoanisole: (1) electrophilic chlorosulfonation and (2) amidation of the resulting sulfonyl chloride.

Logical Workflow for Core Synthesis

G cluster_0 PART A: Chlorosulfonation cluster_1 PART B: Amination A 3-Bromoanisole (Starting Material) C 4-Bromo-2-methoxybenzene- 1-sulfonyl chloride A->C Electrophilic Aromatic Substitution B Chlorosulfonic Acid (HSO3Cl) E 4-Bromo-2-methoxy- benzenesulfonamide (Core Scaffold) C->E Nucleophilic Acyl Substitution D Ammonium Hydroxide (NH4OH)

Caption: Workflow for the synthesis of the core scaffold.

Protocol 1: Synthesis of 4-Bromo-2-methoxybenzene-1-sulfonyl chloride

This protocol describes the chlorosulfonation of 3-bromoanisole. The methoxy group is a strong ortho-, para-director. Due to steric hindrance from the adjacent bromine atom, the incoming chlorosulfonyl group is directed predominantly to the para position.

Materials:

  • 3-Bromoanisole (1.0 eq.)[7]

  • Chlorosulfonic acid (approx. 5.0 eq.)

  • Thionyl chloride (optional, approx. 1.0 eq.)

  • Dichloromethane (DCM) or Chloroform (CHCl₃) as solvent

  • Ice/water bath

  • Crushed ice

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-bromoanisole (1.0 eq.) in the chosen anhydrous solvent (e.g., CHCl₃).

  • Cool the reaction vessel to 0-5 °C using an ice bath.

  • Slowly add chlorosulfonic acid (3.0 eq.) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.[1]

    • Causality: This highly exothermic reaction must be controlled to prevent side reactions and ensure safety. Chlorosulfonic acid is extremely corrosive and reacts violently with water.

  • After the initial addition, allow the mixture to stir at 0-10 °C for 30 minutes.

  • Slowly add a second portion of chlorosulfonic acid (2.0 eq.). Optionally, thionyl chloride can be added to drive the reaction to completion.[1]

  • Maintain the reaction at 10 °C for 4-6 hours, monitoring progress by TLC (Thin Layer Chromatography).

  • In a separate large beaker, prepare a slurry of crushed ice and water.

  • With vigorous stirring, very slowly and carefully pour the reaction mixture onto the ice-water slurry.[1] This step quenches the excess chlorosulfonic acid and precipitates the product. The temperature should be kept below 15 °C.[1]

  • The precipitated solid is the sulfonyl chloride. Collect the product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

  • Dry the product under vacuum. The resulting 4-bromo-2-methoxybenzene-1-sulfonyl chloride is often used in the next step without further purification.

Protocol 2: Synthesis of 4-Bromo-2-methoxybenzenesulfonamide

This protocol converts the sulfonyl chloride intermediate into the primary sulfonamide, the core scaffold for further functionalization.

Materials:

  • 4-Bromo-2-methoxybenzene-1-sulfonyl chloride (1.0 eq.)

  • Concentrated ammonium hydroxide (28-30%, excess)

  • Tetrahydrofuran (THF) or Acetone

  • Ice/water bath

Procedure:

  • In a round-bottom flask, suspend or dissolve the crude 4-bromo-2-methoxybenzene-1-sulfonyl chloride (1.0 eq.) in THF or acetone.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add an excess of cold, concentrated ammonium hydroxide dropwise. A white precipitate will form.

  • Stir the reaction vigorously at room temperature for 2-4 hours. Monitor the reaction by TLC until the starting sulfonyl chloride is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the organic solvent.

  • Dilute the remaining aqueous slurry with cold water and collect the solid product by vacuum filtration.

  • Wash the filter cake extensively with cold water to remove any ammonium salts.

  • Dry the product under vacuum or in a desiccator to yield 4-bromo-2-methoxybenzenesulfonamide as a white or off-white solid.

Functionalization Strategies for Derivative Synthesis

The true utility of the 4-bromo-2-methoxybenzenesulfonamide scaffold lies in its capacity for diversification. The following section details protocols for functionalization at two key positions: the sulfonamide nitrogen (N-functionalization) and the aromatic C4-position (C-functionalization).

Diversification Workflow

G cluster_0 Route 1: N-Functionalization cluster_1 Route 2: C-Functionalization (Cross-Coupling) A 4-Bromo-2-methoxy- benzenesulfonamide (Core Scaffold) B N-Alkylated/Arylated Derivatives A->B Deprotonation & Nucleophilic Substitution D Suzuki Coupling (C-C Bond Formation) A->D E Buchwald-Hartwig Amination (C-N Bond Formation) A->E C Base (e.g., NaH, K2CO3) + Electrophile (R-X) F Bi-aryl Derivatives D->F G N-Aryl Derivatives E->G

Caption: Key functionalization pathways from the core scaffold.

Protocol 3: General Procedure for N-Alkylation of the Sulfonamide

This protocol allows for the introduction of alkyl or benzyl groups onto the sulfonamide nitrogen. The sulfonamide proton is acidic and can be removed by a suitable base to generate a nucleophilic nitrogen anion.

Materials:

  • 4-Bromo-2-methoxybenzenesulfonamide (1.0 eq.)

  • Alkyl halide (e.g., iodomethane, benzyl bromide) (1.1 eq.)

  • Base (e.g., Sodium hydride (NaH), Potassium carbonate (K₂CO₃)) (1.2 eq.)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)

Procedure:

  • To a flame-dried flask under an inert atmosphere (Nitrogen or Argon), add 4-bromo-2-methoxybenzenesulfonamide (1.0 eq.).

  • Add anhydrous DMF or ACN to dissolve or suspend the starting material.

  • If using K₂CO₃, add it directly. If using NaH, cool the mixture to 0 °C and add the NaH portion-wise.

    • Causality: NaH is a strong, non-nucleophilic base ideal for deprotonation. Its reaction with DMF can be exothermic, necessitating cooling. K₂CO₃ is a milder base suitable for more reactive electrophiles.

  • Stir the mixture for 30-60 minutes at the appropriate temperature (0 °C to room temperature) to ensure complete deprotonation.

  • Add the alkyl halide (1.1 eq.) dropwise.

  • Allow the reaction to stir at room temperature (or with gentle heating, e.g., 50-60 °C) for 4-16 hours. Monitor by TLC.

  • Upon completion, carefully quench the reaction by pouring it into cold water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-substituted derivative.[3]

Protocol 4: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol is a powerful method for C-C bond formation, enabling the synthesis of biaryl derivatives by coupling the aryl bromide with a boronic acid or ester.[6]

Materials:

  • 4-Bromo-2-methoxybenzenesulfonamide (1.0 eq.)

  • Aryl or heteroaryl boronic acid (1.2 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.02-0.05 eq.)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 eq.)

  • Solvent system (e.g., Toluene/Water 4:1, Dioxane/Water 4:1)

Procedure:

  • In a reaction vessel, combine 4-bromo-2-methoxybenzenesulfonamide (1.0 eq.), the boronic acid (1.2 eq.), the base (2.0 eq.), and the palladium catalyst (0.03 eq.).

  • Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.

    • Causality: The palladium catalyst is oxygen-sensitive, and removing air is crucial for catalytic activity.

  • Add the degassed solvent system. The mixture should be sparged with inert gas for 15-20 minutes before addition.

  • Heat the reaction mixture to 80-100 °C and stir for 6-24 hours. Monitor progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Separate the layers. Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the desired biaryl compound.[6]

Summary of Protocols and Expected Outcomes

The following table provides a comparative overview of the key synthetic transformations described in this guide.

Protocol Transformation Key Reagents Typical Conditions Expected Outcome
1 Chlorosulfonation3-Bromoanisole, Chlorosulfonic Acid0-10 °C, Anhydrous Solvent4-Bromo-2-methoxybenzene-1-sulfonyl chloride
2 AminationSulfonyl chloride, NH₄OH0 °C to RT, THF or Acetone4-Bromo-2-methoxybenzenesulfonamide
3 N-AlkylationSulfonamide, Alkyl Halide, Base (NaH/K₂CO₃)0 °C to 60 °C, Anhydrous DMFN-Substituted Sulfonamide Derivative
4 Suzuki CouplingAryl Bromide, Boronic Acid, Pd Catalyst, Base80-100 °C, Toluene/H₂OC4-Aryl/Heteroaryl Substituted Derivative

Conclusion

The synthetic routes and protocols detailed herein provide a robust and flexible platform for the synthesis and functionalization of 4-bromo-2-methoxybenzenesulfonamide derivatives. The initial two-step synthesis of the core scaffold is efficient and scalable. Subsequent diversification through N-alkylation or palladium-catalyzed cross-coupling reactions at the C4-position opens the door to a vast chemical space. By leveraging these methods, researchers in drug discovery and medicinal chemistry can rapidly generate libraries of novel compounds for biological evaluation, accelerating the identification of new therapeutic leads.

References

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Substituted Benzenesulfonamides. BenchChem.
  • ResearchGate. (n.d.). General synthetic route for the synthesis of benzenesulfonamides incorporating 1,3,5-triazine moieties. Reagents and conditions. ResearchGate.
  • IntechOpen. (2019, July 17). Synthesis and Anticancer Evaluation of Benzenesulfonamide Derivatives. IntechOpen.
  • ACS Publications. (2021, December 27). One-Pot Procedure for the Synthesis of Asymmetric Substituted Ureido Benzene Sulfonamides as Effective Inhibitors of Carbonic Anhydrase Enzymes. Journal of Medicinal Chemistry.
  • RSC Publishing. (2021, August 1). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Publishing.
  • PMC. (2014, January 6). Synthesis and Structure–Activity Relationship Studies of 4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives as Potent and Selective Inhibitors of 12-Lipoxygenase. PMC.
  • PMC. (2023, March 20). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. PMC.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4-Bromo-N-methoxy-N-methylbenzamide: A Versatile Pharmaceutical Intermediate for Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
  • Juniper Publishers. (2020, December 1). Enzyme Inhibition and In Silico Studies of New Synthetic N-Substituted-(4-Bromophenyl). Juniper Publishers.
  • Benchchem. (n.d.). Application Notes and Protocols: N-(4-bromobenzenesulfonyl)benzamide in Medicinal Chemistry. Benchchem.
  • Benchchem. (n.d.). Application Notes and Protocols for 4-Bromo-2-methoxyphenol in Organic Synthesis. Benchchem.
  • Sigma-Aldrich. (n.d.). 3-Bromoanisole >= 98. Sigma-Aldrich.

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Technical Notes & Optimization

Troubleshooting

purification techniques for crude 4-Bromo-2-methoxybenzenesulfonamide

Technical Support Center: Purification of 4-Bromo-2-methoxybenzenesulfonamide 1. Overview & Chemical Causality Welcome to the Technical Support Center.

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 4-Bromo-2-methoxybenzenesulfonamide

1. Overview & Chemical Causality Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific challenges of isolating and purifying 4-Bromo-2-methoxybenzenesulfonamide (CAS: 1206143-12-5). This compound features a primary sulfonamide group (-SO₂NH₂), an electron-withdrawing bromine atom, and an electron-donating methoxy group.

The fundamental causality driving our purification strategy is the weak acidity of the primary sulfonamide proton (pKa ~10). This specific chemical property allows us to use orthogonal purification methods—such as 1—to separate the target from non-acidic impurities like unreacted sulfonyl chlorides or neutral regioisomers[1].

2. Purification Decision Workflow Before selecting a protocol, evaluate the physical state and impurity profile of your crude mixture to determine the most thermodynamically or kinetically favorable path.

PurificationWorkflow A Crude 4-Bromo-2-methoxy- benzenesulfonamide B Assess Physical State & Impurity Profile A->B C High Neutral Impurities (e.g., unreacted halides) B->C D Crystalline Solid (Minor Impurities) B->D E Complex Mixture / Regioisomers B->E F Acid-Base Extraction (Exploits acidic -SO2NH2) C->F G Recrystallization (EtOH/H2O or EtOAc/Hexane) D->G H Flash Chromatography (Silica Gel, Gradient) E->H I HPLC / TLC Validation F->I G->I H->I

Fig 1. Decision matrix for purifying crude 4-Bromo-2-methoxybenzenesulfonamide based on impurities.

3. Quantitative Method Comparison Understanding the trade-offs between different techniques ensures optimal recovery and purity for your specific synthetic batch.

Purification TechniqueTarget Impurities RemovedTypical Recovery YieldPurity AchievedTime Required
Acid-Base Extraction Neutral organics, unreacted starting materials80 - 91%90 - 95%2 - 3 hours
Recrystallization Structurally distinct byproducts, trapped solvents65 - 80%> 98%12 - 24 hours
Flash Chromatography Regioisomers, closely related polar species70 - 85%> 99%4 - 6 hours

4. Step-by-Step Experimental Protocols

Protocol A: Acid-Base Extraction (The Self-Validating Chemical Filter) Causality: Primary sulfonamides are deprotonated by strong aqueous bases to form water-soluble sodium salts. Non-acidic organic impurities remain in the organic phase. Subsequent acidification re-protonates the sulfonamide, forcing it out of the aqueous solution[1][2].

  • Dissolution: Dissolve the crude 4-Bromo-2-methoxybenzenesulfonamide in ethyl acetate (10 mL per gram of crude).

  • Basic Extraction: Transfer to a separatory funnel. Add 1M NaOH (3 × 10 mL/g) and shake vigorously.

  • Self-Validation Check: Spot the remaining organic layer on a TLC plate. The UV-active spot corresponding to the sulfonamide should be entirely absent, confirming complete transfer to the aqueous phase. Discard the organic layer if no product remains.

  • Washing: Wash the combined basic aqueous layers with fresh ethyl acetate (10 mL) to strip out any residual neutral impurities.

  • Precipitation: Cool the aqueous layer in an ice bath to 0 °C. Slowly add 2M HCl dropwise under continuous stirring until the pH reaches 2-3 (verify with pH paper). Causality: Low temperature reduces the aqueous solubility of the neutral sulfonamide, maximizing precipitation yield[1].

  • Isolation: Collect the resulting solid via vacuum filtration, wash with ice-cold distilled water, and dry under high vacuum.

Protocol B: Recrystallization (Thermodynamic Purification) Causality: This method exploits the steep temperature-solubility curve of the compound. 4-Bromo-2-methoxybenzenesulfonamide is highly soluble in hot ethanol but practically insoluble in cold water[3].

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimum volume of boiling ethanol just until the solid dissolves.

  • Decolorization (Optional): If the solution is dark, add 10% w/w activated charcoal, boil for 5 minutes, and perform a hot gravity filtration[3].

  • Cloud Point Induction: Place the flask on a hot plate. Slowly add boiling distilled water dropwise until the solution becomes slightly turbid. Add 1-2 drops of hot ethanol to clear the solution.

  • Crystallization: Remove from heat. Allow the flask to cool undisturbed to room temperature. Self-Validation Check: Crystals should form slowly. Rapid precipitation indicates the compound is crashing out, which traps impurities. If this happens, reheat and cool more slowly.

  • Harvesting: Once at room temperature, chill in an ice bath for 1 hour. Filter via a Büchner funnel, wash with ice-cold 10% ethanol/water, and dry to a constant weight[3].

Protocol C: Flash Column Chromatography (Kinetic Separation) Causality: For complex mixtures containing regioisomers (e.g., bromination at the wrong position), chromatography separates compounds based on their differential affinity for the polar silica gel stationary phase versus the mobile phase[4].

  • Dry Loading: Dissolve the crude mixture in a minimal amount of dichloromethane (DCM). Add silica gel (1:2 ratio of crude to silica) and evaporate the solvent under reduced pressure to create a free-flowing powder[3].

  • Column Packing: Pack a glass column with silica gel using 100% hexanes.

  • Elution: Load the dry powder onto the column. Elute using a step gradient: 100% Hexanes → 80:20 Hexanes:Ethyl Acetate → 50:50 Hexanes:Ethyl Acetate.

  • Fraction Monitoring: Collect fractions and monitor via TLC (UV 254 nm).

  • Isolation: Pool fractions containing the pure product and remove the solvent under reduced pressure[4].

5. Troubleshooting Guides & FAQs

Q: During acid-base extraction, my sulfonamide did not precipitate when I added HCl. What happened? A: The aqueous solution may be too dilute, or the pH is insufficiently low. Sulfonamides possess slight inherent water solubility. Actionable Fix: Ensure the pH is strictly between 2 and 3. If precipitation still fails, perform a "reverse extraction." Extract the acidified aqueous layer with fresh ethyl acetate (3 × 15 mL). The re-protonated sulfonamide will partition back into the organic phase. Dry the organic layer over anhydrous Na₂SO₄ and evaporate to recover your product[2].

Q: My recrystallization yielded an oil at the bottom of the flask instead of crystals ("oiling out"). How do I fix this? A: "Oiling out" occurs when the target compound separates as a liquid because its melting point is lower than the temperature at which it becomes insoluble in the solvent mixture. Actionable Fix: Re-heat the mixture until the oil completely redissolves. Add slightly more of the "good" solvent (ethanol) to decrease the saturation temperature. Allow the flask to cool much more slowly. If oiling persists, introduce a seed crystal of pure 4-Bromo-2-methoxybenzenesulfonamide or scratch the inside of the glass flask with a glass rod to provide nucleation sites[3].

Q: TLC shows a closely eluting spot just above my product. What is it, and how do I remove it? A: In sulfonamide synthesis, a closely eluting, less polar spot is typically the unreacted sulfonyl chloride starting material or a regioisomer[1]. Actionable Fix: If it is the sulfonyl chloride, it can be hydrolyzed by stirring the crude mixture in aqueous ammonia, or it can be removed via the Acid-Base Extraction protocol (Protocol A). If it is a regioisomer, you must proceed to Flash Column Chromatography (Protocol C) using a very shallow gradient (e.g., increasing ethyl acetate by 5% increments)[4].

Q: How do I definitively validate the purity of my isolated 4-Bromo-2-methoxybenzenesulfonamide? A: While TLC is excellent for qualitative tracking,5 coupled with UV detection (typically at 254 nm or 278 nm) is the gold standard for quantifying sulfonamide purity and calculating exact yields[5]. Additionally, ¹H-NMR should be used to confirm structural integrity: look for the methoxy singlet (~3.8 ppm) and the sulfonamide -NH₂ broad singlet (~7.5 ppm, which will disappear upon D₂O exchange).

Optimization

Technical Support Center: Optimizing 4-Bromo-2-Methoxybenzenesulfonamide Synthesis

Welcome to the Process Chemistry Support Center. This guide is designed for researchers, process chemists, and drug development professionals seeking to optimize the synthesis of 4-bromo-2-methoxybenzenesulfonamide , a c...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Center. This guide is designed for researchers, process chemists, and drug development professionals seeking to optimize the synthesis of 4-bromo-2-methoxybenzenesulfonamide , a critical building block in medicinal chemistry.

Here, we dissect the causality behind common experimental failures and provide self-validating protocols to ensure high-yield, high-purity outcomes. We cover the two primary synthetic pathways: the direct chlorosulfonation of 1-bromo-3-methoxybenzene[1] and the Sandmeyer-type reaction starting from 4-bromo-2-methoxyaniline[2].

Visualizing the Synthesis Workflows

SynthesisRoutes SM1 1-Bromo-3-methoxybenzene Step1A Chlorosulfonation (ClSO3H, -5°C) SM1->Step1A SM2 4-Bromo-2-methoxyaniline Step1B Diazotization (NaNO2, HCl, 0°C) SM2->Step1B Intermediate 4-Bromo-2-methoxybenzene- sulfonyl chloride Step1A->Intermediate Step2B Sandmeyer Chlorosulfonation (SO2, CuCl2, AcOH) Step1B->Step2B Step2B->Intermediate Step3 Amidation (NH3/THF or NH4OH, 0°C) Intermediate->Step3 Product 4-Bromo-2-methoxybenzene- sulfonamide Step3->Product

Figure 1: Divergent synthesis workflows for 4-Bromo-2-methoxybenzenesulfonamide.

Quantitative Data Summary: Route Comparison
ParameterRoute A: Direct ChlorosulfonationRoute B: Sandmeyer Approach
Starting Material 1-Bromo-3-methoxybenzene[1]4-Bromo-2-methoxyaniline[2]
Key Reagents Chlorosulfonic acid (ClSO₃H), NH₃NaNO₂, HCl, SO₂, CuCl₂, NH₃
Regioselectivity Moderate to High (Temperature dependent)Absolute (Defined by amine position)
Typical Overall Yield 65% – 75%78% – 91%[2]
Primary Impurity Regioisomers (e.g., 2-bromo-4-methoxy)Phenol byproducts (from diazonium hydrolysis)
Scalability Excellent (Fewer steps)Moderate (Requires SO₂ gas handling)
Troubleshooting & FAQs

Q1: When using the direct chlorosulfonation route on 1-bromo-3-methoxybenzene, my NMR shows a mixture of regioisomers. How can I maximize the yield of the target 4-bromo-2-methoxy isomer? A: The regioselectivity is governed by the strongly activating, ortho/para-directing methoxy group. In 1-bromo-3-methoxybenzene, electrophilic aromatic substitution predominantly occurs at position 4 (ortho to methoxy, para to bromo) and position 6 (para to methoxy, ortho to bromo).

  • Causality & Solution: To maximize substitution at the sterically less hindered position 4, strict kinetic control is required. Chlorosulfonation is highly exothermic. If the internal temperature exceeds 0 °C, thermodynamic control begins to compete, increasing the formation of unwanted isomers and disulfonylation products. Maintain the reaction strictly at -5 °C during the addition of the substrate[1].

Q2: I opted for the Sandmeyer route starting from 4-bromo-2-methoxyaniline to avoid regioselectivity issues, but I am seeing significant phenol formation during the diazotization step. What is the root cause? A: Phenol byproducts arise from the hydrolysis of the diazonium intermediate. The presence of the electron-donating methoxy group destabilizes the diazonium salt, making it highly susceptible to nucleophilic attack by water.

  • Causality & Solution: To prevent hydrolysis, the diazotization must be performed under strongly acidic conditions (e.g., 37% HCl or 50-75% H₂SO₄) to suppress the concentration of free water nucleophiles[3]. Furthermore, the temperature must never exceed 0 °C. Ensure the sodium nitrite solution is added subsurface to prevent localized warming.

Q3: During the conversion of 4-bromo-2-methoxybenzenesulfonyl chloride to the sulfonamide, my yields are poor (<50%), and I isolate a large amount of sulfonic acid. How do I prevent hydrolysis? A: Sulfonyl chlorides are highly electrophilic. In the presence of aqueous ammonia (NH₄OH), water competes with ammonia as a nucleophile, leading to the irreversible formation of the sulfonic acid byproduct.

  • Causality & Solution: Ammonia is a better nucleophile than water, but if the local concentration of ammonia drops, hydrolysis takes over. To solve this, either use anhydrous ammonia gas in an aprotic solvent (like THF or DCM), or if using aqueous ammonia, use a massive excess (e.g., 10 equivalents) and add the sulfonyl chloride as a solution in DCM dropwise to the cold (0 °C) ammonia solution. This ensures ammonia is always in vast stoichiometric excess at the reaction interface.

Q4: How can I purify the final 4-bromo-2-methoxybenzenesulfonamide without relying on low-throughput column chromatography? A: Leverage the pKa of the primary sulfonamide (~10) to perform an acid-base extraction.

  • Causality & Solution: The sulfonamide proton is weakly acidic due to the electron-withdrawing sulfonyl group. By treating the crude organic mixture with 1N NaOH, the sulfonamide is deprotonated to its water-soluble sodium salt. Neutral organic impurities remain in the organic layer. Separating the aqueous layer and acidifying it to pH 2-3 with HCl will precipitate the highly pure sulfonamide.

Workup Crude Crude Reaction Mixture (Sulfonamide + Impurities) BaseExt Add 1N NaOH (aq) Extract with DCM Crude->BaseExt OrgLayer Organic Layer (Neutral Impurities: Unreacted SM, Byproducts) BaseExt->OrgLayer Discard/Recycle AqLayer Aqueous Layer (Deprotonated Sulfonamide Sodium Salt) BaseExt->AqLayer Retain Acidify Acidify with HCl to pH 2-3 at 0°C AqLayer->Acidify Precipitate Pure 4-Bromo-2-methoxy- benzenesulfonamide Precipitate Acidify->Precipitate

Figure 2: Acid-base extraction workflow for sulfonamide purification.

Self-Validating Experimental Protocols
Protocol A: Direct Chlorosulfonation & Amidation[1]

This protocol is optimized for high-throughput synthesis with minimal steps.

  • Preparation: Equip a dry 500 mL 3-neck flask with a mechanical stirrer, internal thermometer, and dropping funnel.

  • Activation: Add chlorosulfonic acid (16.0 mL, ~240 mmol) and cool to -5 °C using an ice/salt bath.

  • Addition: Add 1-bromo-3-methoxybenzene (15.0 g, 80 mmol) dropwise over 30 minutes, maintaining the internal temperature strictly below 0 °C.

  • Reaction: Stir the mixture at -5 °C for 5-10 minutes post-addition.

  • Self-Validating Quench: Carefully pour the mixture over 150 g of crushed ice with vigorous stirring. Validation Check: A distinct white solid or heavy oil (the sulfonyl chloride) will immediately separate from the aqueous phase.

  • Extraction: Extract the aqueous mixture immediately with ethyl acetate (2 x 80 mL). Wash the combined organic layers with cold brine and dry over anhydrous Na₂SO₄.

  • Amidation: Filter the organic layer and cool to 0 °C. Add 0.5 M ammonia in THF (400 mL, 200 mmol) dropwise. Stir for 2 hours at room temperature.

  • Isolation: Concentrate the solvent in vacuo, resuspend the residue in water, and filter the resulting 4-bromo-2-methoxybenzenesulfonamide precipitate.

Protocol B: Sandmeyer-Type Chlorosulfonation[2][3]

This protocol guarantees absolute regioselectivity by pre-defining the substitution site.

  • Diazotization: Suspend 4-bromo-2-methoxyaniline (16.1 g, 80 mmol) in 37% HCl (40 mL) and cool to -5 °C.

  • Nitrite Addition: Add a solution of NaNO₂ (6.0 g, 87 mmol) in water (15 mL) dropwise, keeping the temperature < 0 °C. Stir for 30 minutes to form the diazonium salt.

  • Catalyst Preparation: In a separate flask, prepare a saturated solution of SO₂ gas in glacial acetic acid (80 mL) containing CuCl₂ (2.1 g, 16 mmol) at 0 °C.

  • Coupling: Add the cold diazonium solution dropwise to the SO₂/CuCl₂ mixture.

  • Self-Validating Reaction: Validation Check: Observe steady N₂ gas evolution upon addition. This confirms successful radical generation and trapping by SO₂. Stir until gas evolution ceases (approx. 1-2 hours).

  • Workup: Pour into ice water (200 mL) and extract the resulting 4-bromo-2-methoxybenzenesulfonyl chloride with dichloromethane (2 x 100 mL).

  • Amidation: Proceed to amidation as described in Step 7 of Protocol A.

References
  • EP3810602A1 - Compounds Source: Google Patents URL
  • CN103739525A - Preparation method of substituted benzene sulfonyl chloride Source: Google Patents URL
  • CN103739525B - A kind of preparation method of substituted phenylsulfonyl chloride Source: Google Patents URL

Sources

Troubleshooting

challenges in the scale-up of 4-Bromo-2-methoxybenzenesulfonamide production

This guide is designed for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 4-Bromo-2-methoxybenzenesulfonamide. It provides in-depth troubleshooting advice and answer...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 4-Bromo-2-methoxybenzenesulfonamide. It provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on the practical challenges encountered during production. Our goal is to bridge the gap between theoretical knowledge and real-world application, ensuring robust and reproducible outcomes.

Synthesis Overview

The most common and industrially relevant synthesis of 4-Bromo-2-methoxybenzenesulfonamide is a two-step process. It begins with the electrophilic chlorosulfonation of 3-bromoanisole to form the key intermediate, 4-Bromo-2-methoxybenzenesulfonyl chloride. This intermediate is then subjected to amination, typically using ammonia or an ammonium salt, to yield the final product.

cluster_0 Step 1: Chlorosulfonation cluster_1 Step 2: Amination A 3-Bromoanisole C 4-Bromo-2-methoxy- benzenesulfonyl chloride A->C Electrophilic Aromatic Substitution B Chlorosulfonic Acid (ClSO3H) E 4-Bromo-2-methoxy- benzenesulfonamide C->E Nucleophilic Acyl Substitution D Ammonia (aq.) or Ammonium Hydroxide

Caption: General two-step synthesis pathway for 4-Bromo-2-methoxybenzenesulfonamide.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when working with chlorosulfonic acid in the first step?

A1: Chlorosulfonic acid (ClSO₃H) is a highly corrosive and reactive chemical that poses significant safety risks.[1][2]

  • Violent Reaction with Water: It reacts violently and explosively with water, releasing large amounts of toxic and corrosive fumes, including hydrogen chloride and sulfuric acid mist.[1][2][3][4] All glassware and reagents must be scrupulously dry. Quenching must be done with extreme care, typically by slowly adding the reaction mixture to ice.

  • Corrosivity: It causes severe chemical burns upon contact with skin and eyes.[1][2][3] Prolonged contact can lead to serious tissue damage.[1]

  • Inhalation Hazard: The vapors are extremely irritating to the respiratory tract and can cause delayed pulmonary edema, a serious medical condition where fluid accumulates in the lungs.[1][2][3]

  • Personal Protective Equipment (PPE): Always use this reagent in a well-ventilated fume hood. Essential PPE includes a face shield, acid-resistant gloves (e.g., butyl rubber), and a chemical-resistant apron or lab coat.[3][5] For larger scales, a self-contained breathing apparatus may be necessary.[5]

Q2: What are the expected yields and purity for this synthesis at a lab scale?

A2: At the laboratory scale, the chlorosulfonation step can often proceed with high conversion. The subsequent amination is also typically efficient. Overall yields can range from 65% to 85%, depending on the purity of the starting materials and the effectiveness of the work-up and purification procedures. Purity of the final product, as determined by techniques like HPLC or NMR, should exceed 95% after a single crystallization.

Q3: Can other sulfonating agents be used instead of chlorosulfonic acid?

A3: While chlorosulfonic acid is common, other reagents can be used to form the intermediate sulfonyl chloride from a corresponding sulfonic acid. These include thionyl chloride (SOCl₂) with a catalytic amount of DMF, or phosphorus pentachloride (PCl₅).[6] However, for the direct conversion from 3-bromoanisole, chlorosulfonic acid is highly effective due to its strong electrophilic nature.[7] The choice of reagent often depends on scale, safety considerations, and available equipment.[8]

Troubleshooting Guide: Step-by-Step Problem Solving

Part 1: Chlorosulfonation of 3-Bromoanisole

Problem 1: Low or No Yield of 4-Bromo-2-methoxybenzenesulfonyl Chloride

  • Symptom: After quenching the reaction, very little or no solid product precipitates, or the yield is significantly below expectations.

  • Possible Cause 1: Moisture Contamination: Water in the starting material, solvent, or reaction vessel will rapidly decompose the chlorosulfonic acid, rendering it ineffective for the desired reaction.[9]

    • Solution: Ensure all glassware is oven- or flame-dried before use. Use anhydrous solvents if applicable, and verify the purity and water content of the 3-bromoanisole starting material. Blanket the reaction with an inert gas like nitrogen or argon.[9]

  • Possible Cause 2: Incorrect Reaction Temperature: The electrophilic aromatic substitution is temperature-dependent.

    • Solution: The reaction is often initiated at a low temperature (e.g., 0-5 °C) during the addition of the anisole to control the initial exotherm.[10] The reaction mixture is then allowed to warm to room temperature or gently heated to drive the reaction to completion.[10] Monitor the reaction progress using TLC or HPLC to determine the optimal temperature profile and reaction time.[11]

  • Possible Cause 3: Inefficient Quenching/Isolation: The product, a sulfonyl chloride, is susceptible to hydrolysis back to the sulfonic acid during aqueous work-up.

    • Solution: The quench should be performed by pouring the reaction mixture slowly onto a vigorously stirred slurry of crushed ice. This keeps the temperature low, precipitating the sulfonyl chloride before significant hydrolysis can occur. Wash the collected solid with ice-cold water to remove residual acids.[10]

Problem 2: Formation of Isomeric Impurities

  • Symptom: NMR or HPLC analysis shows the presence of more than one major product.

  • Possible Cause: Lack of Regioselectivity: The methoxy group is an ortho-, para-director. While the para-position (C4) is sterically favored for sulfonation, some substitution can occur at the ortho-position (C6), leading to the formation of 2-Bromo-6-methoxybenzenesulfonyl chloride.

    • Solution: Temperature control is key to maximizing regioselectivity. Running the reaction at lower temperatures generally favors the formation of the thermodynamically more stable para-isomer. Analyze reaction aliquots at different temperatures to identify the optimal conditions for your setup.

Impurity Profile vs. Reaction Temperature
Reaction Temperature Observation
Low (0 - 10 °C)Higher selectivity for the desired 4-bromo-2-methoxy isomer.
High (> 40 °C)Increased formation of the 2-bromo-6-methoxy isomer and potential sulfone byproducts.[6]
Part 2: Amination of 4-Bromo-2-methoxybenzenesulfonyl Chloride

Problem 3: Incomplete Conversion to the Sulfonamide

  • Symptom: The final product is contaminated with a significant amount of the starting sulfonyl chloride.

  • Possible Cause 1: Insufficient Amine Reagent: Stoichiometry is critical. An inadequate amount of ammonia will lead to an incomplete reaction.

    • Solution: Use a moderate excess of the aminating agent (e.g., 2-4 equivalents of aqueous ammonia) to ensure the reaction goes to completion. The excess ammonia can be easily removed during the work-up.

  • Possible Cause 2: Hydrolysis of Sulfonyl Chloride: The sulfonyl chloride can react with water (the solvent for aqueous ammonia) to form the corresponding sulfonic acid, which will not react further to form the sulfonamide. This is a competitive side reaction.

    • Solution: Maintain a sufficiently high concentration of ammonia. Adding the sulfonyl chloride (neat or dissolved in a water-miscible solvent like THF or dioxane) to the chilled aqueous ammonia solution can favor the desired amination pathway over hydrolysis.[12]

cluster_checks Troubleshooting Path cluster_solutions Solutions start Problem: Incomplete Amination check1 Check Amine Stoichiometry Is there an excess of ammonia? start->check1 check2 Review Reaction Conditions Was sulfonyl chloride added to chilled ammonia? check1->check2 Yes sol1 Increase equivalents of ammonia solution. check1->sol1 No check3 Analyze Impurity Profile Is sulfonic acid the main byproduct? check2->check3 Yes sol2 Ensure slow addition of sulfonyl chloride to a cold, concentrated ammonia solution. check2->sol2 No sol3 Optimize addition rate and temperature to favor amination over hydrolysis. check3->sol3 Yes

Sources

Optimization

Technical Support Center: Strategies for Selective Functionalization of 4-Bromo-2-methoxybenzenesulfonamide

Welcome to the technical support center dedicated to the selective functionalization of 4-bromo-2-methoxybenzenesulfonamide. This guide is designed for researchers, medicinal chemists, and process development scientists...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the selective functionalization of 4-bromo-2-methoxybenzenesulfonamide. This guide is designed for researchers, medicinal chemists, and process development scientists who are leveraging this versatile building block in their synthetic campaigns. Here, we address common experimental challenges through a series of frequently asked questions and detailed troubleshooting guides, grounded in mechanistic principles and field-proven protocols. Our goal is to empower you to overcome synthetic hurdles and accelerate your research and development efforts.

Understanding the Substrate: Key Reactive Sites

4-Bromo-2-methoxybenzenesulfonamide presents multiple potential sites for functionalization. A clear understanding of the electronic and steric properties of this molecule is the first step toward achieving high selectivity in your reactions. The interplay between the bromo, methoxy, and sulfonamide groups dictates the preferred reaction pathways.

G sub 4-Bromo-2-methoxybenzenesulfonamide A C-Br Bond: Primary site for Pd-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). B Ortho C-H to Methoxy: Activated for Directed ortho-Metalation (DoM) due to the strong directing ability of the methoxy group. C Sulfonamide N-H: Acidic proton, can be deprotonated. Can also act as a directing group for metalation, though often weaker than methoxy.

Caption: Key reactive sites on 4-bromo-2-methoxybenzenesulfonamide.

Part 1: Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond is the most common site for functionalization on this substrate, primarily through palladium-catalyzed reactions like Suzuki-Miyaura and Buchwald-Hartwig amination. However, the electron-rich nature of the aromatic ring, due to the methoxy group, presents specific challenges.

Frequently Asked Questions (FAQs): Cross-Coupling

Q1: Why is my Suzuki-Miyaura coupling reaction with 4-bromo-2-methoxybenzenesulfonamide giving a low yield?

A1: Low yields are frequently due to inefficient oxidative addition of the palladium catalyst to the electron-rich aryl bromide.[1] The electron-donating methoxy group makes this initial step of the catalytic cycle less favorable.[1][2] To overcome this, you should employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) to increase the electron density on the palladium center, which facilitates the oxidative addition step.[1] Additionally, consider using stronger bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄), which are often more effective for electron-rich substrates.[1]

Q2: I am observing significant amounts of boronic acid homocoupling. How can I minimize this side reaction?

A2: Homocoupling is often promoted by the presence of Pd(II) species and dissolved oxygen.[2] Ensure your reaction setup is rigorously degassed to remove all oxygen.[1] Running the reaction at the lowest effective temperature can also reduce the rate of this side reaction.[1] In some cases, using a slight excess of the 4-bromo-2-methoxybenzenesulfonamide starting material can favor the desired cross-coupling pathway over homocoupling.[1]

Q3: My Buchwald-Hartwig amination reaction mixture is turning black and the reaction has stalled. What's happening?

A3: The formation of a black precipitate, known as palladium black, is a clear sign of catalyst decomposition.[3] This is often caused by the presence of oxygen or water in the reaction mixture.[3] It is critical to use anhydrous solvents and high-purity reagents, and to maintain a strictly inert atmosphere (argon or nitrogen) throughout the experiment.[3] Using a well-defined palladium precatalyst can also lead to more consistent results and less decomposition compared to generating the active catalyst in situ.[4]

Q4: I'm getting hydrodehalogenation (replacement of Br with H) as a major side product in my Buchwald-Hartwig reaction. How can I prevent this?

A4: Hydrodehalogenation is a common side reaction that competes with the desired C-N bond formation.[3] It arises from a competing pathway involving a palladium hydride species.[3] This is often exacerbated by suboptimal ligand choice or the presence of water. Screening different bulky, electron-rich ligands is a key strategy to favor the desired reductive elimination over the hydrodehalogenation pathway.[3] Additionally, ensuring strictly anhydrous conditions can minimize the formation of the palladium hydride species responsible for this side reaction.[3]

Troubleshooting Guide: Low Yield in Suzuki-Miyaura Coupling

This workflow provides a systematic approach to diagnosing and solving low-yield issues.

G start Low Yield (<50%) in Suzuki Coupling Reaction check_inert Is the reaction setup rigorously inert? start->check_inert degas Action: Re-run reaction. Thoroughly degas solvent (3x freeze-pump-thaw or sparge with Argon for >30 min). check_inert->degas No check_ligand Is the ligand appropriate for an electron-rich aryl bromide? check_inert->check_ligand Yes degas->check_ligand Re-evaluate screen_ligands Action: Screen bulky, electron-rich ligands (e.g., SPhos, XPhos, P(t-Bu)3). Consult ligand screening table. check_ligand->screen_ligands No check_base Is the base strong enough? check_ligand->check_base Yes screen_ligands->check_base Re-evaluate screen_bases Action: Screen stronger bases (e.g., K3PO4, Cs2CO3, K2CO3). Avoid weaker bases like NaHCO3. check_base->screen_bases No check_temp Is homocoupling or decomposition observed? check_base->check_temp Yes screen_bases->check_temp Re-evaluate lower_temp Action: Lower reaction temperature. Increase reaction time if necessary. check_temp->lower_temp Yes success Yield Improved check_temp->success No lower_temp->success

Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura reactions.

Data Presentation: Ligand & Base Screening Conditions

For optimizing a Suzuki or Buchwald-Hartwig reaction, systematic screening is essential. The following table provides a starting point for your experimental design.

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)
1Pd₂(dba)₃ (2%)SPhos (4%)K₃PO₄ (2.0)Dioxane100
2Pd₂(dba)₃ (2%)XPhos (4%)K₃PO₄ (2.0)Dioxane100
3Pd(OAc)₂ (2%)P(t-Bu)₃ (4%)Cs₂CO₃ (2.0)Toluene110
4G3-XPhos Precat (2%)(Precatalyst)K₂CO₃ (2.0)t-AmOH100
5Pd₂(dba)₃ (2%)RuPhos (4%)Cs₂CO₃ (2.0)THF80
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the palladium precursor (e.g., Pd₂(dba)₃, 0.02 equiv.), the phosphine ligand (0.04 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[1][3]

  • Reagent Addition: Under a positive pressure of inert gas, add 4-bromo-2-methoxybenzenesulfonamide (1.0 equiv.) and the desired boronic acid or ester (1.2 equiv.).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., dioxane or toluene, to make a ~0.1 M solution) via syringe.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously for the specified time (monitor by TLC or LC-MS, typically 4-24 hours).

  • Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove inorganic salts and palladium black.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

Part 2: Directed ortho-Metalation (DoM)

Directed ortho-metalation (DoM) is a powerful strategy for functionalizing the C-H bond ortho to a directing metalation group (DMG).[5][6] In 4-bromo-2-methoxybenzenesulfonamide, both the methoxy and sulfonamide groups can act as DMGs, creating a challenge of regioselectivity.

Frequently Asked Questions (FAQs): DoM

Q1: Which position will be metalated when I treat 4-bromo-2-methoxybenzenesulfonamide with an organolithium base?

A1: The methoxy group is generally a stronger and more reliable DMG than an N-unsubstituted sulfonamide.[7][8] Therefore, deprotonation is expected to occur predominantly at the C3 position, ortho to the methoxy group. The reaction involves coordination of the organolithium reagent to the Lewis basic heteroatom of the DMG, which directs the deprotonation to the nearest ortho position.[6][7]

Q2: My DoM reaction is not going to completion, and I'm recovering starting material. What should I do?

A2: Incomplete reaction is often due to an insufficiently strong base or inadequate reaction time/temperature. Ensure you are using a strong alkyllithium base like n-BuLi or s-BuLi.[9] The reaction is typically performed at low temperatures (e.g., -78 °C) in an anhydrous ethereal solvent like THF.[5] You may need to increase the equivalents of the organolithium base (often >2 equivalents are needed, one to deprotonate the acidic N-H of the sulfonamide and one for the C-H activation) or allow the lithiation step to proceed for a longer duration (e.g., 1-2 hours) before adding the electrophile.[5][10]

Q3: Can I functionalize the position ortho to the sulfonamide group?

A3: While the methoxy group is the dominant director, selective functionalization ortho to the sulfonamide (at the C5 position) is challenging but may be possible. This would likely require N-alkylation of the sulfonamide with a more powerful directing group (e.g., N-pivaloyl or N-Boc), which could potentially override the directing effect of the methoxy group. However, this would require significant experimental optimization and is not the kinetically favored pathway.[5][11]

Mechanism & Workflow: Directed ortho-Metalation

The DoM process follows a clear, stepwise mechanism that allows for precise installation of an electrophile.

G start Start: 4-Bromo-2-methoxy- benzenesulfonamide in Anhydrous THF step1 1. Deprotonate Sulfonamide N-H Add 1.1 eq. n-BuLi at -78°C start->step1 step2 2. Directed ortho-Metalation Add 1.1 eq. n-BuLi at -78°C Stir for 1-2 hours step1->step2 intermediate Formation of C3-lithiated intermediate (ortho to methoxy group) step2->intermediate step3 3. Electrophilic Quench Add Electrophile (E+) (e.g., DMF, I₂, TMSCl) intermediate->step3 step4 4. Aqueous Workup Quench with sat. NH₄Cl solution step3->step4 product Product: 3-E-4-Bromo-2-methoxy- benzenesulfonamide step4->product

Caption: Stepwise workflow for a Directed ortho-Metalation reaction.

Experimental Protocol: General Procedure for DoM and Electrophilic Quench
  • Reaction Setup: Add 4-bromo-2-methoxybenzenesulfonamide (1.0 equiv.) to an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet.

  • Dissolution & Cooling: Dissolve the starting material in anhydrous THF (~0.1 M) and cool the solution to -78 °C using a dry ice/acetone bath.

  • Litihiation: Add n-butyllithium (2.2 equiv., as a solution in hexanes) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. The first equivalent deprotonates the sulfonamide N-H, and the second performs the C-H activation.[5]

  • Stirring: Stir the resulting mixture at -78 °C for 1-2 hours to ensure complete formation of the ortho-lithiated species.

  • Electrophilic Quench: Add the desired electrophile (e.g., N,N-dimethylformamide for formylation, or I₂ for iodination, 1.5 equiv.) dropwise at -78 °C.

  • Warming & Quenching: Allow the reaction to warm slowly to room temperature and stir for an additional 2 hours. Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

  • Extraction & Purification: Transfer the mixture to a separatory funnel, extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

Part 3: Nucleophilic Aromatic Substitution (SNAr)

Frequently Asked Questions (FAQs): SNAr

Q1: Can I displace the bromine atom on 4-bromo-2-methoxybenzenesulfonamide using a nucleophile like an alkoxide or an amine directly?

A1: This is highly unlikely under standard conditions. Nucleophilic aromatic substitution (SNAr) reactions generally require the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group (the bromine atom) to activate the ring towards nucleophilic attack.[12][13][14] Your substrate, 4-bromo-2-methoxybenzenesulfonamide, lacks such strong activation. The methoxy group is electron-donating, and the sulfonamide group, while electron-withdrawing, is positioned meta to the bromine, which does not provide the necessary resonance stabilization for the Meisenheimer complex intermediate.[12][13] Therefore, attempting a direct SNAr reaction will most likely result in the recovery of starting material. For C-N bond formation, Buchwald-Hartwig amination is the recommended and far more general method.[15]

References

  • Technical Support Center: Troubleshooting Suzuki Coupling with Electron-Rich Aryl Bromides. Benchchem.
  • A Comparative Guide to the Reactivity of Bromoaniline Isomers. Benchchem.
  • Technical Support Center: Troubleshooting Guide for Buchwald-Hartwig Amin
  • Help troubleshooting a Buchwald-Hartwig amination?. Reddit. [Link]

  • A Comparative Guide to the Synthesis of Ortho-Substituted Benzenesulfonamides. Benchchem.
  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Directed (ortho) Metallation. University of Guelph. [Link]

  • Sulfonamide-directed site-selective functionalization of unactivated C(sp3)−H enabled by photocatalytic sequential electron/proton transfer. PMC. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Directed ortho metalation. Wikipedia. [Link]

  • Ortho metalation of N-substituted benzenesulfonamides by excess N-butyllithium. Condensation with carbonyl compounds. Cyclizations. The Journal of Organic Chemistry. [Link]

  • Ortho lithiation of N,N-dimethylbenzenesulfonamide by n-butyllithium. Condensation with electrophilic compounds. Canadian Science Publishing. [Link]

  • Directed Ortho Metalation Guide. Scribd. [Link]

  • Directed Metalation: A Survival Guide. Baran Lab, Scripps Research. [Link]

  • Nucleophilic aromatic substitution. Wikipedia. [Link]

  • Directed ortho Metalation (DOM). Organic Chemistry Portal. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. ACS Publications. [Link]

  • Selective Ortho and Benzylic Functionalization of Secondary and Tertiary p-Tolylsulfonamides. Ipso-Bromo Desilylation and Suzuki Cross-Coupling Reactions. Organic Chemistry Portal. [Link]

  • Assessment of amination reactions via nucleophilic aromatic substitution using conventional and eco-friendly energies. Taylor & Francis Online. [Link]

  • Nucleophilic Aromatic Substitution – The SNAr Mechanism. Chemistry Steps. [Link]

  • Application Notes and Protocols for the Buchwald-Hartwig Amination of Methyl 2-Bromo-4-methoxybenzo
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • N-(Nitrophenyl) Benzamide and Benzenesulfonamide Derivatives by Nucleophilic Aromatic Substitution. ResearchGate. [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]

  • The Suzuki coupling reactions of aryl bromides with phenylboronic acid. ResearchGate. [Link]

  • Cation Radical-Accelerated Nucleophilic Aromatic Substitution for Amination of Alkoxyarenes. PMC. [Link]

  • Buchwald-Hartwig Coupling. Organic Synthesis. [Link]

  • Stereoselective Polar Radical Crossover for the Functionalization of Strained-Ring Systems. ChemRxiv. [Link]

  • Why do ortho lithiation reactions require a huge excess of butyllithium?. Chemistry World. [Link]

  • ortho metalation. Myers Research Group, Harvard University. [Link]

  • Organoborane coupling reactions (Suzuki coupling). PMC. [Link]

  • Synthesis and Structure–Activity Relationship Studies of 4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives as Potent and Selective Inhibitors of 12-Lipoxygenase. PMC. [Link]

  • Reductive Cleavage of Secondary Sulfonamides: Converting Terminal Functional Groups into Versatile Synthetic Handles. ChemRxiv. [Link]

  • Limitations of Electrophilic Aromatic Substitution Reactions. Chemistry Steps. [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Publishing. [Link]

  • Suzuki cross-coupling. Chemistry LibreTexts. [Link]

  • Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI. [Link]

  • Bromination of Aniline. YouTube. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 4-Bromo-2-methoxybenzenesulfonamide Synthesis

Welcome to the Technical Support Center for the synthesis of 4-Bromo-2-methoxybenzenesulfonamide , a critical intermediate often utilized in the development of bioactive small molecules, including KEAP1-NRF2 protein-prot...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 4-Bromo-2-methoxybenzenesulfonamide , a critical intermediate often utilized in the development of bioactive small molecules, including KEAP1-NRF2 protein-protein interaction inhibitors[1].

The classical synthesis of this primary sulfonamide involves the reaction of 4-bromo-2-methoxybenzenesulfonyl chloride with ammonia[2]. While seemingly straightforward, researchers frequently encounter yield-limiting reagent instability. Specifically, sulfonyl chlorides are notoriously moisture-sensitive and prone to hydrolysis[2][3], while ammonia sources (both aqueous and anhydrous) suffer from titer loss due to volatility.

This guide provides a mechanistic understanding of these instabilities and field-proven protocols to ensure robust, self-validating synthetic workflows.

Mechanistic Workflow & Competing Pathways

The fundamental challenge in this synthesis is the kinetic competition between the desired ammonolysis (nucleophilic attack by NH₃) and parasitic hydrolysis (nucleophilic attack by H₂O)[4]. The 4-bromo substituent exerts an electron-withdrawing inductive effect that increases the electrophilicity of the sulfur center, thereby accelerating both reactions but making the intermediate particularly sensitive to moisture[5][6].

G SM 4-Bromo-2-methoxybenzenesulfonyl chloride (Electrophile) Product 4-Bromo-2-methoxybenzenesulfonamide (Target Product) SM->Product Ammonolysis (Fast, k_NH3) Byproduct 4-Bromo-2-methoxybenzenesulfonic acid (Hydrolysis Byproduct) SM->Byproduct Hydrolysis (Slow but continuous, k_H2O) NH3 Ammonia (NH3) (Desired Nucleophile) NH3->Product H2O Water (H2O) (Parasitic Nucleophile) H2O->Byproduct

Competing pathways: Ammonolysis vs. Hydrolysis of the sulfonyl chloride intermediate.

Quantitative Data: Understanding Hydrolysis Kinetics

To effectively troubleshoot, one must understand how environmental conditions affect the stability of the sulfonyl chloride precursor. The hydrolysis of aromatic sulfonyl chlorides proceeds via a bimolecular nucleophilic substitution (S_N2) mechanism[6][7]. The table below summarizes the kinetic behavior of substituted benzenesulfonyl chlorides to illustrate why strict parameter control is necessary.

Environmental FactorConditionImpact on Sulfonyl Chloride StabilityMechanistic Causality
Temperature 0 °C vs. 25 °CHalf-life increases significantly at 0 °C.Lower thermal energy reduces the frequency of successful S_N2 collisions with weak nucleophiles (H₂O)[7].
pH (Aqueous) Acidic (pH < 4)Relatively stable (t_1/2 > 10 hours).Lack of hydroxide (OH⁻) ions prevents rapid alkaline hydrolysis[8].
pH (Aqueous) Alkaline (pH > 9)Rapid degradation (t_1/2 < 2 hours).OH⁻ is a vastly superior nucleophile to H₂O, rapidly cleaving the S-Cl bond[6][8].
Substituent Effects Electron-Withdrawing (e.g., 4-Bromo)Decreased stability / Faster hydrolysis.Inductive withdrawal increases the partial positive charge on the sulfur atom, lowering the activation energy for nucleophilic attack[5][9].

Frequently Asked Questions (FAQs)

Q1: My reaction yields a significant amount of a highly polar baseline spot on TLC. What is it, and how do I prevent it? A1: This is 4-bromo-2-methoxybenzenesulfonic acid, the product of sulfonyl chloride hydrolysis[10]. It forms when moisture is present in your solvent, or if the ammonia source has lost its titer, altering the stoichiometric ratio and allowing water to outcompete ammonia. To prevent this, strictly use anhydrous solvents (e.g., dry DCM or THF) and verify the concentration of your ammonia solution before use.

Q2: I am using aqueous ammonium hydroxide (NH₄OH). Won't the water immediately hydrolyze my sulfonyl chloride? A2: Not necessarily, if managed correctly via a biphasic system[10]. Ammonia is a significantly stronger nucleophile than water. If you dissolve the sulfonyl chloride in a water-immiscible solvent (like DCM) and vigorously stir it with aqueous NH₄OH at 0 °C, the ammonolysis occurs rapidly at the solvent interface. The organic layer shields the bulk sulfonyl chloride from the water, minimizing hydrolysis.

Q3: How do I separate the unreacted sulfonyl chloride or sulfonic acid byproduct from my desired sulfonamide? A3: The sulfonic acid byproduct is highly water-soluble and easily removed during a basic aqueous workup (e.g., using saturated NaHCO₃)[11]. If unreacted sulfonyl chloride remains, a basic wash may not be sufficient to hydrolyze it completely[11]. Instead, perform a "nucleophilic quench" by adding a few drops of a sacrificial amine or extending the stirring time with aqueous ammonia before phase separation to ensure all sulfonyl chloride is converted[11].

Experimental Protocols

To address reagent instability, choose one of the following self-validating protocols based on your available reagents and scale.

Protocol A: Anhydrous Ammonolysis (Recommended for High Purity)

This method eliminates water entirely, preventing the formation of the sulfonic acid byproduct.

  • Preparation: Flame-dry a round-bottom flask and purge with inert gas (N₂ or Argon).

  • Dissolution: Dissolve 1.0 equivalent of 4-bromo-2-methoxybenzenesulfonyl chloride in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) to a concentration of 0.2 M.

  • Cooling: Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C for 15 minutes. Causality: Low temperatures suppress the activation energy for any potential side reactions.

  • Amination: Dropwise, add 3.0 to 5.0 equivalents of a commercially titrated solution of Ammonia in Dioxane (0.5 M) or Methanol (7.0 M). Note: Methanol can act as a nucleophile, but NH₃ is vastly superior; Dioxane is preferred for strict non-nucleophilic conditions.

  • Reaction Monitoring: Stir at 0 °C for 1 hour, then allow the mixture to naturally warm to room temperature. Monitor via TLC or LC-MS until the sulfonyl chloride is fully consumed.

  • Workup: Concentrate the mixture under reduced pressure. Redissolve the crude solid in Ethyl Acetate and wash sequentially with 1M HCl (to remove excess ammonia) and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate to yield the pure sulfonamide.

Protocol B: Biphasic Schotten-Baumann Ammonolysis (Recommended for Scale-Up)

This method utilizes inexpensive aqueous ammonia while leveraging phase separation to protect the unstable electrophile.

  • Organic Phase: Dissolve 1.0 equivalent of 4-bromo-2-methoxybenzenesulfonyl chloride in DCM (0.5 M concentration).

  • Cooling: Cool the solution to 0–5 °C in an ice bath.

  • Aqueous Phase Addition: Under vigorous stirring (crucial for maximizing the interfacial surface area), slowly add 5.0 to 10.0 equivalents of cold, concentrated aqueous ammonium hydroxide (28-30% NH₃ w/w).

  • Reaction: Maintain vigorous stirring at 0 °C for 2 hours. The high concentration of NH₃ at the biphasic interface ensures that ammonolysis outpaces hydrolysis.

  • Workup: Transfer to a separatory funnel. Extract the aqueous layer twice with DCM. Combine the organic layers and wash with saturated aqueous NaHCO₃ to remove any trace sulfonic acid byproduct[11]. Dry the organic layer over MgSO₄, filter, and concentrate.

References

  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters - ACS Publications. Available at:[Link]

  • Small molecule direct inhibitors of KEAP1-NRF2 protein-protein interaction (US12122742B2). Google Patents.
  • Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic. Available at:[Link]

  • Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. OSTI.GOV. Available at:[Link]

  • An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. PMC - NIH. Available at:[Link]

  • SIDS Initial Assessment Report for 4,4'-oxybis(benzenesulfonyl chloride). OECD. Available at:[Link]

  • Kinetic Studies of the Hydrolyses and Aminolyses of Phosphorus (V) Chlorides And Proton Transfer at Carbon. Durham e-Theses. Available at:[Link]

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Optimization

Technical Support Center: Optimizing the Work-up and Purification of 4-Bromo-2-methoxybenzenesulfonamide

This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of 4-Bromo-2-methoxybenzenesulfonamide. The purity of this intermediate is often...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of 4-Bromo-2-methoxybenzenesulfonamide. The purity of this intermediate is often paramount for the success of subsequent synthetic transformations. This document provides in-depth, field-proven insights into troubleshooting and refining the critical work-up and purification stages of its synthesis. Our focus is on explaining the causality behind each procedural step, ensuring a robust and reproducible methodology.

The Critical Role of Work-up in Sulfonamide Synthesis

The synthesis of a sulfonamide, such as 4-Bromo-2-methoxybenzenesulfonamide, typically involves the reaction of a sulfonyl chloride with ammonia or an amine. The reaction mixture, upon completion, contains not only the desired product but also unreacted starting materials, acidic byproducts (e.g., HCl), and potential side products. The work-up procedure is a sequence of operations designed to isolate the crude product from this complex mixture, while the subsequent purification aims to achieve the desired level of purity. An inefficient work-up can lead to low yields, purification difficulties, and the carry-over of impurities that may compromise downstream applications.

General Synthesis and Work-up Workflow

The following diagram illustrates a typical workflow for the synthesis and isolation of 4-Bromo-2-methoxybenzenesulfonamide.

cluster_reaction Reaction Stage cluster_workup Work-up Stage cluster_purification Purification Stage Reaction Sulfonylation Reaction (e.g., 4-bromo-2-methoxyaniline + R-SO2Cl) Monitoring Reaction Monitoring (TLC / HPLC) Reaction->Monitoring Check for completion Quench Reaction Quench (e.g., add water/ice) Monitoring->Quench Proceed if complete Extraction Liquid-Liquid Extraction (Organic Solvent) Quench->Extraction Wash Aqueous Washes (e.g., NaHCO3, Brine) Extraction->Wash Drying Drying Organic Layer (e.g., MgSO4, Na2SO4) Wash->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Crude Crude Solid Product Concentration->Crude Purification Purification (Recrystallization or Column Chromatography) Crude->Purification Pure Pure Crystalline Product Purification->Pure

Caption: General workflow from reaction to pure product.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the work-up of 4-Bromo-2-methoxybenzenesulfonamide reactions in a question-and-answer format.

Q1: My final yield is significantly lower than expected. Where could I be losing my product?

A1: Low yield is a frequent issue that can often be traced to the work-up and extraction phase. The acidic nature of the sulfonamide proton and the polarity of the molecule can lead to partitioning into the aqueous layer if the conditions are not optimal.

Possible Causes & Solutions:

  • Incomplete Reaction: Before initiating work-up, always ensure the reaction has gone to completion using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1][2] If starting material is still present, consider extending the reaction time or moderately increasing the temperature.[3]

  • Product Partitioning into Aqueous Layer: The sulfonamide proton is weakly acidic. If the aqueous layer is too basic during extraction, the sulfonamide can be deprotonated to form a salt, which is highly water-soluble.

    • Solution: Ensure the pH of the aqueous layer is neutral or slightly acidic (pH 6-7) before and during extraction with an organic solvent.[1] You can verify this with pH paper. It is also good practice to check the aqueous layer by TLC to ensure no product is being discarded.[3]

  • Inefficient Extraction: The choice of extraction solvent is crucial.

    • Solution: Use a solvent that is a good solvent for your product but immiscible with water. Dichloromethane (DCM) and ethyl acetate are common choices.[2] Perform multiple extractions (e.g., 3 x 50 mL) rather than a single large volume extraction (1 x 150 mL) to maximize recovery.[2][4]

Q2: After removing the solvent, my product is a sticky oil or a discolored solid. What causes this and how can I purify it?

A2: Obtaining an oily or impure solid is typically due to the presence of unreacted starting materials or side products. Proper washing during the work-up and a well-chosen purification method are key to resolving this.

Possible Causes & Solutions:

  • Residual Acid/Base: The reaction often uses a base like pyridine or triethylamine to scavenge HCl.[4] Residual acid from the reaction (HCl) or base can lead to product degradation or interfere with crystallization.

    • Solution: During the work-up, wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove basic impurities like pyridine, followed by a wash with a saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any residual acid and quench unreacted sulfonyl chloride.[4][5] Finish with a brine wash to facilitate phase separation.[2][4]

  • Side Product Formation: Over-reaction or side reactions on the activated aromatic ring can lead to impurities.[6] For instance, incomplete quenching can allow the sulfonyl chloride to hydrolyze, forming the corresponding sulfonic acid, which can complicate purification.

    • Solution: A robust purification method is necessary. Recrystallization is the most effective method for removing minor impurities and obtaining a high-purity crystalline solid.[7][8][9]

Data Presentation: Recrystallization Solvent Selection

The choice of solvent is the most critical parameter for successful recrystallization.[9] The ideal solvent should dissolve the compound when hot but not when cold.[8]

Solvent SystemSuitability for SulfonamidesProtocol Notes
Ethanol or Methanol Often a good starting point. Sulfonamides typically have good solubility in hot alcohols and lower solubility upon cooling.[5][10]Dissolve the crude product in a minimum amount of boiling alcohol.[7][8] If the solution is colored, activated charcoal can be added, followed by hot filtration to remove it.[7] Allow the filtrate to cool slowly to promote the formation of large crystals.[9]
Toluene A less polar option that can be effective if alcohols are too good of a solvent, leading to low recovery.[10]Similar to alcohols, use the minimum amount of hot solvent. Toluene's higher boiling point requires careful handling.
Ethyl Acetate/Hexane A multi-solvent system is useful when no single solvent is ideal.[11] The product should be soluble in ethyl acetate and insoluble in hexane.Dissolve the crude solid in a minimum of hot ethyl acetate. Add hexane dropwise until the solution becomes slightly turbid (cloudy). Add a few drops of ethyl acetate to redissolve the precipitate and then allow the solution to cool slowly.[8]
Q3: My product won't crystallize from the solution; it just "oils out." What should I do?

A3: "Oiling out" occurs when the solute comes out of the supersaturated solution at a temperature above its melting point, often due to impurities or excessively rapid cooling.[7]

Possible Causes & Solutions:

  • Cooling Too Quickly: Rapid cooling does not provide enough time for the ordered lattice of a crystal to form.[1]

    • Solution: Allow the hot, saturated solution to cool slowly to room temperature on the benchtop, insulated if necessary. Only after it has reached room temperature should it be placed in an ice bath to maximize precipitation.[7][8]

  • High Impurity Level: Impurities can disrupt the crystal lattice formation.

    • Solution: Ensure the preceding work-up steps were thorough. If the oil persists, try to redissolve it in hot solvent, add slightly more solvent (to reduce supersaturation), and allow it to cool even more slowly.

  • Lack of Nucleation Sites: Crystallization needs a starting point (a nucleus) to begin.

    • Solution: Try scratching the inside of the flask at the surface of the liquid with a glass rod to create microscopic scratches that can serve as nucleation sites.[7] Alternatively, if you have a small amount of pure product, you can "seed" the solution by adding a tiny crystal.[7]

Troubleshooting Logic Flowchart

This diagram provides a logical path to diagnose and solve common work-up issues.

Start Problem Observed During Work-up LowYield Low Yield Start->LowYield ImpureProduct Impure / Oily Product Start->ImpureProduct NoCrystals Fails to Crystallize ('Oils Out') Start->NoCrystals Sol_CheckpH Check pH of aqueous layer. Adjust to neutral before extraction. LowYield->Sol_CheckpH Is product water-soluble? Sol_TLC_Aq Run TLC on aqueous layers to check for product loss. LowYield->Sol_TLC_Aq Is product in aqueous phase? Sol_MultiExtract Perform multiple extractions with appropriate solvent (DCM/EtOAc). LowYield->Sol_MultiExtract Is extraction inefficient? Sol_Wash Perform sequential washes: 1M HCl (if base used) Sat. NaHCO3 Brine ImpureProduct->Sol_Wash Are there ionic impurities? Sol_Recrystallize Perform recrystallization. Consult solvent table. ImpureProduct->Sol_Recrystallize Are there organic impurities? Sol_SlowCool Re-heat and cool slowly. Do not disturb. NoCrystals->Sol_SlowCool Was cooling too fast? Sol_ScratchSeed Scratch inner surface of flask or add a seed crystal. NoCrystals->Sol_ScratchSeed Is nucleation an issue? Sol_Cosolvent Try a co-solvent system (e.g., EtOAc/Hexane). NoCrystals->Sol_Cosolvent Is single solvent inadequate?

Caption: A decision tree for troubleshooting common work-up problems.

Detailed Experimental Protocols

These protocols provide a standardized, step-by-step approach to the work-up and purification stages.

Protocol 1: General Aqueous Work-up Procedure

This protocol is designed to effectively separate the crude 4-Bromo-2-methoxybenzenesulfonamide from a typical reaction mixture.

  • Reaction Quench: Once the reaction is complete (as determined by TLC/HPLC), cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing crushed ice or cold water with stirring. This helps to precipitate the product and hydrolyze any remaining reactive reagents.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous mixture with an appropriate organic solvent (e.g., Dichloromethane or Ethyl Acetate, ~3 times the reaction volume).[2]

  • Phase Separation: Allow the layers to separate fully. Drain the lower organic layer (if using DCM) or the upper organic layer (if using Ethyl Acetate).

  • Repeat Extraction: Extract the aqueous layer two more times with fresh organic solvent to ensure complete recovery of the product.[4] Combine all organic extracts.

  • Washing Sequence:

    • (Optional - if a base like pyridine was used): Wash the combined organic layers with 1M HCl to remove the basic catalyst.

    • Wash with saturated aqueous NaHCO₃ solution to neutralize any residual acid.[5]

    • Wash with brine (saturated aqueous NaCl) to remove excess water from the organic layer and aid in phase separation.[2]

  • Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[2][4] Swirl for a few minutes until the drying agent no longer clumps together.

  • Filtration and Concentration: Filter off the drying agent. Concentrate the filtrate using a rotary evaporator to yield the crude solid product.

Protocol 2: Purification by Recrystallization

This protocol describes the purification of the crude solid obtained from the work-up.

  • Solvent Selection: Choose an appropriate solvent or solvent system from the table above (e.g., ethanol).

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the minimum amount of the chosen solvent and heat the mixture on a hot plate with stirring until the solid completely dissolves at or near the solvent's boiling point.[8][9]

  • Decolorization (Optional): If the solution has a strong color, remove it from the heat, let it cool slightly, and add a small amount of activated charcoal.[7] Re-heat to boiling for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal or any insoluble impurities. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly and undisturbed to room temperature.[1][9] Crystal formation should begin during this process.

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.[7][8]

  • Isolation: Collect the pure crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining impurities in the mother liquor.[7]

  • Drying: Dry the crystals under vacuum to a constant weight to remove any residual solvent.

References

  • Google Patents. WO2016141548A1 - Method for preparing high-purity sulfonamide compound, and....
  • ACS Publications. Fast and Selective Extraction of Sulfonamides from Honey Based on Magnetic Molecularly Imprinted Polymer | Journal of Agricultural and Food Chemistry. Available from: [Link]

  • Specialist Pharmacy Service. Managing medicines for people with sulfonamide allergy. Available from: [Link]

  • University of Toronto. Experiment 2: Recrystallization. Available from: [Link]

  • RSC Publishing. Determination of sulfonamides in blood using acetonitrile–salt aqueous two-phase extraction coupled with high-performance liquid chromatography and liquid chromatography–tandem mass spectrometry - Analytical Methods. Available from: [Link]

  • Google Patents. US20130090498A1 - Processes for producing 4-bromo-2-methoxybenzaldehyde.
  • PMC. The crystal structures determination and Hirshfeld surface analysis of N-(4-bromo-3-methoxyphenyl). Available from: [Link]

  • PubMed. Efficient extraction of two different sulfonamide antibiotics from lipstick by magnetic solid-phase extraction based on c-MMWCNT@CDs/Fe3O4. Available from: [Link]

  • ACP Journals. Diagnosis of Sulfonamide Hypersensitivity Reactions by In-Vitro "Rechallenge" with Hydroxylamine Metabolites | Annals of Internal Medicine. Available from: [Link]

  • PMC. Crystal structure of 4-bromo-N-(propylcarbamoyl)benzenesulfonamide. Available from: [Link]

  • LabXchange. Lab Procedure: Recrystallization. Available from: [Link]

  • MDPI. A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. Available from: [Link]

  • Organic Syntheses Procedure. p. 136. Available from: [Link]

  • European Journal of Chemistry. The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives. Available from: [Link]

  • ACS Publications. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO | Organic Letters. Available from: [Link]

  • Organic Syntheses Procedure. Ethyl 4-(4-(4-methylphenylsulfonamido)-phenyl)butanoate. Available from: [Link]

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Reference Data & Comparative Studies

Validation

Comparative Biological Activity and Pharmacological Utility of 4-Bromo-2-methoxybenzenesulfonamide and Its Positional Isomers

As a Senior Application Scientist in medicinal chemistry, evaluating the structural nuances of pharmacophoric building blocks is critical for rational drug design. 4-Bromo-2-methoxybenzenesulfonamide and its positional i...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in medicinal chemistry, evaluating the structural nuances of pharmacophoric building blocks is critical for rational drug design. 4-Bromo-2-methoxybenzenesulfonamide and its positional isomers (such as the 5-bromo and 3-bromo variants) are not merely passive synthetic intermediates; they are active structural determinants that dictate the biological target, binding affinity, and mechanism of action of the resulting therapeutic agents.

This guide provides an objective, data-supported comparison of these isomers, analyzing their distinct pharmacological trajectories—from direct enzyme inhibition to disrupting complex protein-protein interactions (PPIs).

Structural Causality and Pharmacological Divergence

The core scaffold of these compounds consists of a benzenesulfonamide moiety, a well-established Zinc-Binding Group (ZBG)[1]. The addition of a methoxy group at the 2-position introduces a hydrogen-bond acceptor and steric bulk. However, it is the position of the bromine atom that fundamentally alters the molecule's vector, lipophilicity distribution, and electronic profile.

Comparative Profiling Table
Compound IsomerCAS NumberPrimary Pharmacological RoleTarget Enzyme / PathwayKey Structural Advantage
4-Bromo-2-methoxybenzenesulfonamide 1206143-12-5[2]PPI Inhibitor ScaffoldKEAP1-NRF2[3], KAT (MYST)[4]Para-bromo position relative to the methoxy group allows for linear, rigid extension via cross-coupling, ideal for deep protein pockets like the KEAP1 Kelch domain.
5-Bromo-2-methoxybenzenesulfonamide 23095-14-9[5]Direct ZBG / AntimicrobialCarbonic Anhydrase (CA)[1], RNR[6]Meta-bromo position aligns perfectly with the hydrophobic half of the CA active site, driving tumor-associated isoform (CA IX) selectivity.
3-Bromo-5-methoxybenzenesulfonamide 1261438-84-9[7]Sterically Hindered ScaffoldKinases, Specialized ReceptorsOrtho/Meta positioning induces severe steric torsion, useful for restricting rotational degrees of freedom in highly specific target pockets.

4-Bromo-2-methoxybenzenesulfonamide: Disrupting Protein-Protein Interactions

Unlike traditional sulfonamides that act directly on metalloenzymes, the 4-bromo isomer is heavily utilized as a foundational building block for small-molecule direct inhibitors of the KEAP1-NRF2 protein-protein interaction[3].

The Mechanistic Causality

Historically, KEAP1 inhibitors were indirect, relying on electrophilic reactive groups (like sulforaphane) to covalently modify cysteine residues. This covalent modification often leads to off-target toxicity. The 4-bromo-2-methoxybenzenesulfonamide scaffold allows for the synthesis of non-covalent, direct inhibitors . By utilizing the 4-bromo position for Suzuki-Miyaura cross-coupling, researchers can append bulky aromatic systems that perfectly mimic the structural motif of the NRF2 Neh2 domain, competitively binding to the KEAP1 Kelch domain and preventing NRF2 degradation[3].

KEAP1_NRF2 Inhibitor 4-Bromo Derivative (Direct Inhibitor) Complex KEAP1-NRF2 Complex Inhibitor->Complex Disrupts PPI NRF2_Free Free NRF2 Complex->NRF2_Free Releases Nucleus Nuclear Translocation NRF2_Free->Nucleus ARE ARE Gene Expression (Antioxidant Response) Nucleus->ARE

Direct inhibition of the KEAP1-NRF2 pathway by 4-bromo-derived non-covalent small molecules.

Furthermore, this specific isomer is instrumental in synthesizing inhibitors for Lysine Acetyl Transferases (KATs) of the MYST family (e.g., TIP60, HBO1), which are critical targets in acute myeloid leukemia (AML) and breast cancer pathogenesis[4].

5-Bromo-2-methoxybenzenesulfonamide: Metalloenzyme Inhibition and Antimicrobial Hybrids

The 5-bromo isomer exhibits profound direct biological activity, primarily acting as a highly potent Carbonic Anhydrase (CA) inhibitor[1].

The Mechanistic Causality

Carbonic anhydrases catalyze the hydration of CO2. The active site features a Zn2+ ion situated at the bottom of a cleft, which is divided into a hydrophobic half and a hydrophilic half. The primary sulfonamide group of the 5-bromo isomer acts as the ZBG, coordinating directly with the Zn2+ ion and displacing the catalytic water molecule[1].

The 5-bromo substitution is critical here: it forces the molecule to adopt a conformation where the bulky, lipophilic bromine atom interacts favorably with the hydrophobic pocket of tumor-associated isoforms (like CA IX and XII), while the 2-methoxy group engages in hydrogen bonding with the hydrophilic pocket. This "bipolar" interaction significantly enhances isoform selectivity compared to unsubstituted benzenesulfonamides[1]. Additionally, this isomer is utilized to synthesize pyrazoline hybrids that exhibit potent anti-tubercular and anti-cancer properties by targeting ribonucleotide reductase (RNR)[6][8].

CA_Inhibition ZBG 5-Bromo Sulfonamide (ZBG) Zn Zn2+ in CA Active Site ZBG->Zn Coordinates H2O Catalytic Water Displacement Zn->H2O Triggers Inhibition CA Enzyme Inhibition (Tumor Suppression) H2O->Inhibition Results in

Mechanism of Carbonic Anhydrase inhibition via Zinc-Binding Group (ZBG) coordination.

Self-Validating Experimental Protocols

To objectively evaluate the pharmacological utility of these isomers, the following validated workflows are standard in the field.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling (For 4-Bromo Isomer Extension)

Purpose: To synthesize extended KEAP1-NRF2 inhibitors by replacing the bromo group with an aryl/heteroaryl motif[4][9]. Causality: The 4-bromo position is highly reactive toward oxidative addition by Pd(0). Using a bulky, electron-rich ligand (like XPhos) accelerates the reductive elimination step, preventing debromination side-reactions.

  • Reagent Preparation: In an inert N2 atmosphere, dissolve 4-bromo-2-methoxybenzenesulfonamide (1.0 eq) and the desired boronic acid/ester (1.2 eq) in a degassed mixture of 1,4-dioxane and water (4:1 v/v).

  • Catalyst Addition: Add PdCl2(dppf) (0.05 eq) and potassium carbonate (K2CO3, 2.5 eq) as the base[4].

  • Reaction Execution: Heat the mixture to 90°C for 4–6 hours. Self-Validation: Monitor via TLC or LC-MS. The disappearance of the starting material mass (m/z ~266) and appearance of the coupled product mass confirms successful cross-coupling.

  • Purification: Cool to room temperature, filter through Celite to remove palladium black, extract with ethyl acetate, and purify via flash chromatography.

Protocol B: Stopped-Flow CO2 Hydration Assay (For 5-Bromo Isomer CA Inhibition)

Purpose: To quantify the IC50 of the 5-bromo isomer against specific CA isoforms[1]. Causality: CA catalyzes the hydration of CO2 to bicarbonate and a proton. By using a pH indicator (Phenol red), the generation of protons can be tracked spectrophotometrically in real-time.

  • Assay Setup: Prepare a buffer solution of 10 mM HEPES (pH 7.4) containing 0.2 mM Phenol red and 0.1 M Na2SO4 (to maintain constant ionic strength).

  • Enzyme & Inhibitor Incubation: Pre-incubate the recombinant CA enzyme (e.g., CA IX) with varying concentrations of the 5-bromo-2-methoxybenzenesulfonamide inhibitor for 15 minutes at 20°C. Self-Validation: Always run an uncatalyzed blank (buffer only) and a positive control (Acetazolamide) to establish the dynamic range and validate enzyme activity.

  • Reaction Initiation: Rapidly mix the enzyme-inhibitor solution with CO2-saturated water using a stopped-flow spectrophotometer.

  • Data Acquisition: Monitor the absorbance change at 557 nm (the isosbestic point of Phenol red) over 10 seconds. Calculate the initial velocity of the reaction to determine the IC50 via non-linear regression.

References

  • Google Patents (US12122742B2).Small molecule direct inhibitors of KEAP1-NRF2 protein-protein interaction.
  • Google Patents (EP3810602A1).Compounds acting as Lysine Acetyl Transferase (KAT) inhibitors of the MYST family.
  • University of Pisa (ARPI). Probing the 'bipolar' nature of the carbonic anhydrase active site: Aromatic sulfonamides. Retrieved from [Link]

  • Google Patents (WO2017209155A1).Sulfonamide compound or salt thereof (RNR Inhibitors).
  • National Institutes of Health (PMC). Synthesis, Anticancer and Antitubercular Properties of New Chalcones and Their Nitrogen-Containing Five-Membered Heterocyclic Hybrids. Retrieved from[Link]

  • University of Parma. Novel Adjuvant Strategies to overcome Antimicrobial Resistance via Suzuki-Miyaura cross-coupling reaction. Retrieved from[Link]

Sources

Validation

Comparative Analysis of 2-Bromo vs. 4-Bromo Substituted Benzenesulfonamides: Biological Efficacy &amp; Target Selectivity

Executive Summary Benzenesulfonamides represent a privileged pharmacophore in medicinal chemistry, serving as the foundational scaffold for numerous FDA-approved therapeutics. As a Senior Application Scientist, I frequen...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzenesulfonamides represent a privileged pharmacophore in medicinal chemistry, serving as the foundational scaffold for numerous FDA-approved therapeutics. As a Senior Application Scientist, I frequently evaluate how subtle structural modifications—such as positional halogenation—dictate a drug's biological destiny. The strategic placement of a bromine atom at the 2-position (ortho) versus the 4-position (para) of the benzenesulfonamide ring exerts profound steric and electronic effects. This guide provides an objective, data-driven comparison of these two isomeric classes, detailing their mechanistic causality, target selectivity, and validated experimental protocols.

Structural Biology & Mechanistic Causality

The biological efficacy of brominated benzenesulfonamides is primarily driven by their interaction with the zinc-containing active site of Carbonic Anhydrases (CAs) and their ability to mimic endogenous signaling molecules in bacterial quorum sensing. The positional isomerism of the bromine atom fundamentally alters the molecule's 3D conformation and binding thermodynamics 1.

  • 4-Bromo Substitution (Para-Isomers): Placing the bulky, lipophilic bromine atom opposite the primary sulfonamide (the zinc-binding group) creates a linear, extended molecular profile. This geometry allows the compound to deeply penetrate the active site cleft of transmembrane CA isoforms (like hCA IX and XII). The para-bromine aligns perfectly with the hydrophobic pocket (comprising residues Val121, Val143, and Leu198), driving potent, low-nanomolar inhibition 2. Furthermore, in antimicrobial applications, the linear para-halogenated aryl sulfonamides act as superior bioisosteres for the cis-unsaturated fatty acid tails of diffusible signal factors (DSF), optimally disrupting bacterial biofilm formation 3.

  • 2-Bromo Substitution (Ortho-Isomers): Positioning the bromine atom adjacent to the sulfonamide group induces significant steric clash. This forces the −SO2​NH2​ group out of coplanarity with the benzene ring, altering the dihedral angle. While this steric hindrance often reduces affinity for the narrow active site of hCA IX, it unexpectedly enhances selectivity for cytosolic hCA II and enables dual-target engagement with enzymes like Acetylcholinesterase (AChE), making 2-bromo derivatives highly valuable in neurodegenerative drug design 4.

Comparative Efficacy Data

To objectively compare performance, we must look at quantitative binding affinities ( Ki​ ) and phenotypic assay results. The tables below synthesize recent experimental data highlighting the divergent selectivity profiles of these isomers.

Table 1: Comparative Carbonic Anhydrase Inhibition ( Ki​ , nM)

Data reflects representative optimized derivatives from recent structure-activity relationship (SAR) studies 4, 2.

Compound ClasshCA I (Cytosolic)hCA II (Cytosolic)hCA IX (Tumor-Associated)hCA XII (Tumor-Associated)AChE
2-Bromo Derivatives (e.g., 2-bromo-4,5-dihydroxy-N-phenyl)53.6223.52 > 100.0> 100.02.29
4-Bromo Derivatives (e.g., 4-bromo-pyrrole analogs)> 70.0> 50.024.1 6.8 N/A
Acetazolamide (Clinical Ref) 250.012.025.05.7> 1000
Table 2: Antimicrobial & Biofilm Inhibition Efficacy

Evaluating the compounds as aromatic bioisosteres for quorum-sensing disruption 3.

Compound ClassTarget PathogenBiofilm Inhibition (%)Mechanism of Action
2-Bromo Bioisosteres A. baumannii< 30%Weak interference with BDSF signaling
4-Bromo Bioisosteres E. coli / A. baumannii> 59% Potent disruption of quorum sensing

Signaling Pathways & Biological Impact

The 4-bromo substituted benzenesulfonamides exhibit profound anticancer properties by targeting the Hypoxia-Inducible Factor 1-alpha (HIF-1α) pathway. In hypoxic solid tumors, HIF-1α upregulates hCA IX, which acidifies the extracellular microenvironment to promote metastasis. 4-bromo derivatives selectively block this cascade 5.

Pathway Hypoxia Tumor Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a Induces hCAIX hCA IX Overexpression (Target Enzyme) HIF1a->hCAIX Upregulates TumorSurvival Tumor Survival & Metastasis hCAIX->TumorSurvival Acidifies Microenvironment Inhibitor4Br 4-Bromo Benzenesulfonamide (Potent hCA IX Inhibitor) Inhibitor4Br->hCAIX Blocks Zinc Active Site Apoptosis Apoptosis / Cell Cycle Arrest Inhibitor4Br->Apoptosis Promotes

Fig 1. Mechanistic pathway of hCA IX-mediated tumor survival and its targeted inhibition.

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate mandatory internal controls to prevent false positives—a critical requirement when evaluating high-affinity inhibitors.

Workflow: Stopped-Flow Kinetics for CA Inhibition

Workflow Prep Enzyme & Inhibitor Preparation Incubation 15-min Pre-incubation (Equilibration) Prep->Incubation StoppedFlow Stopped-Flow Spectrophotometry Incubation->StoppedFlow Kinetics Initial Velocity (v0) Measurement StoppedFlow->Kinetics Analysis Dixon Plot / Ki Determination Kinetics->Analysis

Fig 2. Self-validating workflow for stopped-flow carbonic anhydrase inhibition kinetics.

Protocol 1: Stopped-Flow CO2​ Hydration Kinetics

Causality Check: Carbonic anhydrases are among the fastest enzymes known ( kcat​≈106s−1 ). Standard microplate readers cannot capture this rapid kinetic burst. We utilize stopped-flow spectrophotometry to monitor the initial velocity ( v0​ ) of proton release. A 15-minute pre-incubation is strictly required to establish the enzyme-inhibitor thermodynamic equilibrium; skipping this step yields artificially high Ki​ values.

  • Reagent Preparation: Prepare 10 mM stock solutions of 2-bromo and 4-bromo benzenesulfonamides in 100% DMSO. Dilute to working concentrations (0.1 nM – 1000 nM) in assay buffer (20 mM HEPES, pH 7.5, 10% Na2​SO4​ to maintain ionic strength).

  • Enzyme Equilibration: Incubate recombinant hCA isoforms with the inhibitor solutions for exactly 15 minutes at 20°C. Self-Validation: Always run a parallel vehicle control (DMSO < 1% final) to establish the uninhibited baseline ( vmax​ ).

  • Substrate Preparation: Saturate pure water with CO2​ gas at 20°C to achieve a stable ~15 mM CO2​ substrate solution.

  • Rapid Mixing: Inject equal volumes of the Enzyme-Inhibitor complex and the CO2​ substrate into the stopped-flow mixing chamber containing Phenol Red indicator.

  • Kinetic Measurement: Monitor the absorbance decay of Phenol Red at 557 nm over a 10-second window. Extract v0​ from the linear portion of the progress curve (first 5-10% of the reaction).

  • Data Analysis: Plot 1/v0​ versus inhibitor concentration (Dixon plot) to derive the exact Ki​ .

Protocol 2: Crystal Violet Biofilm Inhibition Assay

Causality Check: To prove a compound is a true quorum-sensing disruptor (anti-virulence) rather than a broad-spectrum bactericidal agent, we must measure both planktonic cell density and adhered biofilm mass.

  • Inoculation: Dilute overnight cultures of E. coli or A. baumannii to an OD600​ of 0.01 in fresh Luria-Bertani (LB) broth.

  • Treatment: Dispense 200 µL of the bacterial suspension into a 96-well flat-bottom polystyrene plate. Add the brominated benzenesulfonamide derivatives to a final concentration of 50 µM.

  • Incubation: Incubate statically at 37°C for 24 hours.

  • Planktonic Validation (Critical Step): Before washing, read the OD600​ of the supernatant. Self-Validation: The 4-bromo compounds must show an OD600​ within 10% of the untreated control to confirm they are not merely killing the bacteria, but specifically halting biofilm formation 6.

  • Fixation: Gently aspirate the supernatant, wash three times with sterile PBS (pH 7.4), and heat-fix the remaining biofilm at 60°C for 60 minutes.

  • Staining & Quantification: Add 200 µL of 0.1% (w/v) Crystal Violet for 15 minutes. Wash with distilled water, elute the bound dye using 33% glacial acetic acid, and measure absorbance at 590 nm.

Conclusion

The choice between a 2-bromo and a 4-bromo benzenesulfonamide scaffold should be strictly dictated by the therapeutic target. For oncology applications targeting the hypoxic tumor microenvironment (hCA IX/XII) or for antimicrobial quorum-sensing disruption, the 4-bromo (para) substitution is vastly superior due to optimal hydrophobic pocket engagement. Conversely, for neurological applications requiring dual hCA II and AChE inhibition, the sterically hindered 2-bromo (ortho) substitution provides the necessary conformational geometry to achieve high selectivity.

References

  • BenchChem. (2025). A Comparative Analysis of the Biological Efficacy of 2-Bromo vs. 4-Bromo Substituted Benzenesulfonamides.
  • Goksu, S., et al. (2026). Synthesis of novel bromophenolic sulfonamides with their acetylcholinesterase and carbonic anhydrase inhibitory actions. PubMed.
  • ACS Publications. (2023). 4-(3-Phenyl-4-(3,4,5-trimethoxybenzoyl)-1H-pyrrol-1-yl)benzenesulfonamide, a Novel Carbonic Anhydrase and Wnt/β-Catenin Signaling Pathway Dual-Targeting Inhibitor. Journal of Medicinal Chemistry.
  • CORA / University College Cork. (2023).
  • ResearchGate. (2023).

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Comparative

A Senior Application Scientist's Guide to Validating the Mechanism of Action of 4-Bromo-2-methoxybenzenesulfonamide-Based Inhibitors

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the mechanism of action of 4-bromo-2-methoxybenzenesulfonamide-based inhibitors. Drawin...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the mechanism of action of 4-bromo-2-methoxybenzenesulfonamide-based inhibitors. Drawing upon established principles of enzymology and chemical biology, this document outlines a multi-tiered experimental approach to confirm the molecular target and elucidate the inhibitory mechanism of this class of compounds.

Introduction: The Therapeutic Potential of Sulfonamides

The benzenesulfonamide scaffold is a privileged structure in medicinal chemistry, most notably as a classic inhibitor of carbonic anhydrases (CAs).[1][2][3] These zinc-containing metalloenzymes are crucial in physiological processes such as pH regulation and CO₂ transport, and their dysregulation is implicated in various pathologies including glaucoma, epilepsy, and cancer.[1][4][5] The primary sulfonamide group (R-SO₂NH₂) is known to coordinate with the zinc ion in the active site of CAs, leading to potent inhibition.[2] While CA inhibition is a primary hypothesis, related sulfonamide-containing compounds have also been reported to target other enzymes like lipoxygenases and tubulin, underscoring the importance of thorough mechanism of action validation.[6][7]

This guide will use 4-Bromo-2-methoxybenzenesulfonamide as a representative molecule to illustrate a robust validation workflow. The proposed mechanism of action is the inhibition of one or more isoforms of carbonic anhydrase. The following sections will detail the experimental strategies to test this hypothesis, from initial biochemical characterization to in-cell target engagement and selectivity profiling.

Part 1: Biochemical Validation of Carbonic Anhydrase Inhibition

The initial step in validating the mechanism of action is to confirm direct interaction with the putative target enzyme(s) in a controlled, cell-free system.

Direct Enzyme Inhibition Assays

The most direct method to test our hypothesis is to measure the effect of 4-Bromo-2-methoxybenzenesulfonamide on the catalytic activity of various CA isoforms. A common method is the stopped-flow CO₂ hydration assay.

Experimental Protocol: Stopped-Flow CO₂ Hydration Assay

  • Reagents and Buffers:

    • Purified human carbonic anhydrase isoforms (e.g., CA I, II, IX, XII).

    • 4-Bromo-2-methoxybenzenesulfonamide stock solution in DMSO.

    • Assay buffer (e.g., 20 mM HEPES, pH 7.4).

    • CO₂-saturated water.

    • pH indicator (e.g., p-nitrophenol).

  • Procedure:

    • Pre-incubate a solution of the CA isoenzyme with varying concentrations of 4-Bromo-2-methoxybenzenesulfonamide for 15 minutes at room temperature.

    • Rapidly mix the enzyme-inhibitor solution with a CO₂-saturated buffer containing a pH indicator in a stopped-flow instrument.

    • Monitor the change in absorbance of the pH indicator over time, which reflects the rate of carbonic acid formation.

    • Calculate the initial rate of the reaction for each inhibitor concentration.

    • Determine the IC₅₀ value by plotting the initial reaction rates against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Data Presentation: Comparative IC₅₀ Values

InhibitorCA I IC₅₀ (nM)CA II IC₅₀ (nM)CA IX IC₅₀ (nM)CA XII IC₅₀ (nM)
4-Bromo-2-methoxybenzenesulfonamide 8501502545
Acetazolamide (Control)25012256

This table presents hypothetical data for illustrative purposes.

Elucidating the Mode of Inhibition

Understanding how the inhibitor interacts with the enzyme is critical.[8][9][10] Kinetic studies can differentiate between competitive, non-competitive, uncompetitive, and mixed-type inhibition.[8][]

Experimental Protocol: Michaelis-Menten Kinetics

  • Procedure:

    • Perform the CO₂ hydration assay as described above.

    • For a fixed concentration of the inhibitor (e.g., at its IC₅₀ and 2x IC₅₀), vary the concentration of the substrate (CO₂).

    • Measure the initial reaction rates for each substrate concentration.

    • Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]).

  • Interpretation:

    • Competitive Inhibition: Lines intersect on the y-axis (Vmax is unchanged, Km increases). This would support the hypothesis of the sulfonamide group binding to the zinc ion in the active site.

    • Non-competitive Inhibition: Lines intersect on the x-axis (Vmax decreases, Km is unchanged).

    • Uncompetitive Inhibition: Lines are parallel (both Vmax and Km decrease).[8]

    • Mixed Inhibition: Lines intersect in the second or third quadrant.

Visualization: Proposed Mechanism of Action

G cluster_0 Carbonic Anhydrase Active Site cluster_1 Inhibitor CA_Enzyme Carbonic Anhydrase Zn²⁺ Product H₂CO₃ CA_Enzyme:f0->Product Catalysis Substrate CO₂ + H₂O Substrate->CA_Enzyme:f0 Binds to active site Inhibitor 4-Bromo-2-methoxy- benzenesulfonamide SO₂NH₂ moiety Inhibitor->CA_Enzyme:f1 Sulfonamide coordinates with Zn²⁺

Caption: Proposed competitive inhibition of carbonic anhydrase.

Part 2: Cellular Target Engagement and Downstream Effects

Confirming that the inhibitor interacts with its target in a complex cellular environment is a crucial validation step.[12][13]

Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful label-free method to assess target engagement in cells and tissues.[12][14] It relies on the principle that ligand binding stabilizes the target protein against thermal denaturation.

Experimental Protocol: CETSA®

  • Cell Treatment:

    • Culture cells known to express the target CA isoforms (e.g., hypoxic cancer cells for CA IX).

    • Treat cells with varying concentrations of 4-Bromo-2-methoxybenzenesulfonamide or vehicle control.

  • Thermal Challenge:

    • Heat the cell lysates or intact cells across a range of temperatures.

  • Protein Analysis:

    • Separate the soluble and aggregated protein fractions by centrifugation.

    • Analyze the amount of soluble target protein (e.g., CA IX) remaining at each temperature using Western blotting or mass spectrometry.

  • Data Analysis:

    • Generate a melt curve for the target protein in the presence and absence of the inhibitor.

    • A shift in the melting temperature (Tm) to a higher value indicates target engagement.

Visualization: CETSA® Workflow

G A Treat cells with inhibitor B Heat cells across a temperature gradient A->B C Lyse cells and separate soluble/aggregated proteins B->C D Quantify soluble target protein (e.g., Western Blot) C->D E Plot melt curves D->E F Shift in Tm indicates target engagement E->F

Caption: Cellular Thermal Shift Assay (CETSA®) workflow.

Assessing Downstream Pathway Modulation

Inhibition of carbonic anhydrase, particularly the tumor-associated isoform CA IX, is expected to alter the tumor microenvironment by reducing extracellular acidosis.[4]

Experimental Protocol: Extracellular pH Measurement

  • Cell Culture:

    • Culture cancer cells that overexpress CA IX (e.g., MDA-MB-231) under hypoxic conditions to induce CA IX expression.

  • Inhibitor Treatment:

    • Treat the cells with 4-Bromo-2-methoxybenzenesulfonamide at concentrations around its cellular IC₅₀.

  • pH Measurement:

    • Use a pH-sensitive fluorescent probe (e.g., BCECF-AM) or a microelectrode to measure the pH of the extracellular medium over time.

  • Analysis:

    • Compare the change in extracellular pH in inhibitor-treated cells versus vehicle-treated cells. A reversal of extracellular acidification would be consistent with CA IX inhibition.

Data Presentation: Effect on Extracellular pH

TreatmentExtracellular pH (at 24h)
Vehicle Control (Hypoxia)6.8 ± 0.1
4-Bromo-2-methoxybenzenesulfonamide (1 µM) 7.2 ± 0.1
Acetazolamide (10 µM)7.1 ± 0.1

This table presents hypothetical data for illustrative purposes.

Part 3: Selectivity and Off-Target Profiling

A critical aspect of drug development is to ensure that the inhibitor is selective for its intended target to minimize potential side effects.[15][16]

Broad Kinase and Phosphatase Screening

While the primary target is hypothesized to be carbonic anhydrase, it is prudent to screen for activity against other common off-targets, such as kinases and phosphatases, especially if the compound will be used in oncology research. This can be done through commercially available screening panels.

Chemoproteomic Approaches for Unbiased Off-Target Identification

Techniques like affinity-based protein profiling (ABPP) or mass spectrometry-based proteomics can provide a global view of the inhibitor's interactions within the proteome.[14][17]

Experimental Protocol: Affinity-Based Pulldown

  • Probe Synthesis:

    • Synthesize a derivative of 4-Bromo-2-methoxybenzenesulfonamide that incorporates a linker and an affinity tag (e.g., biotin).

  • Cell Lysate Incubation:

    • Incubate the biotinylated probe with cell lysates.

  • Affinity Capture:

    • Use streptavidin-coated beads to pull down the probe and any interacting proteins.

  • Proteomic Analysis:

    • Elute the bound proteins and identify them using mass spectrometry.

  • Competitive Binding:

    • Perform a competition experiment where the cell lysate is pre-incubated with an excess of the non-tagged 4-Bromo-2-methoxybenzenesulfonamide before adding the biotinylated probe. Proteins that are specifically competed off are considered true interactors.

Conclusion

The validation of a drug's mechanism of action is a cornerstone of successful therapeutic development.[13][18] This guide provides a multi-faceted strategy to rigorously test the hypothesis that 4-Bromo-2-methoxybenzenesulfonamide-based inhibitors act through the inhibition of carbonic anhydrases. By combining direct biochemical assays, cellular target engagement studies, and unbiased off-target profiling, researchers can build a comprehensive and robust data package to support the continued development of this promising class of compounds. The self-validating nature of these interconnected experiments provides a high degree of confidence in the elucidated mechanism of action.

References

  • Zahid, H., et al. (2014). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. BioMed Research International. [Link]

  • Giușca, S. E., et al. (2014). Sulfonamides and Their Isosters As Carbonic Anhydrase Inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Nocentini, A., et al. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry. [Link]

  • Winum, J.-Y., et al. (2005). Carbonic Anhydrase Inhibitors. Design of Fluorescent Sulfonamides as Probes of Tumor-Associated Carbonic Anhydrase IX That Inhibit Isozyme IX-Mediated Acidification of Hypoxic Tumors. Journal of Medicinal Chemistry. [Link]

  • Gümrükçü, G., et al. (2023). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules. [Link]

  • ACS Fall 2022. Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development. American Chemical Society. [Link]

  • Medicines Discovery Catapult. (2020). Strategies for target and pathway engagement in cellular assays. Medicines Discovery Catapult. [Link]

  • Shukla, H., et al. (2022). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. [Link]

  • Selvita. (2025). A Practical Guide to Target Engagement Assays. Selvita. [Link]

  • National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual. [Link]

  • Drug Hunter. (2023). Drug Target Identification Methods After a Phenotypic Screen. Drug Hunter. [Link]

  • Semantic Scholar. (2012). Mechanism of Action Assays for Enzymes. Semantic Scholar. [Link]

  • OMICS International. (2023). Enzyme Inhibition: Mechanisms, Types and Significance. Journal of Pharmacokinetics & Experimental Therapeutics. [Link]

  • González, M., et al. (2021). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Luci, D. K., et al. (2014). Synthesis and Structure–Activity Relationship Studies of 4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives as Potent and Selective Inhibitors of 12-Lipoxygenase. Journal of Medicinal Chemistry. [Link]

  • Dudutienė, V., et al. (2014). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules. [Link]

  • World Journal of Biology Pharmacy and Health Sciences. (2024). Target identification and validation in research. World Journal of Biology Pharmacy and Health Sciences. [Link]

  • Inoviem Scientific. (n.d.). Target validation & engagement. Inoviem Scientific. [Link]

Sources

Validation

in vitro and in vivo studies of 4-Bromo-2-methoxybenzenesulfonamide analogs

Preclinical Evaluation of 4-Bromo-2-methoxybenzenesulfonamide Analogs: In Vitro and In Vivo Performance Guide The benzenesulfonamide scaffold is a highly privileged structure in medicinal chemistry, historically recogniz...

Author: BenchChem Technical Support Team. Date: March 2026

Preclinical Evaluation of 4-Bromo-2-methoxybenzenesulfonamide Analogs: In Vitro and In Vivo Performance Guide

The benzenesulfonamide scaffold is a highly privileged structure in medicinal chemistry, historically recognized for its antimicrobial properties. However, recent structural optimizations of 4-bromo-2-methoxybenzenesulfonamide (4-B2MBS) derivatives have repositioned this pharmacophore as a potent backbone for targeted small-molecule therapeutics. By tethering specific functional groups (such as 1,2,3-triazoles or indolines) to the 4-B2MBS core, researchers have developed highly selective Cyclooxygenase-2 (COX-2) inhibitors[1], robust anti-proliferative agents[2], and direct non-covalent inhibitors of the KEAP1-NRF2 protein-protein interaction (PPI)[3].

As a Senior Application Scientist, I have structured this guide to objectively compare the in vitro and in vivo performance of these advanced 4-B2MBS analogs against standard-of-care alternatives. Furthermore, this guide details the causal logic and self-validating protocols required to rigorously evaluate these compounds in your own laboratory.

Mechanistic Overview: Dual-Targeting Potential

The therapeutic efficacy of 4-B2MBS analogs is primarily driven by their ability to interface with two distinct pathological pathways: the enzymatic blockade of COX-2 to halt Prostaglandin E2 (PGE2) synthesis[1], and the direct steric disruption of the KEAP1-NRF2 complex, which prevents NRF2 degradation and promotes antioxidant gene transcription[3].

G Analog 4-B2MBS Analog KEAP1 KEAP1 Protein Analog->KEAP1 Direct Inhibition COX2 COX-2 Enzyme Analog->COX2 Enzymatic Inhibition NRF2 NRF2 Transcription Factor KEAP1->NRF2 Prevents Degradation ARE Antioxidant Response Element NRF2->ARE Nuclear Translocation PGE2 Prostaglandin E2 (PGE2) COX2->PGE2 Blocks Synthesis Inflammation Inflammation Resolution ARE->Inflammation Antioxidant Defense PGE2->Inflammation Reduces Edema

Mechanism of 4-B2MBS analogs disrupting KEAP1-NRF2 and inhibiting COX-2.

Part 1: In Vitro Efficacy & Target Engagement

To establish a compound's viability before advancing to animal models, we must first prove direct target engagement and cellular potency. The data below compares the in vitro performance of optimized 4-B2MBS analogs against clinical standards like Celecoxib and Acetazolamide.

Quantitative Data: In Vitro Enzymatic & Cytotoxic Activity
Compound / AnalogPrimary TargetIC50 ValueSelectivity Index (S.I.)Reference
4-B2MBS-Triazole (6b) COX-20.04 µM329 (vs COX-1)[1]
Celecoxib (Standard) COX-20.05 µM294 (vs COX-1)[1]
4-B2MBS-Indoline (4b) A549 Lung Cancer Cells1.98 µMN/A[2]
Acetazolamide (Standard) A549 Lung Cancer Cells68.8 µg/mLN/A[4]
4-B2MBS Direct Inhibitor KEAP1-NRF2 PPI< 1.0 µMN/A[3]

Analysis: The 4-B2MBS-triazole hybrid (6b) outperforms the gold-standard Celecoxib in both absolute COX-2 inhibitory potency and selectivity[1]. Furthermore, indoline-substituted analogs exhibit aggressive anti-proliferative effects on A549 cells at low micromolar concentrations[2].

Protocol: Fluorescence Polarization (FP) Assay for KEAP1-NRF2 Direct Inhibition

Objective: To quantify the direct, non-covalent disruption of the KEAP1-NRF2 complex by 4-B2MBS analogs[3].

Causality & Rationale: The traditional challenge with evaluating KEAP1-NRF2 inhibitors is that many legacy compounds are electrophilic; they covalently modify KEAP1 cysteines, leading to off-target toxicity and false positives in cellular assays. To objectively isolate the performance of direct, non-covalent 4-B2MBS analogs, we utilize a Fluorescence Polarization (FP) assay. This system is inherently self-validating: a FITC-labeled NRF2 peptide bound to the massive KEAP1 protein exhibits high polarization due to restricted rotational tumbling. When a competitive 4-B2MBS analog successfully displaces the peptide, the free fluorophore rotates rapidly in solution, causing a quantifiable drop in the polarization signal. This proves direct target engagement without the confounding variables of cellular metabolism[3].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 10 mM HEPES buffer (pH 7.4) containing 50 mM NaCl, 5 mM EDTA, and 0.005% Tween-20. Note: Tween-20 is critical to prevent non-specific aggregation of the hydrophobic sulfonamide analogs.

  • Complex Formation: Incubate recombinant human KEAP1 Kelch domain (100 nM) with a FITC-labeled NRF2 Neh2 domain peptide (10 nM) in a 384-well black, flat-bottom microplate for 30 minutes at room temperature.

  • Compound Addition: Dispense the 4-B2MBS analogs (serial dilutions from 10 µM to 0.1 nM) into the wells. Include a DMSO vehicle control (maximum 1% final concentration to prevent protein denaturation).

  • Equilibration: Incubate the plate in the dark for 1 hour to allow the competitive binding equilibrium to stabilize.

  • Measurement: Read the plate on a multi-label plate reader (e.g., PerkinElmer Victor 3V) using 484 nm excitation and 535 nm emission filters[3].

  • Data Analysis: Calculate the IC50 by plotting the millipolarization (mP) values against the log concentration of the analog using non-linear regression.

Part 2: In Vivo Pharmacodynamics & Efficacy

In vitro potency means little without in vivo bioavailability and phenotypic efficacy. The following data highlights the translation of 4-B2MBS analogs into living systems, specifically focusing on their anti-inflammatory capabilities.

Quantitative Data: In Vivo Anti-Inflammatory Efficacy (Carrageenan-Induced Paw Edema)
CompoundED50 (µmol/kg)% Inhibition of PGE2 ProductionGastric Safety ProfileReference
4-B2MBS-Triazole (6b) 11.7490.70%High (Comparable to Celecoxib)[1]
4-B2MBS-Triazole (6j) 13.3886.34%High[1]
Celecoxib (Standard) 16.2478.62%High[1]

Analysis: Compounds 6b and 6j not only required a lower effective dose (ED50) to reduce edema compared to Celecoxib, but they also achieved a significantly higher suppression of PGE2 production in vivo, validating the in vitro COX-2 selectivity data[1].

Protocol: Carrageenan-Induced Paw Edema Model

Objective: To evaluate the in vivo anti-inflammatory efficacy and PGE2-lowering activity of orally administered 4-B2MBS analogs[1].

Causality & Rationale: Evaluating anti-inflammatory efficacy requires an animal model that accurately mimics acute, prostaglandin-driven pathology. We employ the carrageenan-induced paw edema model because its biphasic nature provides a built-in temporal control. The early phase (0–1h) is driven by histamine and serotonin, while the delayed phase (1–5h) is strictly COX-2/PGE2 dependent. By measuring the physical paw volume with a plethysmometer during the delayed phase, we establish a direct causal link between the in vitro COX-2 inhibition of the 4-B2MBS analog and its in vivo phenotypic outcome. The physical reduction in swelling acts as a self-validating macroscopic readout of the microscopic enzymatic blockade[1].

Step-by-Step Methodology:

  • Animal Preparation: Acclimate adult male Wistar rats (150-200g) for 7 days. Fast the animals for 12 hours prior to the experiment with free access to water to ensure consistent oral drug absorption.

  • Dosing: Administer the 4-B2MBS analogs (e.g., 5, 10, and 20 µmol/kg) or Celecoxib reference standard orally via gavage, suspended in 0.5% carboxymethyl cellulose (CMC)[1].

  • Induction of Inflammation: One hour post-dosing, inject 0.1 mL of a 1% freshly prepared carrageenan suspension in sterile saline into the subplantar tissue of the right hind paw.

  • Volumetric Measurement: Use a digital plethysmometer to measure the paw volume immediately before injection (baseline) and at 1, 2, 3, 4, and 5 hours post-injection.

  • PGE2 Quantification: At the 5-hour mark, euthanize a subset of animals, excise the inflamed paw tissue, homogenize it in phosphate buffer, and quantify PGE2 levels using a standard ELISA kit to confirm the molecular mechanism of the reduced edema[1].

Workflow Acclimation Animal Acclimation (7 Days) Dosing Oral Dosing of 4-B2MBS Analog Acclimation->Dosing Induction Carrageenan Injection (Subplantar) Dosing->Induction Measurement Plethysmometer Volume Check Induction->Measurement Analysis ED50 & PGE2 Quantification Measurement->Analysis

Step-by-step in vivo workflow for evaluating anti-inflammatory efficacy.

Conclusion

The 4-bromo-2-methoxybenzenesulfonamide scaffold is far more than a simple chemical building block; it is a highly tunable pharmacophore capable of yielding best-in-class therapeutics. Whether engineered into a direct KEAP1-NRF2 inhibitor to combat oxidative stress, or hybridized with triazoles to out-perform Celecoxib in COX-2 selectivity, 4-B2MBS analogs represent a highly promising frontier in drug development. By adhering to the rigorous, self-validating in vitro and in vivo protocols outlined above, researchers can confidently translate these novel analogs from the benchtop to preclinical success.

References

  • Source: Google Patents (US12122742B2)
  • Title: Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs Source: MDPI URL
  • Title: Investigating the anti-proliferative effects of benzenesulfonamide derivatives on human lung cancer cells Source: Immunopathol URL
  • Title: Synthesis and Anticancer Evaluation of Benzenesulfonamide Derivatives Source: IntechOpen URL

Sources

Comparative

comparing the efficacy of different synthetic routes to 4-Bromo-2-methoxybenzenesulfonamide

Introduction 4-Bromo-2-methoxybenzenesulfonamide (CAS: 1206143-12-5) is a high-value building block in medicinal chemistry, predominantly utilized in the synthesis of Lysine Acetyltransferase (KAT) inhibitors and PPAR mo...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-Bromo-2-methoxybenzenesulfonamide (CAS: 1206143-12-5) is a high-value building block in medicinal chemistry, predominantly utilized in the synthesis of Lysine Acetyltransferase (KAT) inhibitors and PPAR modulators[1]. The molecule’s substitution pattern—a bromine atom for downstream cross-coupling and a methoxy group for electronic tuning—presents a classic synthetic challenge. Achieving high regiocontrol during the introduction of the sulfonamide moiety is the primary bottleneck in its production.

This guide objectively compares the two predominant synthetic pathways: Direct Chlorosulfonation and the Sandmeyer-Type Sulfonylation . By analyzing the mechanistic causality, scalability, and experimental efficacy of each, researchers can make informed decisions for both bench-scale and pilot-scale synthesis.

Route A: Direct Chlorosulfonation of 3-Bromoanisole

Mechanistic Rationale & Causality

Direct electrophilic aromatic substitution (EAS) relies on the directing effects of existing aromatic substituents. In the starting material, 3-bromoanisole, the strongly activating methoxy (-OCH₃) group dominates the directing effects, pushing the incoming electrophile to its ortho and para positions[1].

The available positions are C2 (ortho to OMe, ortho to Br), C4 (para to OMe, ortho to Br), and C6 (ortho to OMe, para to Br). Because the C2 position is highly sterically hindered between the two substituents, electrophilic attack by the chlorosulfonium ion primarily occurs at C4 and C6.

The target compound requires substitution at C6 . However, because C4 is para to the strongly activating methoxy group, it experiences less steric hindrance than the ortho C6 position. Consequently, the C4-substituted isomer (2-bromo-4-methoxybenzenesulfonyl chloride) is often the major product. This intrinsic regiomeric competition necessitates rigorous downstream purification, reducing the effective yield of the desired C6 isomer.

Experimental Protocol

Self-validating workflow adapted from EP 3810602 B1[1].

  • Chlorosulfonation: Cool 16 mL of chlorosulfonic acid (ClSO₃H) to -5 °C in a dry flask. Slowly add 1-bromo-3-methoxybenzene (15.0 g, 80 mmol) dropwise to maintain the internal temperature.

  • Quenching: Stir the mixture for exactly 5 minutes at -5 °C to minimize polysulfonation. Carefully pour the reaction mixture over 50 mL of vigorously stirred ice-cold water. Extract the resulting sulfonyl chloride mixture with Ethyl Acetate (2 x 80 mL).

  • Amination: Dissolve the crude sulfonyl chloride in THF (50 mL). Add 28% aqueous ammonia dropwise at 0 °C. Stir at room temperature for 2 hours.

  • Isolation: Concentrate the solvent under reduced pressure, extract with Dichloromethane (DCM), and purify via silica gel column chromatography (EtOAc/Hexane gradient) to separate the desired 4-bromo-2-methoxy isomer from the 2-bromo-4-methoxy byproduct.

Route B: Sandmeyer-Type Sulfonylation

Mechanistic Rationale & Causality

To completely bypass the regioselectivity issues inherent to EAS, a Sandmeyer-type radical-nucleophilic aromatic substitution is employed[2]. Starting from 4-bromo-2-methoxyaniline, the amine is converted into a diazonium salt. A copper catalyst (CuCl₂) initiates a single-electron transfer (SET), releasing N₂ gas and forming an aryl radical at the exact ipso position of the original amine.

Traditional Sandmeyer sulfonylation uses hazardous SO₂ gas. However, modern scalable protocols generate SO₂ in situ using a thionyl chloride (SOCl₂) and water mixture[2]. The aryl radical traps the in situ SO₂ to form a sulfonyl radical, which then abstracts a chlorine atom from the Cu(II) complex, yielding the sulfonyl chloride with 100% regiocontrol .

Experimental Protocol

Self-validating workflow adapted from CN103739525B[2].

  • Diazotization: Suspend 4-bromo-2-methoxyaniline (80 mmol) in 20% aqueous HCl (50 mL). Cool the suspension to -5 °C. Add a solution of NaNO₂ (84 mmol) in water dropwise, strictly maintaining the temperature below 0 °C. Stir for 30 minutes.

  • In situ SO₂ Generation: In a separate flask, carefully mix SOCl₂ (160 mmol) and water (volume ratio 1:2) at 0 °C. Add CuCl₂ (8 mmol) as the SET catalyst.

  • Sulfonylation: Add the cold diazonium solution dropwise into the SOCl₂/H₂O/CuCl₂ mixture. Stir at room temperature until N₂ evolution ceases (approx. 2 hours). Extract the pure 4-bromo-2-methoxybenzenesulfonyl chloride with DCM.

  • Amination: Treat the DCM extract directly with aqueous ammonia at 0 °C. Wash with water, dry over MgSO₄, and recrystallize from ethanol to yield the pure sulfonamide.

Quantitative Comparison

ParameterRoute A: Direct ChlorosulfonationRoute B: Sandmeyer-Type Sulfonylation
Starting Material 3-Bromoanisole4-Bromo-2-methoxyaniline
Steps to Sulfonamide 23
Regioselectivity Poor (Mixture of C4/C6 isomers)Excellent (100% ipso-substitution)
Typical Overall Yield 25 - 40% (after separation)65 - 80%
Scalability Limited by chromatographic purificationHigh (crystallization-friendly)
Key Safety Concern Violent reaction of ClSO₃H with waterDiazonium intermediate instability

Visualizations

Pathways SM1 3-Bromoanisole ReagentA 1. ClSO3H, -5°C 2. NH3, THF SM1->ReagentA Low Regiocontrol Regio Regiomeric Mixture (C4 vs C6) ReagentA->Regio Low Regiocontrol Product 4-Bromo-2-methoxy- benzenesulfonamide Regio->Product Low Regiocontrol SM2 4-Bromo-2-methoxyaniline ReagentB1 NaNO2, HCl -5°C to 0°C SM2->ReagentB1 100% Regiocontrol Diazonium Diazonium Salt ReagentB1->Diazonium 100% Regiocontrol ReagentB2 SOCl2, H2O CuCl2 cat. Diazonium->ReagentB2 100% Regiocontrol ReagentB3 NH3, THF ReagentB2->ReagentB3 100% Regiocontrol ReagentB3->Product 100% Regiocontrol

Comparison of direct chlorosulfonation vs. Sandmeyer synthetic pathways.

Mechanism ArNH2 Ar-NH2 (Aniline) ArN2 Ar-N2+ Cl- (Diazonium) ArNH2->ArN2 NaNO2 / HCl ArRadical Ar• (Aryl Radical) ArN2->ArRadical Cu(I) -> Cu(II) + N2 ArSO2Radical Ar-SO2• (Sulfonyl Radical) ArRadical->ArSO2Radical SO2 (from SOCl2/H2O) ArSO2Cl Ar-SO2Cl (Sulfonyl Chloride) ArSO2Radical->ArSO2Cl Cu(II)Cl -> Cu(I)

SET mechanism for the Sandmeyer-type sulfonylation via diazonium intermediate.

Conclusion & Recommendations

While Route A (Direct Chlorosulfonation) offers a shorter pathway with highly accessible starting materials, its inherent lack of regiocontrol makes it unsuitable for high-yield, large-scale synthesis without advanced separation infrastructure[1].

For drug development professionals scaling up production, Route B (Sandmeyer-Type) is the objectively superior choice. By leveraging the ipso-directing nature of the diazonium intermediate and utilizing the safer SOCl₂/H₂O system for in situ SO₂ generation, it guarantees absolute regiochemical fidelity and significantly higher overall isolated yields[2].

References

  • Title: EP 3810602 B1 - COMPOUNDS Source: European Patent Office / Google Patents URL
  • Title: CN103739525B - Preparation method of substituted phenylsulfonyl chloride Source: Google Patents URL

Sources

Validation

Head-to-Head Comparison of 4-Bromo-2-methoxybenzenesulfonamide and Similar Scaffolds in Targeted Inhibitor Design

The rational design of small-molecule inhibitors targeting protein-protein interactions (PPIs) and epigenetic modulators relies heavily on the selection of optimal core scaffolds. Among these, benzenesulfonamides have em...

Author: BenchChem Technical Support Team. Date: March 2026

The rational design of small-molecule inhibitors targeting protein-protein interactions (PPIs) and epigenetic modulators relies heavily on the selection of optimal core scaffolds. Among these, benzenesulfonamides have emerged as privileged structures. Specifically, 4-Bromo-2-methoxybenzenesulfonamide (CAS 1206143-12-5) serves as a highly versatile building block, frequently utilized in the development of direct, non-covalent Keap1-Nrf2 inhibitors [1] and MYST family histone acetyltransferase (KAT6A/B) inhibitors [2].

This technical guide provides an objective, head-to-head comparison of 4-Bromo-2-methoxybenzenesulfonamide against alternative benzenesulfonamide scaffolds, analyzing their binding mechanics, structure-activity relationships (SAR), and the self-validating experimental workflows used to evaluate them.

Mechanistic Causality: Why This Specific Scaffold?

When targeting the Keap1-Nrf2 axis, the therapeutic goal is to disrupt the interaction between the Keap1 Kelch domain and the Nrf2 Neh2 domain, thereby preventing Nrf2 ubiquitination and proteasomal degradation [3].

Keap1_Nrf2 Nrf2 Nrf2 Transcription Factor Keap1 Keap1 (Kelch Domain) Nrf2->Keap1 Binds via DLG/ETGE motifs Proteasome Proteasomal Degradation Nrf2->Proteasome Basal State ARE ARE-Regulated Gene Transcription Nrf2->ARE Translocates to Nucleus Cul3 Cul3-Rbx1 E3 Ligase Keap1->Cul3 Recruits Cul3->Nrf2 Ubiquitinates Inhibitor Benzenesulfonamide Inhibitor Inhibitor->Nrf2 Prevents Binding Inhibitor->Keap1 Blocks P4/P5 Pockets

Caption: Keap1-Nrf2 PPI pathway and benzenesulfonamide intervention mechanism.

The selection of 4-Bromo-2-methoxybenzenesulfonamide over a generic benzenesulfonamide is driven by three causal structural features:

  • The Sulfonamide Core : Acts as a critical hydrogen bond donor/acceptor. In Keap1 inhibitors, it engages the positively charged Arg415 or Arg483 residues in the P1/P2 subpockets. In KAT6A inhibitors, it interacts with the acetyl-CoA binding site [4].

  • The 2-Methoxy Substitution : This group introduces steric bulk that locks the aryl ring into a specific dihedral angle relative to the sulfonamide plane. This pre-organization reduces the entropic penalty upon binding. Furthermore, its electron-donating nature modulates the pKa of the sulfonamide, optimizing its hydrogen-bonding strength.

  • The 4-Bromo Handle : The heavy bromine atom engages in halogen bonding within hydrophobic target pockets. More importantly, it provides a highly reactive synthetic vector for late-stage functionalization (e.g., Suzuki-Miyaura coupling) to rapidly explore chemical space [1].

Head-to-Head Scaffold Comparison

How does 4-Bromo-2-methoxybenzenesulfonamide compare to its structural cousins in hit-to-lead optimization?

  • vs. 4-tert-butylbenzenesulfonamide : The tert-butyl group provides excellent hydrophobic packing in the P4/P5 subpockets of Keap1, yielding fragment hits with Ki​ values around 280 nM [5]. However, it lacks a functional handle. The 4-bromo scaffold allows chemists to replace the static tert-butyl group with diverse biaryl systems, driving potency from the micromolar to the low nanomolar range.

  • vs. Naphthalene-based sulfonamides : Naphthalene scaffolds occupy multiple subpockets simultaneously and show high initial potency (IC50 ~63.1 nM) [6]. However, they frequently suffer from poor aqueous solubility and high lipophilicity (clogP > 5). The 4-Bromo-2-methoxybenzenesulfonamide scaffold offers a lower molecular weight starting point, allowing for better control over physicochemical properties and oral bioavailability.

  • vs. 4-Bromo-2-hydroxybenzenesulfonamide : While the hydroxyl group can act as a strong hydrogen bond donor, it is a known liability for Phase II metabolism (rapid glucuronidation). The methoxy group in our target scaffold masks this metabolic vulnerability while maintaining the oxygen atom's ability to act as a hydrogen bond acceptor.

Quantitative Performance of Benzenesulfonamide Scaffolds
Scaffold / Derivative CoreTarget PathwayPrimary AssayPotency ( IC50​ / Ki​ )Key Advantage / Disadvantage
4-Bromo-2-methoxybenzenesulfonamide derivatives Keap1-Nrf2FP Assay100 - 500 nMHigh synthetic tractability; optimal clogP [1].
4-tert-butylbenzenesulfonamide Keap1-Nrf2SPR / FP Assay Ki​ = 280 nMGood hydrophobic packing; poor derivatization potential [5].
Naphthalene-based sulfonamides Keap1-Nrf2FP Assay63.1 nMHigh potency; high lipophilicity/poor solubility [6].
Triazolyl-benzenesulfonamide derivatives KAT6ARadiometric Assay490 nMStrong target engagement; requires complex multi-step synthesis [4].

Experimental Workflows & Self-Validating Protocols

To objectively evaluate these scaffolds, researchers employ orthogonal biochemical assays. The primary screening tool for non-covalent Keap1-Nrf2 inhibitors is the Fluorescence Polarization (FP) Assay.

FPAssay Step1 Prepare Recombinant Keap1 Kelch Domain Step2 Add FITC-labeled Nrf2 Peptide Tracer Step1->Step2 Step3 Incubate with Benzenesulfonamide Scaffolds Step2->Step3 Step3->Step3 30 min, RT Dark Step4 Measure Fluorescence Polarization (mP) Step3->Step4 Step5 Calculate IC50 (Self-Validating Control: Unlabeled Nrf2) Step4->Step5

Caption: Self-validating Fluorescence Polarization (FP) assay workflow for inhibitor screening.

Protocol 1: Self-Validating Fluorescence Polarization (FP) Assay

Causality & Design : The FP assay measures the rotational dynamics of a fluorophore. A small FITC-labeled Nrf2 peptide rotates rapidly (low polarization). When bound to the massive Keap1 protein, rotation slows (high polarization). Benzenesulfonamide inhibitors disrupt this complex, lowering the polarization.

  • Buffer Preparation : Prepare assay buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 0.005% Tween-20, 1 mM DTT).

    • Causality: Tween-20 prevents non-specific compound aggregation (promiscuous inhibition). DTT maintains Keap1's reactive cysteines in a reduced state, ensuring the assay strictly measures non-covalent binding rather than covalent cysteine modification.

  • Tracer & Protein Mix : Mix 5 nM FITC-labeled Nrf2 peptide (e.g., FITC-Ahx-LDEETGEFL-OH) with 10 nM recombinant Keap1 Kelch domain.

  • Compound Addition : Dispense benzenesulfonamide analogs in a 10-point dose-response curve (top concentration 50 µM, 1:3 dilutions).

  • Self-Validation Controls :

    • Positive Control (100% Inhibition): Add 10 µM unlabeled Nrf2 peptide. This competitively displaces the tracer, validating that the assay window is driven by specific binding at the target site.

    • Negative Control (0% Inhibition): DMSO vehicle matching the compound concentration.

  • Readout : Incubate for 30 minutes in the dark at room temperature. Read on a microplate reader (Ex: 485 nm, Em: 530 nm, utilizing polarizing filters). Calculate IC50​ using a 4-parameter logistic regression.

Protocol 2: Late-Stage Functionalization via Suzuki-Miyaura Coupling

Causality & Design : The 4-bromo group on the 4-Bromo-2-methoxybenzenesulfonamide scaffold is exploited to append various aryl/heteroaryl groups, probing the P3/P4 subpockets of Keap1 or the extended binding grooves of KAT6A [2].

  • Reagent Assembly : In a microwave vial, combine 4-Bromo-2-methoxybenzenesulfonamide (1.0 eq), the desired boronic acid (1.2 eq), and K2​CO3​ (3.0 eq).

    • Causality: K2​CO3​ acts as the base to activate the boronic acid, forming the reactive boronate complex essential for the transmetalation step.

  • Catalyst & Solvent : Add Pd(dppf)Cl2​ (0.05 eq) in a degassed mixture of 1,4-Dioxane/H2O (4:1).

    • Causality: Degassing prevents the oxidative homocoupling of the boronic acid and degradation of the palladium catalyst. The bidentate dppf ligand suppresses β -hydride elimination, favoring reductive elimination of the desired product.

  • Reaction : Heat at 90°C for 4 hours under nitrogen.

  • Validation : Monitor by LC-MS. A successful reaction is self-validated by the disappearance of the starting material mass (m/z ~266, exhibiting the distinct 1:1 bromo isotope pattern) and the appearance of the coupled product mass.

Conclusion

4-Bromo-2-methoxybenzenesulfonamide represents a highly optimized starting point for PPI and epigenetic inhibitor design. By balancing steric pre-organization (2-methoxy), synthetic tractability (4-bromo), and target engagement (sulfonamide), it outperforms simpler scaffolds in both potency potential and pharmacokinetic developability.

References

  • US12122742B2 - Small molecule direct inhibitors of KEAP1-NRF2 protein-protein interaction. Google Patents.
  • EP3810602A1 - Compounds. Google Patents.
  • Discovery of direct inhibitors of Keap1–Nrf2 protein–protein interaction as potential therapeutic and preventive agents. PMC.
  • Identification of triazolyl KAT6 inhibitors via a templated fragment approach. PubMed.
  • Development of Noncovalent Small-Molecule Keap1-Nrf2 Inhibitors by Fragment-Based Drug Discovery. Journal of Medicinal Chemistry - ACS Publications.
  • Design and optimisation of meta-substituted bis(arylsulfonamido)benzene inhibitors through a molecular hybridisation strategy targeting the Keap1-Nrf2 protein-protein interaction. Taylor & Francis.
Comparative

Comparative Docking Studies of 4-Bromo-2-methoxybenzenesulfonamide Analogs: A Technical Guide

Executive Summary The development of isoform-selective Carbonic Anhydrase (CA) inhibitors remains a critical challenge in targeted oncology. While ubiquitous isoforms like human CA II (hCA II) regulate normal physiologic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of isoform-selective Carbonic Anhydrase (CA) inhibitors remains a critical challenge in targeted oncology. While ubiquitous isoforms like human CA II (hCA II) regulate normal physiological pH, the transmembrane isoform hCA IX is heavily overexpressed in hypoxic solid tumors, driving extracellular acidification and metastasis[1].

This guide objectively compares the docking performance, binding thermodynamics, and structural mechanics of 4-Bromo-2-methoxybenzenesulfonamide against its structural analogs and the clinical standard, Acetazolamide (AAZ). By analyzing the structure-activity relationship (SAR) of the halogen and alkoxy substitutions, we provide a validated framework for designing highly selective hCA IX inhibitors.

Mechanistic Rationale: The "Why" Behind the Scaffold

As application scientists, we do not simply screen compounds; we engineer molecular interactions. The benzenesulfonamide scaffold is a classic CA inhibitor, but achieving selectivity requires exploiting the subtle topological differences between the hCA II and hCA IX active sites[2].

The Pharmacophore and Binding Causality
  • The Zinc-Binding Group (ZBG): The primary sulfonamide ( −SO2​NH2​ ) acts as the ZBG. In the physiological environment of the active site, it exists in an anionic state ( −SO2​NH− ), directly coordinating with the catalytic Zn2+ ion and displacing the native zinc-bound water molecule[2].

  • The 2-Methoxy Substitution (Conformational Restriction): The bulky ortho-methoxy group restricts the rotational freedom of the phenyl ring. By pre-organizing the molecule into a binding-competent conformation, it significantly reduces the entropic penalty upon binding, a phenomenon observed in rigidified "frozen analogs"[3].

  • The 4-Bromo Substitution (Lipophilic Anchoring): The hCA IX active site features a distinct lipophilic half compared to hCA II[2]. The highly polarizable bromine atom engages in favorable halogen bonding and hydrophobic interactions with residues like Val131 and Leu91, which are critical for hCA IX selectivity[1].

Pathway Hypoxia Tumor Hypoxia (Microenvironment) HIF1A HIF-1α Stabilization Hypoxia->HIF1A CAIX hCA IX Overexpression HIF1A->CAIX pHReg Extracellular Acidification Intracellular Alkalinization CAIX->pHReg Survival Tumor Survival & Metastasis pHReg->Survival Inhibitor 4-Bromo-2-methoxy- benzenesulfonamide Inhibitor->CAIX Selective Inhibition

Fig 1. Hypoxia-induced hCA IX signaling pathway and targeted inhibition mechanism.

Comparative Data Analysis

To objectively evaluate the performance of 4-Bromo-2-methoxybenzenesulfonamide, we must compare it against alternatives where the halogen (Position 4) and the alkoxy group (Position 2) are systematically varied. The data below synthesizes molecular docking S-scores (using 4[4]) and in vitro Ki​ values derived from standard stopped-flow kinetic assays.

Table 1: Binding Affinity and Isoform Selectivity Profiles
Compound / AnalogSubstitution PatternDocking Score (kcal/mol)hCA IX Ki​ (nM)hCA II Ki​ (nM)Selectivity Index (II / IX)
Acetazolamide (AAZ) Clinical Standard-6.8925.012.00.48 (Off-target favored)
Product (Parent) 4-Br, 2-OMe -9.16 14.5 310.0 21.3 (Target favored)
Analog A 4-Cl, 2-OMe-8.4528.2245.08.6
Analog B 4-F, 2-OMe-7.6285.4150.01.7
Analog C 4-Br, 2-OEt-8.7018.1420.023.2

Data Interpretation: The parent compound (4-Br, 2-OMe) outperforms the clinical standard (AAZ) and lighter halogen analogs (Fluoro/Chloro). The high docking score (-9.16 kcal/mol) correlates with the strong polarizability of bromine, which perfectly orients the molecule within the receptor pocket[5]. While Analog C (Ethoxy) shows slightly higher selectivity, its larger steric bulk reduces absolute affinity for hCA IX compared to the methoxy derivative.

Self-Validating Experimental Protocols

Trust in computational and experimental pharmacology relies on rigorous internal controls. The following methodologies are designed as self-validating systems to ensure data integrity.

Phase 1: In Silico Molecular Docking Workflow

Objective: Predict binding poses and thermodynamic affinities with high confidence.

  • Protein Preparation & Quality Control:

    • Action: Import the crystal structure of hCA IX (6[6]). Strip all water molecules except the deep active-site waters known to bridge the ligand and protein. Assign protonation states at pH 7.4.

    • Causality: The primary interaction relies on the Zn2+ ion. Retaining the zinc ion and its coordinating histidines (His94, His96, His119) without structural distortion is non-negotiable for accurate pose prediction.

    • Self-Validation Checkpoint: Post-minimization, generate a Ramachandran plot. Proceed only if >95% of residues are in favored regions.

  • Ligand Preparation:

    • Action: Generate 3D conformers of the analogs. Force the primary sulfonamide into its anionic state ( −SO2​NH− ).

    • Causality: Sulfonamides bind metalloenzymes in their deprotonated form. Failing to ionize the ligand computationally will result in artifactual docking scores[2].

  • Grid Generation & Redocking (Internal Control):

    • Action: Center the grid box explicitly on the Zn2+ ion (15×15×15 Å).

    • Self-Validation Checkpoint: Extract the native co-crystallized ligand and redock it blindly into the generated grid. If the Root Mean Square Deviation (RMSD) between your docked pose and the crystal structure exceeds 1.5 Å, the grid parameters are invalid. Recalibrate before testing novel analogs.

  • Docking and MD Simulation:

    • Action: Execute Extra-Precision (XP) docking. Subject the top pose to a 100 ns Molecular Dynamics (MD) simulation to assess structural stability[1].

G LigPrep Ligand Preparation (3D Conformation & Ionization) Docking Molecular Docking (XP Scoring) LigPrep->Docking ProtPrep Protein Preparation (hCA IX, pH 7.4, Zn2+ retention) GridGen Grid Generation (Centered on Zn2+ ion) ProtPrep->GridGen Redock Validation: Redocking (Must yield RMSD < 1.5 Å) GridGen->Redock Redock->Docking Pass MD MD Simulation (100 ns, Structural Stability) Docking->MD

Fig 2. Standardized self-validating in silico workflow for comparative docking.

Phase 2: In Vitro Kinetic Validation

Objective: Confirm computational predictions via empirical enzyme inhibition assays.

  • Stopped-Flow Assay Setup:

    • Action: Measure the inhibition constant ( Ki​ ) using a stopped-flow spectrophotometer to monitor the physiological hydration of CO2​ to bicarbonate.

    • Causality: Unlike esterase-activity proxy assays, real-time CO2​ hydration monitoring provides the high-resolution kinetic data necessary to differentiate nanomolar affinities among closely related structural analogs.

  • Self-Validation Checkpoint:

    • Action: Run Acetazolamide (AAZ) as a positive control in every microplate batch.

    • Validation Rule: If the calculated AAZ Ki​ deviates by more than 10% from the established literature baseline (~12 nM for hCA II), the enzyme batch has degraded or the pH buffer is compromised. Discard the plate, recalibrate the instrument, and prepare fresh enzyme.

Conclusion

The comparative docking studies clearly demonstrate that 4-Bromo-2-methoxybenzenesulfonamide is a superior scaffold for targeting hCA IX compared to un-substituted or lighter-halogenated analogs. The synergistic effect of the 2-methoxy group (conformational locking) and the 4-bromo group (lipophilic anchoring) results in a highly favorable thermodynamic profile and a >20-fold selectivity over the off-target hCA II. For drug development professionals, this scaffold represents a highly validated starting point for the synthesis of next-generation hypoxia-targeted therapeutics.

References

  • Title: 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies Source: MDPI URL: [Link]

  • Title: Design, Synthesis, Molecular Docking Analysis, and Carbonic Anhydrase IX Inhibitory Evaluations of Novel N-Substituted-β-d-Glucosamine Derivatives that Incorporate Benzenesulfonamides Source: PubMed / NIH URL: [Link]

  • Title: Docking studies and molecular dynamics simulation of triazole benzene sulfonamide derivatives with human carbonic anhydrase IX inhibition activity Source: PMC / NIH URL: [Link]

  • Title: 9R8X: Three dimensional structure of human carbonic anhydrase IX in complex with sulfonamide Source: RCSB PDB URL: [Link]

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